molecular formula C22H25NO4 B557643 N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine CAS No. 103478-63-3

N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine

货号: B557643
CAS 编号: 103478-63-3
分子量: 367.4 g/mol
InChI 键: BUJQSIPFDWLNDC-HXUWFJFHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine, also known as this compound, is a useful research compound. Its molecular formula is C22H25NO4 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
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属性

IUPAC Name

(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-14(2)12-20(21(24)25)23(3)22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,24,25)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJQSIPFDWLNDC-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427131
Record name Fmoc-N-methyl-D-leucine
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Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103478-63-3
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-D-leucine
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Record name Fmoc-N-methyl-D-leucine
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Record name N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine
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Foundational & Exploratory

Physicochemical Properties of Fmoc-N-methyl-D-leucine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-methyl-D-leucine is a crucial amino acid derivative employed in the fields of peptide synthesis and drug development.[1] The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus allows for its strategic removal under basic conditions, a cornerstone of solid-phase peptide synthesis (SPPS).[2][3] The N-methylation of the peptide backbone is a key modification known to enhance the metabolic stability, cell permeability, and conformational rigidity of peptides, thereby improving their pharmacokinetic properties and therapeutic potential.[4][5] The D-configuration of the leucine residue can also contribute to increased resistance to enzymatic degradation. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Fmoc-N-methyl-D-leucine.

Core Physicochemical Properties

The fundamental physicochemical characteristics of Fmoc-N-methyl-D-leucine are summarized in the table below, providing a quick reference for researchers.

PropertyValueReferences
Molecular Formula C₂₂H₂₅NO₄[1][6][7][8]
Molecular Weight 367.4 g/mol [1][8]
Appearance White to off-white powder/solid[1][8]
Melting Point 110-120 °C[1][6]
Optical Rotation [α]²⁰D = +22 ± 3° (c=1 in DMF)[1][6]
Purity ≥96.0% (HPLC)[6]
Solubility Soluble in organic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethanol. Sparingly soluble in aqueous buffers.[9][10]
Storage 0-8°C[1][8]

Experimental Protocols

Synthesis of Fmoc-N-methyl-D-leucine

The synthesis of Fmoc-N-methyl-D-leucine can be achieved through a multi-step process involving the protection of the carboxylic acid, N-methylation, and subsequent deprotection of the carboxyl group. A common approach is adapted from methods used for similar N-methylated amino acids.[4][5]

1. Protection of the Carboxylic Acid:

  • Objective: To protect the carboxylic acid of D-leucine to prevent side reactions during the subsequent N-methylation step. A common method is the formation of a methyl ester.

  • Procedure:

    • Suspend D-leucine in methanol.

    • Cool the mixture in an ice bath and slowly add thionyl chloride dropwise.

    • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

    • Remove the solvent under reduced pressure to obtain the D-leucine methyl ester hydrochloride.

2. N-methylation using the Fukuyama-Mitsunobu Reaction:

  • Objective: To introduce a methyl group onto the nitrogen atom of the amino group.

  • Procedure:

    • Dissolve the D-leucine methyl ester hydrochloride in an anhydrous solvent such as THF.

    • Add a base, like triethylamine (TEA), to neutralize the hydrochloride.

    • Add 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) to protect the amino group.

    • To the nosyl-protected amino ester, add triphenylphosphine (PPh₃) and methanol.

    • Cool the solution in an ice bath and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.

    • Allow the reaction to proceed at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

3. Deprotection of the Nosyl Group and Fmoc Protection:

  • Objective: To remove the temporary nosyl protecting group and introduce the final Fmoc group.

  • Procedure:

    • Dissolve the N-methylated intermediate in a suitable solvent.

    • Add a thiol, such as 2-mercaptoethanol, and a base, like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to remove the o-NBS group.

    • After purification, dissolve the N-methyl-D-leucine methyl ester in a mixture of acetone and water.

    • Add a base, such as sodium bicarbonate.

    • Add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in acetone portion-wise.

    • Stir the reaction at room temperature for 4-6 hours.

4. Saponification of the Methyl Ester and Purification:

  • Objective: To hydrolyze the methyl ester to the free carboxylic acid and purify the final product.

  • Procedure:

    • Add a solution of lithium hydroxide (LiOH) to the reaction mixture and stir until the ester is fully hydrolyzed (monitored by TLC).

    • Acidify the mixture with dilute HCl to a pH of approximately 2.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to yield pure Fmoc-N-methyl-D-leucine.

Use in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-N-methyl-D-leucine is a valuable building block for introducing N-methylated residues into synthetic peptides. The following is a standard protocol for its incorporation during Fmoc-based SPPS.[11][12]

1. Resin Preparation:

  • Swell the solid support resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.[11]

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain.[11]

  • Wash the resin thoroughly with DMF and then Dichloromethane (DCM).[11]

3. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve Fmoc-N-methyl-D-leucine (4 equivalents based on resin substitution), a coupling agent such as HATU (4 equivalents), and a base like DIPEA (8 equivalents) in DMF or NMP.[11]

  • Allow the activation to proceed for 5 minutes at room temperature.[11]

  • Add the activated amino acid solution to the deprotected resin and shake the reaction mixture for 1-2 hours.[11] Due to the steric hindrance of the N-methyl group, a double coupling may be necessary to ensure complete reaction.[11]

4. Monitoring and Washing:

  • Perform a colorimetric test (e.g., bromophenol blue or Kaiser test) to monitor the completion of the coupling reaction.[11] Note that the Kaiser test is not reliable for N-methylated amino acids.

  • Once the coupling is complete, drain the solution and wash the resin with DMF and DCM.[11]

5. Repetition and Cleavage:

  • Repeat the deprotection and coupling cycles for the subsequent amino acids in the desired peptide sequence.

  • After the final synthesis cycle, wash the peptide-resin with DCM and dry it under vacuum.[11]

  • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing Trifluoroacetic Acid (TFA) and scavengers.[11]

Visualizations

Experimental Workflow for SPPS Incorporation

The following diagram illustrates the key steps for incorporating Fmoc-N-methyl-D-leucine into a peptide chain during solid-phase peptide synthesis.

spss_workflow resin Peptide-Resin (Free N-terminus) deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling (Fmoc-N-Me-D-Leu-OH, HATU, DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 next_cycle Proceed to Next Cycle wash2->next_cycle

Caption: Workflow for the incorporation of Fmoc-N-methyl-D-leucine in SPPS.

Role in Drug Discovery

Fmoc-N-methyl-D-leucine is not directly involved in signaling pathways but is a critical component in the synthesis of modified peptides that can act as agonists or antagonists of various cellular signaling pathways.

drug_discovery_role cluster_synthesis Peptide Synthesis cluster_application Therapeutic Application fmoc_n_me_d_leu Fmoc-N-methyl-D-leucine spps Solid-Phase Peptide Synthesis fmoc_n_me_d_leu->spps other_aa Other Amino Acids other_aa->spps modified_peptide Modified Bioactive Peptide spps->modified_peptide target Cellular Target (e.g., Receptor, Enzyme) modified_peptide->target Binds to signaling Modulation of Signaling Pathway target->signaling response Therapeutic Response signaling->response

Caption: Role of Fmoc-N-methyl-D-leucine in synthesizing therapeutic peptides.

References

Structure and CAS number for N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine, a key building block in modern peptide synthesis. This document details its chemical structure, properties, and its primary application in the solid-phase synthesis of peptides, a cornerstone technique in drug discovery and development.

Chemical Identity and Properties

This compound, also known as Fmoc-N-Me-D-Leu-OH, is a synthetic amino acid derivative. The fluorenylmethoxycarbonyl (Fmoc) group serves as a base-labile protecting group for the amine, which is crucial for the stepwise assembly of peptide chains. The N-methylation provides resistance to enzymatic degradation and can introduce conformational constraints in the final peptide, a feature often exploited in the design of therapeutic peptides.

PropertyValue
CAS Number 103478-63-3[1]
Molecular Formula C22H25NO4[2]
Molecular Weight 367.44 g/mol [2]
Appearance White to off-white solid/powder[2]
Melting Point 108-116 °C
Purity ≥97.0%
Solubility Soluble in DMSO (100 mg/mL)[2]
Storage Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month[2]

Chemical Structure:

SPPS_Workflow General Workflow for Fmoc Solid-Phase Peptide Synthesis start Start with Resin-Bound Amino Acid deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Washing (e.g., DMF, DCM) deprotection->wash1 coupling Coupling of Fmoc-N-Me-D-Leu-OH (with activating agents like HBTU/DIPEA) wash1->coupling wash2 Washing (e.g., DMF, DCM) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) repeat->cleavage No purification Purification of Crude Peptide (e.g., RP-HPLC) cleavage->purification analysis Analysis (e.g., MS, HPLC) purification->analysis final_product Final Peptide analysis->final_product

References

A Technical Guide to Fmoc-N-Me-D-Leu-OH: Properties and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-α-Fmoc-N-α-methyl-D-leucine, commonly referred to as Fmoc-N-Me-D-Leu-OH, is a chemically modified amino acid derivative. It serves as a crucial building block in the synthesis of peptides, particularly in the construction of peptide chains containing N-methylated amino acids. The incorporation of N-methylated amino acids can enhance the metabolic stability and conformational properties of the resulting peptide, making it a valuable tool in drug discovery and development. This guide provides a concise overview of its key properties and its application in solid-phase peptide synthesis.

Physicochemical Properties

The fundamental molecular and physical characteristics of Fmoc-N-Me-D-Leu-OH are summarized below. These properties are essential for its use in synthetic organic chemistry and peptide synthesis.

PropertyValueReference
Molecular Weight 367.44 g/mol [1]
Chemical Formula C₂₂H₂₅NO₄[1]
CAS Number 103478-63-3
Appearance Colorless to white powder
Melting Point 108-116 °C
Storage Temperature 2-8°C

Application in Peptide Synthesis: An Overview

Fmoc-N-Me-D-Leu-OH is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the α-amino group of the amino acid. This allows for the selective deprotection and subsequent coupling of the next amino acid in the sequence. The N-methylation of the amino acid adds a layer of complexity to the synthesis, often requiring optimized coupling conditions to achieve high yields.

General Experimental Workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of Fmoc SPPS, a process in which Fmoc-N-Me-D-Leu-OH would be incorporated.

Fmoc_SPPS_Workflow Resin Resin Support Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Start Cycle Washing1 Washing (e.g., DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (e.g., DMF) Coupling->Washing2 Washing2->Deprotection Next Cycle Cleavage Cleavage from Resin & Side-chain Deprotection Washing2->Cleavage Final Cycle Peptide Purified Peptide Cleavage->Peptide

Caption: A diagram of the Fmoc solid-phase peptide synthesis (SPPS) cycle.

Illustrative Experimental Protocol: Coupling of Fmoc-N-Me-D-Leu-OH in SPPS

The following is a generalized protocol for the coupling of an Fmoc-protected amino acid, such as Fmoc-N-Me-D-Leu-OH, onto a resin-bound peptide chain. The specific reagents and reaction times may need to be optimized based on the peptide sequence and the scale of the synthesis.

1. Resin Preparation:

  • The solid support resin with the N-terminal Fmoc group removed is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF).

2. Activation of Fmoc-N-Me-D-Leu-OH:

  • In a separate vessel, dissolve Fmoc-N-Me-D-Leu-OH (typically 3-5 equivalents relative to the resin loading) in DMF.

  • Add a coupling agent, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base, commonly N,N-diisopropylethylamine (DIPEA).

  • Allow the activation to proceed for a few minutes at room temperature.

3. Coupling Reaction:

  • The activated Fmoc-N-Me-D-Leu-OH solution is added to the prepared resin.

  • The reaction vessel is agitated at room temperature for a period ranging from 1 to 4 hours. The progress of the coupling reaction can be monitored using a qualitative test, such as the Kaiser test. Note that N-methylated amino acids will not give a positive Kaiser test, so alternative monitoring methods may be required.

4. Washing:

  • After the coupling is complete, the resin is thoroughly washed with DMF to remove any unreacted reagents and byproducts.

5. Repetition of the Cycle:

  • For the addition of the subsequent amino acid, the cycle begins again with the deprotection of the Fmoc group from the newly added Fmoc-N-Me-D-Leu-OH.

6. Cleavage and Deprotection:

  • Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and any side-chain protecting groups are removed using a cleavage cocktail, often containing trifluoroacetic acid (TFA) and various scavengers.

This technical guide provides a foundational understanding of Fmoc-N-Me-D-Leu-OH for professionals engaged in peptide research and development. The provided data and protocols serve as a starting point for the successful application of this valuable synthetic building block.

References

Solubility of Fmoc-N-methyl-D-leucine in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Fmoc-N-methyl-D-leucine in dimethyl sulfoxide (DMSO) and other common organic solvents. Due to a lack of specific quantitative solubility data for the D-isomer in publicly available literature, this guide extrapolates from the known solubility of its L-isomer, Fmoc-L-leucine, and incorporates established principles regarding the effect of N-methylation on the solubility of Fmoc-protected amino acids.

Physicochemical Properties

Fmoc-N-methyl-D-leucine is a derivative of the amino acid D-leucine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a methyl group on the nitrogen atom. These modifications are crucial in solid-phase peptide synthesis (SPPS) for building complex peptide chains with enhanced stability and specific conformational properties.

PropertyValueReference
Molecular Formula C₂₂H₂₅NO₄[1][2]
Molecular Weight 367.4 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 110-120 °C[1]
Optical Rotation [α]²⁰_D = +22 ± 3° (c=1 in DMF)[1]

Quantitative Solubility Data

The following table summarizes the known solubility of Fmoc-L-leucine, which can be considered a baseline for estimating the solubility of Fmoc-N-methyl-D-leucine. The actual solubility of the N-methylated D-isomer is expected to be comparable or slightly higher.

SolventAbbreviationTypeKnown Solubility of Fmoc-L-leucine (mg/mL)Expected Solubility of Fmoc-N-methyl-D-leucine
Dimethyl SulfoxideDMSOPolar Aprotic~30Likely ≥ 30 mg/mL
N,N-DimethylformamideDMFPolar Aprotic~30Likely ≥ 30 mg/mL
EthanolEtOHPolar Protic~30Likely ≥ 30 mg/mL
N-Methyl-2-pyrrolidoneNMPPolar AproticGoodGood
DichloromethaneDCMNonpolarSolubleSoluble
TetrahydrofuranTHFPolar AproticSolubleSoluble

Data for Fmoc-L-leucine is sourced from[8][9].

Experimental Protocols

For researchers requiring precise solubility data for their specific experimental conditions, the following protocol outlines a standard method for determining the solubility of Fmoc-N-methyl-D-leucine.

Protocol for Determining Solubility via High-Performance Liquid Chromatography (HPLC)

This method involves creating a saturated solution of the compound, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant using HPLC.

Materials:

  • Fmoc-N-methyl-D-leucine

  • Selected organic solvents (e.g., DMSO, DMF, Acetonitrile)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of Fmoc-N-methyl-D-leucine to a known volume of the chosen solvent in a sealed vial.

    • Agitate the mixture at a constant temperature (e.g., 25 °C) using a thermostatic shaker for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining micro-particulates.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Inject the diluted sample into the HPLC system.

    • Use a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).

    • Detect the Fmoc-N-methyl-D-leucine peak by UV absorbance at a characteristic wavelength for the Fmoc group (e.g., 265 nm or 301 nm).

  • Quantification:

    • Determine the concentration of Fmoc-N-methyl-D-leucine in the diluted sample by comparing its peak area to a pre-established calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of Fmoc-N-methyl-D-leucine.

G Workflow for Solubility Determination cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result A Add excess Fmoc-N-methyl-D-leucine to known volume of solvent B Equilibrate at constant temperature (e.g., 24-48h with shaking) A->B C Centrifuge to pellet undissolved solid B->C D Filter supernatant (0.22 µm filter) C->D E Dilute supernatant to known volume D->E G Inject diluted sample and standards into HPLC E->G F Prepare calibration standards F->G H Analyze data and generate calibration curve G->H I Quantify concentration in diluted sample H->I J Calculate solubility in the original saturated solution I->J G SPPS Cycle for Fmoc-N-methyl-D-leucine Incorporation start Start with resin-bound peptide with a free N-terminus deprotection Fmoc Deprotection (e.g., 20% piperidine in DMF) start->deprotection wash1 Wash resin (DMF, DCM) deprotection->wash1 coupling Coupling: Dissolve Fmoc-N-methyl-D-leucine and activating agents in DMF/NMP wash1->coupling add_coupling Add coupling solution to resin coupling->add_coupling wash2 Wash resin (DMF, DCM) add_coupling->wash2 end_cycle Repeat cycle for next amino acid or proceed to final cleavage wash2->end_cycle

References

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, the ability to construct peptides with precision is paramount for advancements in research, diagnostics, and therapeutics.[1][2] At the heart of the most prevalent method for solid-phase peptide synthesis (SPPS) lies the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.[2][3][] Its strategic use has revolutionized the field, offering a mild, efficient, and versatile approach to the stepwise assembly of amino acids.[][5][6] This technical guide provides a comprehensive overview of the pivotal role of the Fmoc group, detailing its chemical principles, experimental protocols, and quantitative performance metrics to equip professionals in the field with a thorough understanding of this essential tool.

The Chemical Foundation of Fmoc-Based Synthesis

The utility of the Fmoc group is rooted in its unique chemical properties, which form the basis of the orthogonal Fmoc/tBu protection strategy.[1][2][3] This strategy allows for the selective removal of the temporary Nα-Fmoc group under mild basic conditions, while the permanent acid-labile side-chain protecting groups (typically tert-butyl based) remain intact until the final cleavage step.[3][][]

Mechanism of Fmoc Protection and Deprotection

Protection: The Fmoc group is introduced to the α-amino group of an amino acid through a reaction with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[2]

Deprotection: The key to the Fmoc strategy is its lability to bases.[8] The removal of the Fmoc group is a two-step process initiated by a mild base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][8][9] The process proceeds via a β-elimination mechanism.[][9] The base abstracts the acidic proton on the fluorene ring, leading to the formation of a dibenzofulvene (DBF) intermediate, which is then trapped by the secondary amine to form a stable adduct.[9][10][11]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate1 Carbanion Intermediate Fmoc_Peptide->Intermediate1 + Piperidine Piperidine Piperidine DBF Dibenzofulvene (DBF) Intermediate1->DBF β-elimination Free_Amine H2N-Peptide-Resin Intermediate1->Free_Amine DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine

Figure 1: Mechanism of Fmoc deprotection by piperidine.

A significant advantage of this deprotection reaction is that the dibenzofulvene-piperidine adduct exhibits strong UV absorbance at approximately 301 nm, allowing for real-time monitoring of the reaction's completion.[2][]

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

Fmoc-based SPPS is a cyclical process involving the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[5][12] This method simplifies the purification process, as excess reagents and byproducts are removed by simple washing steps.[5]

The general workflow consists of the following key steps:

  • Resin Swelling: The solid support is swollen in a suitable solvent to allow for efficient diffusion of reagents.[13]

  • Deprotection: The Fmoc group from the resin-bound amino acid or peptide is removed.[13]

  • Washing: The resin is washed to remove the deprotection reagent and byproducts.

  • Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine of the peptide chain.[13]

  • Washing: The resin is washed to remove excess activated amino acid and coupling reagents.

  • Repeat Cycle: These steps are repeated until the desired peptide sequence is assembled.

  • Final Cleavage and Deprotection: The completed peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a strong acid, typically trifluoroacetic acid (TFA).[5][12]

SPPS_Workflow Start Start with Fmoc-AA-Resin Swell 1. Resin Swelling (e.g., DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotect Wash1 3. Washing (DMF) Deprotect->Wash1 Couple 4. Amino Acid Coupling (Fmoc-AA, Activator, Base in DMF) Wash1->Couple Wash2 5. Washing (DMF) Couple->Wash2 Repeat Repeat n-1 times Wash2->Repeat Repeat->Deprotect Next cycle Final_Cleavage 6. Final Cleavage & Deprotection (TFA cocktail) Repeat->Final_Cleavage Last cycle End Purified Peptide Final_Cleavage->End

Figure 2: General workflow for Fmoc-based solid-phase peptide synthesis.

Quantitative Data and Performance Metrics

The success of Fmoc-SPPS is often evaluated by the coupling efficiency at each step and the purity of the final crude product. High coupling yields, often exceeding 99%, are achievable with the Fmoc strategy.[1]

Comparison of Coupling Reagents

The choice of coupling reagent is critical for efficient amide bond formation and minimizing side reactions, particularly racemization.[14] Aminium/uronium salts like HATU and HCTU are known for their high reactivity and short reaction times.[14]

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of Racemization
HATU Aminium/Uronium Salt15-45 minutes>99>95Very Low
HBTU Aminium/Uronium Salt20-60 minutes>98>95Low
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very Low
PyBOP Phosphonium Salt30-120 minutes>98>95Low
DIC/HOBt Carbodiimide/Additive60-180 minutes>98>95Low

Table 1: Performance comparison of common coupling reagents in Fmoc-SPPS. Data compiled from various sources.[14]

Fmoc vs. Boc Strategy Comparison

The Fmoc strategy has largely become the method of choice over the older tert-butyloxycarbonyl (Boc) strategy due to its milder reaction conditions.[1]

FeatureFmoc StrategyBoc Strategy
Nα-Protection 9-fluorenylmethyloxycarbonyl (Fmoc)tert-butoxycarbonyl (Boc)
Deprotection Reagent 20% Piperidine in DMFTrifluoroacetic Acid (TFA) in DCM
Side-Chain Protection tert-Butyl (tBu)-basedBenzyl (Bzl)-based
Final Cleavage Reagent Trifluoroacetic Acid (TFA)Hydrofluoric Acid (HF) or TFMSA
Orthogonality Fully OrthogonalPartial (Graduated Acid Lability)
Automation Friendliness Highly amenableLess common in modern synthesizers
Key Advantage Milder conditions, avoids highly corrosive HFCan be advantageous for aggregation-prone sequences

Table 2: Key differences between the Fmoc and Boc strategies in SPPS.[1][3]

Detailed Experimental Protocols

The following are generalized protocols for key steps in manual Fmoc-SPPS. Optimization may be required based on the specific peptide sequence and resin.

Protocol: Resin Swelling
  • Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) into a reaction vessel.[15]

  • Add a suitable solvent such as DMF or dichloromethane (DCM) (approximately 10 mL per gram of resin).[15]

  • Gently agitate the resin for 1-2 hours at room temperature to ensure uniform swelling.[15]

  • Drain the solvent from the reaction vessel.[15]

Protocol: Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF (v/v) to the swollen resin (approximately 10 mL per gram of resin).[13][16]

  • Agitate the mixture for an initial 3-5 minutes.[15][16]

  • Drain the solution.[15]

  • Add a second portion of the 20% piperidine in DMF solution.[16]

  • Agitate the mixture for an additional 7-15 minutes.[13]

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[13]

Protocol: Amino Acid Coupling (using HATU)
  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF.[15]

  • Add a hindered base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and mix.[15]

  • Immediately add the activated amino acid solution to the deprotected resin.[15]

  • Agitate the reaction mixture for 1-2 hours at room temperature.[1]

  • Monitor the coupling reaction using a qualitative method (e.g., Ninhydrin test). A negative test indicates complete coupling.

  • Drain the coupling solution and wash the resin with DMF (3-5 times).

Protocol: Final Cleavage and Deprotection
  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[15] The choice of scavengers is critical to prevent side reactions.[15]

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[15]

  • Filter the resin and collect the filtrate containing the cleaved peptide.[2]

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[2][15]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.[2][15]

  • Dry the crude peptide pellet under vacuum.[2][15]

Conclusion

The 9-fluorenylmethyloxycarbonyl protecting group is a cornerstone of modern solid-phase peptide synthesis.[2] Its unique base-lability provides a mild and orthogonal protection strategy that has enabled the routine and automated synthesis of complex peptides.[2][] This has made custom peptides readily accessible for a vast array of applications in research, diagnostics, and the development of new therapeutic agents. A thorough understanding of the principles and protocols of Fmoc chemistry is therefore indispensable for any scientist or researcher working in the field of peptide science.

References

Unlocking the Therapeutic Potential of Peptides: A Technical Guide to N-Methylation for Enhanced Bioavailability and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Peptide-based therapeutics represent a rapidly growing class of drugs, prized for their high specificity and potency.[1] However, their clinical translation is often hampered by inherent pharmacological weaknesses, namely poor metabolic stability and low oral bioavailability.[2][3] This in-depth technical guide, designed for researchers and drug development professionals, explores N-methylation as a powerful and versatile strategy to overcome these limitations. By substituting the amide proton of a peptide backbone with a methyl group, N-methylation profoundly alters the physicochemical properties of a peptide, paving the way for enhanced stability, bioavailability, and potency.[4]

The N-Methylation Advantage: Overcoming the Hurdles of Peptide Therapeutics

Peptide drugs are susceptible to rapid degradation by proteases in the body, leading to a short in-vivo half-life.[5] Furthermore, their hydrophilic nature and high number of hydrogen bond donors often result in poor membrane permeability and, consequently, low oral bioavailability.[6] N-methylation addresses these challenges through several key mechanisms:

  • Enhanced Proteolytic Stability: The introduction of a methyl group on the amide nitrogen provides steric hindrance, effectively shielding the adjacent peptide bond from enzymatic cleavage by proteases.[5][7] This modification can dramatically increase the half-life of peptides in biological fluids.[5]

  • Improved Membrane Permeability and Bioavailability: N-methylation reduces the hydrogen bonding capacity of the peptide backbone by removing an amide proton.[6] This decreases the desolvation penalty associated with crossing the hydrophobic lipid bilayer of cell membranes, thereby improving permeability.[4][6] The increased lipophilicity further favors partitioning into the cell membrane.[4] Notably, a tri-N-methylated analog of a peptide has demonstrated a remarkable 10% oral bioavailability.[2][7]

  • Conformational Rigidity and Target Affinity: The steric constraints imposed by the N-methyl group restrict the conformational flexibility of the peptide backbone.[7] This can pre-organize the peptide into its bioactive conformation, potentially leading to increased affinity and selectivity for its therapeutic target.[7]

The strategic application of N-methylation has led to the development of successful peptide-based therapeutics, such as the immunosuppressant Cyclosporine A, which contains seven N-methylated residues contributing to its excellent pharmacokinetic profile.[8][9]

The Mechanistic Underpinnings of N-Methylation's Impact

The benefits of N-methylation are rooted in fundamental changes to the peptide's molecular structure and interactions.

Steric Shielding Against Proteolysis

Proteases recognize and bind to specific peptide sequences, often relying on hydrogen bonding interactions with the peptide backbone to position the scissile bond within their active site. N-methylation disrupts these crucial hydrogen-bonding patterns. The methyl group acts as a steric shield, preventing the protease from accessing and cleaving the peptide bond.[5] This protective effect can extend beyond the immediate site of methylation, with a single N-methyl group capable of reducing proteolysis over a four-residue window.[5]

Protease_Inhibition cluster_0 Unmodified Peptide cluster_1 N-Methylated Peptide Peptide_Backbone ---NH-CO--- Binding_Site Binding Site Peptide_Backbone->Binding_Site H-Bonding Protease Protease Cleavage Cleavage Protease->Cleavage Cleavage N_Me_Peptide_Backbone ---N(CH3)-CO--- Binding_Site_2 Binding Site N_Me_Peptide_Backbone->Binding_Site_2 Steric Hindrance Protease_2 Protease No_Cleavage No_Cleavage Protease_2->No_Cleavage Inhibition

N-methylation sterically hinders protease binding, preventing peptide cleavage.

Facilitating Membrane Permeation

The ability of a peptide to passively diffuse across a cell membrane is largely governed by its ability to shed its hydration shell and enter the hydrophobic lipid environment. Each hydrogen bond donor on the peptide backbone contributes to the energetic cost of this desolvation. By replacing an amide proton with a methyl group, N-methylation reduces the number of hydrogen bond donors, thereby lowering the energy barrier for membrane transit.[6] This effect, combined with the increased overall lipophilicity, significantly enhances membrane permeability.[4] In some cases, N-methylation can stabilize intramolecular hydrogen bonding, allowing the peptide to adopt a more compact, membrane-permeable conformation.[10]

Quantitative Impact of N-Methylation on Peptide Properties

The following tables summarize the quantitative effects of N-methylation on the proteolytic stability and permeability of peptides, providing a clear comparison between modified and unmodified analogs.

Table 1: Enhancement of Proteolytic Stability

PeptideModificationProteaseHalf-life (t½)Fold Increase in StabilityReference
G-protein-binding peptide (DKLYWWEFL)Non-methylatedTrypsin~2.5 min-[5]
N-Me-Asp (at P2 position)Trypsin3 h72[5]
N-Me-Lys (at P1 position)Trypsin> 42 h> 1000[5]
N-Me-Leu (at P1' position)Trypsin> 42 h> 1000[5]
N-Me-Tyr (at P2' position)Trypsin> 42 h> 1000[5]

Table 2: Improvement in Membrane Permeability

PeptideModificationPermeability (Papp) (10⁻⁶ cm/s)Assay SystemReference
Veber-Hirschmann peptide analogNon-methylated1Caco-2[11]
Tri-N-methylated4Caco-2[11]
Cyclic HexapeptideNon-methylated0.5RRCK[10]
Tri-N-methylated4.9RRCK[10]
Per-N-methylated6.1RRCK[10]

Experimental Protocols for Synthesis and Evaluation

This section provides detailed methodologies for the synthesis of N-methylated peptides and for assessing their stability and permeability.

On-Resin N-Methylation of Peptides

A common and efficient method for the site-specific N-methylation of peptides on a solid support is a three-step procedure.[8][12]

On_Resin_N_Methylation start Start: Peptide-Resin with N-terminal Amine step1 1. Sulfonylation (o-NBS-Cl, Collidine) start->step1 step2 2. Methylation (MTBD, MeP(O)(OPh)2) step1->step2 step3 3. Desulfonylation (DBU, Mercaptoethanol) step2->step3 end N-Methylated Peptide-Resin step3->end

Workflow for on-resin N-methylation of peptides.

Protocol:

  • Resin Preparation: Swell the peptide-resin (with the N-terminal amine to be methylated exposed) in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Sulfonylation (o-NBS Protection):

    • Add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in NMP to the resin.

    • Agitate for 1-2 hours.

    • Wash the resin thoroughly with NMP and Dichloromethane (DCM).

  • Methylation:

    • Add a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and dimethyl phosphite in NMP to the resin.

    • Agitate for 5-10 minutes.

    • Wash the resin with NMP.

  • Desulfonylation (o-NBS Removal):

    • Prepare a solution of 2-mercaptoethanol and DBU in NMP.

    • Add the solution to the resin and agitate for 5-10 minutes. Repeat this step once.

    • Wash the resin with NMP and DCM.

In Vitro Protease Stability Assay

This assay quantifies the resistance of N-methylated peptides to enzymatic degradation.[7]

Protease_Stability_Assay cluster_workflow Assay Workflow Sample_Prep Sample Preparation (Peptide + Buffer) Incubation Incubation with Protease (37°C, Time course) Sample_Prep->Incubation Quenching Reaction Quenching (e.g., TFA) Incubation->Quenching Analysis HPLC-MS Analysis (Quantify Intact Peptide) Quenching->Analysis Data_Analysis Data Analysis (Calculate Half-life) Analysis->Data_Analysis

Workflow for the in vitro protease stability assay.

Protocol:

  • Sample Preparation: Prepare stock solutions of the N-methylated and native (non-methylated) peptides in a suitable reaction buffer (e.g., Phosphate-buffered saline, pH 7.4).

  • Incubation: In separate microcentrifuge tubes, incubate a known concentration of each peptide with a protease solution (e.g., trypsin, chymotrypsin, or plasma) at 37°C.

  • Time-course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding a quenching solution (e.g., 10% Trifluoroacetic acid (TFA)).

  • Analysis: Analyze the samples by HPLC-MS to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time for both the N-methylated and native peptides to determine the half-life (t½) of each.

Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely used in-vitro model to predict human intestinal absorption of drugs.[13][14][15]

Protocol:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts for approximately 21 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Assay Setup:

    • Wash the cell monolayers with a transport buffer.

    • Add the test compound (N-methylated or native peptide) to the apical (A) side of the monolayer.

    • At specified time intervals, collect samples from the basolateral (B) side.

  • Bidirectional Transport: To assess active efflux, also perform the assay in the basolateral-to-apical (B-A) direction.

  • Sample Analysis: Quantify the concentration of the peptide in the collected samples using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration of the compound.

Conclusion and Future Perspectives

N-methylation is a cornerstone of modern peptide drug design, offering a robust and predictable means to enhance the pharmacological properties of peptide therapeutics.[4] By improving proteolytic stability and membrane permeability, this simple modification can transform promising peptide leads into viable clinical candidates. As our understanding of the complex interplay between N-methylation, peptide conformation, and biological activity continues to grow, so too will the opportunities to develop novel and effective peptide-based medicines with improved therapeutic profiles.

References

The Chiral Advantage: A Technical Guide to Incorporating D-Amino Acids in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of D-amino acids into peptide structures represents a strategic advancement in medicinal chemistry, offering a powerful approach to overcome the inherent limitations of native L-peptides. This technical guide provides an in-depth exploration of the core advantages of this strategy, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways. By leveraging the unique properties of these chiral counterparts, researchers can significantly enhance the therapeutic potential of peptide-based drug candidates.

Core Advantages of D-Amino Acid Incorporation

The strategic substitution of L-amino acids with their D-enantiomers confers a range of benefits that address the primary challenges in peptide drug development, namely poor stability and bioavailability.

Enhanced Enzymatic Stability

One of the most significant advantages of incorporating D-amino acids is the remarkable increase in resistance to proteolytic degradation.[1] Endogenous proteases, which are highly stereospecific for L-amino acids, are generally unable to recognize and cleave peptide bonds involving D-amino acids.[2] This steric hindrance leads to a substantial increase in the peptide's half-life in biological fluids.[3] For instance, while L-peptides can be rapidly degraded by proteases within hours, their D-amino acid-containing counterparts can remain intact for significantly longer periods.[4]

Improved Bioavailability

The enhanced stability of D-peptides directly contributes to their improved bioavailability.[1] By resisting enzymatic breakdown in the gastrointestinal tract and bloodstream, a greater concentration of the active peptide can reach its target site. This can lead to more effective absorption and utilization by the body, making D-peptides particularly suitable for therapeutic applications.

Modulation of Biological Activity and Receptor Binding

The introduction of a D-amino acid can alter the three-dimensional conformation of a peptide, which in turn can modulate its binding affinity and selectivity for its target receptor.[1] While in some cases this can lead to reduced activity, in others it can result in maintained, altered, or even enhanced biological function.[2] For some G protein-coupled receptors (GPCRs), the conformational changes induced by D-amino acids can lead to more favorable interactions, resulting in increased potency.[5][6]

Reduced Immunogenicity

Peptides containing D-amino acids may exhibit reduced immunogenicity. Because they are less susceptible to proteolytic processing, they are less likely to be presented by antigen-presenting cells, which can lead to a diminished immune response. This is a crucial consideration for the development of peptide-based therapies intended for chronic administration.[7]

Data Presentation: Quantitative Impact of D-Amino Acid Substitution

The following tables summarize quantitative data from various studies, highlighting the significant improvements achieved by incorporating D-amino acids into peptide structures.

Peptide AnalogHalf-Life (in serum/plasma)Fold IncreaseReference
L-carnosine78 min-[8]
D-carnosine75 min~0.96[8]
L-peptide (unmodified)< 4 hours-[4]
D-amino acid modified peptide> 24 hours (15% remaining)>6[4]

Table 1: Comparative Half-Life of L- and D-Amino Acid-Containing Peptides. This table illustrates the enhanced stability of peptides incorporating D-amino acids in a proteolytic environment.

PeptideTargetBinding Affinity (IC50/Kd)Change in AffinityReference
LCDXα7 nicotine acetylcholine receptor~5x higher IC50 than DCDXWeaker[4]
DCDXα7 nicotine acetylcholine receptorLower IC50Stronger[4]
L-peptideGPCRVaries-[5]
D-peptideGPCRCan be higher or lowerModulated[5][6]

Table 2: Modulation of Receptor Binding Affinity. This table showcases how the chirality of amino acids can influence the interaction of a peptide with its biological target.

PeptideModel SystemEfficacy OutcomeImprovement with D-amino acidReference
LPMI-αHuman glioma cell line (U87)Minimal inhibition-[4]
DPMI-αHuman glioma cell line (U87)Significant inhibitionSubstantial[4]
L-carnosineMouse model of focal ischemiaReduced infarct volume by 52.1%-[9]
D-carnosineMouse model of focal ischemiaReduced infarct volume by 53.8%Similar efficacy[9]
L-melittin conjugateIn vivo mouse modelAnti-PEG antibody generation-[7]
D-melittin conjugateIn vivo mouse modelReduced anti-PEG antibody generationSignificant reduction in immunogenicity[7]

Table 3: Comparative In Vivo Efficacy. This table provides examples of how the enhanced stability and altered properties of D-peptides can translate to improved therapeutic outcomes in vivo.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the advantages of incorporating D-amino acids into peptide structures.

Protocol 1: In Vitro Protease Stability Assay using HPLC

This protocol outlines a standard procedure to assess the stability of a peptide in the presence of proteases.

1. Materials:

  • Test peptide (L- and D-analogs)

  • Protease solution (e.g., trypsin, chymotrypsin, or serum)

  • Quenching solution (e.g., 10% trifluoroacetic acid (TFA) in acetonitrile)

  • HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

2. Procedure:

  • Prepare a stock solution of the test peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Initiate the degradation reaction by adding the protease solution to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w). Incubate at 37°C.

  • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.

  • Centrifuge the quenched sample to precipitate the protease.

  • Analyze the supernatant by reverse-phase HPLC. Monitor the disappearance of the parent peptide peak over time at a suitable wavelength (e.g., 214 nm or 280 nm).

3. Data Analysis:

  • Calculate the percentage of the intact peptide remaining at each time point relative to the amount at time zero.

  • Plot the percentage of intact peptide versus time to determine the degradation kinetics and calculate the half-life (t1/2) of the peptide.

Protocol 2: Competitive Radioligand Receptor Binding Assay (Scintillation Proximity Assay - SPA)

This protocol describes a method to determine the binding affinity of a peptide to its receptor.

1. Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled ligand (e.g., 3H- or 125I-labeled)

  • Unlabeled test peptides (L- and D-analogs) at various concentrations

  • SPA beads (e.g., wheat germ agglutinin-coated)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and BSA)

  • 96-well microplate

  • Microplate scintillation counter

2. Procedure:

  • In a 96-well microplate, add the receptor preparation, SPA beads, and assay buffer. Incubate to allow the receptors to bind to the beads.

  • Add a fixed concentration of the radiolabeled ligand to all wells.

  • Add increasing concentrations of the unlabeled test peptides to the wells. For total binding, add buffer instead of a competitor. For non-specific binding, add a high concentration of a known unlabeled ligand.

  • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Measure the radioactivity in each well using a microplate scintillation counter.

3. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding.

  • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) by non-linear regression analysis.

  • Calculate the equilibrium dissociation constant (Ki) for the test peptide using the Cheng-Prusoff equation.

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

This protocol provides a general framework for assessing the pharmacokinetic profile of a peptide in a rodent model.

1. Materials:

  • Test peptide (formulated for in vivo administration)

  • Rodent model (e.g., mice or rats)

  • Dosing vehicles (e.g., saline, PBS)

  • Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)

  • Analytical method for peptide quantification in plasma (e.g., LC-MS/MS)

2. Procedure:

  • Administer the test peptide to the animals via the desired route (e.g., intravenous, subcutaneous, or oral).

  • At predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) after administration, collect blood samples from a suitable site (e.g., tail vein, saphenous vein).

  • Process the blood samples to obtain plasma.

  • Quantify the concentration of the peptide in the plasma samples using a validated analytical method.

3. Data Analysis:

  • Plot the plasma concentration of the peptide versus time.

  • Calculate key pharmacokinetic parameters such as:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the application of D-amino acid-containing peptides.

G_Protein_Coupled_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space D-Peptide Agonist D-Peptide Agonist GPCR GPCR D-Peptide Agonist->GPCR Binding & Activation G_Protein G-Protein (αβγ) GPCR->G_Protein Conformational Change Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylation Cascade MDM2_p53_Inhibition_Pathway cluster_nucleus Nucleus MDM2 MDM2 p53 p53 MDM2->p53 Ubiquitination & Degradation p21_Gene p21 Gene p53->p21_Gene Transcriptional Activation D_Peptide_Inhibitor D-Peptide Inhibitor D_Peptide_Inhibitor->MDM2 Binding p21_Protein p21 Protein p21_Gene->p21_Protein Translation Cell_Cycle_Arrest Cell Cycle Arrest p21_Protein->Cell_Cycle_Arrest Induction Experimental_Workflow_Protease_Stability Peptide_Solution Peptide Solution (L- and D-analogs) Add_Protease Add Protease (e.g., Serum) Peptide_Solution->Add_Protease Incubation Incubate at 37°C Add_Protease->Incubation Time_Points Collect Aliquots at Time Points Incubation->Time_Points Quench_Reaction Quench Reaction (e.g., TFA) Time_Points->Quench_Reaction HPLC_Analysis Analyze by HPLC Quench_Reaction->HPLC_Analysis Data_Analysis Calculate Half-Life HPLC_Analysis->Data_Analysis

References

A Technical Guide to the Stereochemical Impact of N-Methylated Leucine Derivatives in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug design. Among these, N-methylated amino acids and D-enantiomers offer powerful tools to modulate the pharmacological properties of peptide-based therapeutics. This technical guide provides an in-depth comparison of two such building blocks: Fmoc-N-Me-D-Leu-OH and its L-enantiomer, Fmoc-N-Me-L-Leu-OH. Understanding their distinct characteristics is critical for controlling peptide conformation, enhancing stability, and optimizing biological activity.

Core Physicochemical and Stereochemical Differences

The fundamental difference between Fmoc-N-Me-D-Leu-OH and Fmoc-N-Me-L-Leu-OH lies in their stereochemistry at the alpha-carbon (Cα), which is the chiral center. This seemingly subtle variation leads to distinct three-dimensional arrangements of the isobutyl side chain, profoundly influencing the resulting peptide's properties. While they share the same molecular formula and weight, their interaction with polarized light and their spatial orientation are mirror images.

The primary impact of N-methylation on any amino acid is the replacement of the amide proton with a methyl group. This modification introduces steric hindrance that restricts backbone rotation and eliminates the hydrogen bond donor capability of the amide nitrogen.[1][2] These changes are crucial for enhancing proteolytic stability and improving cell permeability.[2][3]

The selection of the D- or L-enantiomer determines the local and global conformation of the peptide backbone. While L-amino acids are the proteinogenic standard, the incorporation of a D-amino acid can induce specific turns or disrupt secondary structures like α-helices, which can be advantageous for mimicking bioactive conformations or improving receptor affinity.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of both enantiomers, compiled from various supplier data sheets.

PropertyFmoc-N-Me-D-Leu-OHFmoc-N-Me-L-Leu-OHNon-Methylated L-Enantiomer (Fmoc-L-Leu-OH)
CAS Number 103478-63-3[4]103478-62-2[5]35661-60-0[6]
Molecular Formula C₂₂H₂₅NO₄[4]C₂₂H₂₅NO₄[5]C₂₁H₂₃NO₄[6]
Molecular Weight 367.44 g/mol [4]367.44 g/mol 353.41 g/mol [6]
Appearance White to off-white solid/powder[4]White to off-white solid[5]White to off-white solid
Melting Point 108 - 116 °C[4]110 - 118 °C[5]~145 - 156 °C[7][8]
Optical Rotation Not specified, but expected to be opposite to L-form[α]²⁰/D = -21 ± 3º (c=1 in DMF)[5][α]²⁰/D = -26º (c=1 in DMF)[7]
Purity (Typical) ≥97%[4]≥98% (HPLC)[5]≥97%[6]

Impact on Peptide Properties and Drug Development

The choice between the D- and L-enantiomer of N-methylated leucine is a strategic decision in peptide design, driven by the desired therapeutic outcome.

  • Proteolytic Stability : Both N-methylation and the use of D-amino acids are known strategies to enhance stability against enzymatic degradation.[1][3] The N-methyl group sterically hinders the approach of proteases, while D-amino acids are not recognized by the L-specific proteases that are common in biological systems. A peptide containing Fmoc-N-Me-D-Leu-OH would therefore be expected to have exceptionally high resistance to degradation.

  • Conformational Control : N-methylation restricts the allowable phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, reducing conformational flexibility.[2] This can pre-organize a peptide into its bioactive conformation, increasing potency. The D-configuration further alters this conformational landscape. Several studies report that substituting L-amino acids with their D- or N-methylated counterparts affects the adoption of secondary structures.[1] This can be used to disrupt unwanted aggregation or to induce specific turn structures that may be critical for receptor binding.[9]

  • Bioavailability and Permeability : N-methylation increases the lipophilicity of a peptide, which can decrease the energy barrier for moving from an aqueous environment into the lipid bilayer of a cell membrane.[2][10] This modification is a key strategy for improving a peptide's ability to cross cellular membranes and enhance oral bioavailability.[2][11] The stereochemistry (D vs. L) can further influence how the peptide interacts with the membrane.

Caption: Impact of stereochemistry on peptide properties.

Experimental Protocols: Synthesis and Coupling

The incorporation of N-methylated amino acids, whether D- or L-, presents a significant synthetic challenge due to steric hindrance. The N-methyl group and the bulky Fmoc protecting group impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[12] Therefore, standard coupling conditions are often inefficient, leading to low yields.[13]

Recommended Coupling Protocol using HATU

High-powered aminium/uronium salt-based reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for overcoming the steric barriers associated with N-methylated residues.[14][15]

Materials and Reagents:

  • Fmoc-N-Me-D-Leu-OH or Fmoc-N-Me-L-Leu-OH

  • Peptide-resin with a free N-terminal amine

  • HATU

  • N,N-Diisopropylethylamine (DIEA) or Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure (based on a 0.1 mmol scale):

  • Resin Preparation :

    • Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

    • Ensure complete deprotection of the N-terminal Fmoc group using a standard protocol (e.g., 20% piperidine in DMF).[14]

    • Wash the resin thoroughly with DMF (at least 5 times) to remove residual piperidine.[14]

  • Activation Solution :

    • In a separate vessel, dissolve 3-4 equivalents of the Fmoc-N-Me-Leu-OH derivative and 3-4 equivalents of HATU in DMF.[11][15]

    • Add 6-8 equivalents of DIEA to the solution.[11]

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.[14]

  • Coupling Reaction :

    • Add the activated amino acid solution to the prepared peptide-resin.

    • Agitate the reaction vessel at room temperature for 1 to 4 hours. Note: Coupling an N-methylated residue to another N-methylated residue is particularly difficult and may require longer reaction times or a second coupling.[11][14]

  • Monitoring and Washing :

    • Monitor the reaction for completion. The bromophenol blue test is recommended, as the secondary amine of the newly coupled N-methylated residue will not give a positive result with the ninhydrin (Kaiser) test.[11][15]

    • Once the coupling is complete (or has proceeded as far as possible), filter the resin.

    • Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove all excess reagents and byproducts.[14]

  • Double Coupling (Optional) : If monitoring indicates incomplete coupling, a second coupling may be performed by repeating steps 2-4 before proceeding to the next deprotection step.[12]

SPPS_Workflow cluster_activation Activation Step (Separate Vessel) Resin Peptide-Resin (Free Amine) Swell 1. Swell Resin in DMF Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Wash1 3. DMF Wash Deprotect->Wash1 Couple 4. Add Activated AA to Resin & Agitate (1-4h) Wash1->Couple Reagents Fmoc-N-Me-(D/L)-Leu-OH + HATU + DIEA in DMF Preactivate Pre-activate 1-5 min Reagents->Preactivate Preactivate->Couple Add solution Monitor 5. Monitor Coupling (Bromophenol Blue Test) Couple->Monitor Monitor->Couple Incomplete, Recouple Wash2 6. Wash Resin (DMF, DCM) Monitor->Wash2 Coupling Complete Next Proceed to Next Cycle or Final Cleavage Wash2->Next

References

Literature review on the use of N-methylated amino acids in peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to N-Methylated Amino Acids in Peptidomimetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides are highly sought-after therapeutic agents due to their high specificity and potency. However, their application is often limited by poor metabolic stability, low membrane permeability, and rapid degradation by proteases.[1][2] Peptidomimetics, compounds that mimic the structure and function of natural peptides, are designed to overcome these limitations.[3][4] One of the most powerful and widely adopted strategies in peptidomimetic design is the incorporation of N-methylated amino acids.[5]

N-methylation, the substitution of the amide proton in the peptide backbone with a methyl group, profoundly alters the physicochemical properties of the peptide.[6][7] This modification enhances proteolytic resistance, improves membrane permeability, and provides conformational control, thereby increasing the therapeutic potential of peptide-based drugs.[8][9] This technical guide provides a comprehensive review of the use of N-methylated amino acids in peptidomimetics, covering core principles, synthesis protocols, quantitative data, and applications in drug discovery.

Core Principles: The Impact of N-Methylation

The introduction of a methyl group to the amide nitrogen has significant structural and energetic consequences that underpin its benefits in drug design.[6]

  • Enhanced Metabolic Stability: The primary advantage of N-methylation is the dramatic increase in resistance to enzymatic degradation.[10] The methyl group provides steric hindrance, physically shielding the adjacent peptide bond from the active sites of proteolytic enzymes like trypsin and chymotrypsin.[10] This steric shield disrupts the hydrogen-bonding patterns that proteases recognize, inhibiting cleavage and significantly prolonging the peptide's half-life in vivo.[10] The protective effect can even extend over a four-residue window from the site of methylation.[10]

  • Improved Membrane Permeability and Bioavailability: Peptides often struggle to cross cell membranes due to their high number of hydrogen bond donors (the amide N-H groups).[6] N-methylation removes a hydrogen bond donor, reducing the energy penalty required for the peptide to move from an aqueous environment into the hydrophobic lipid bilayer of the cell membrane.[6][11] This increases the molecule's overall lipophilicity, which is a key factor in improving passive diffusion across membranes and enhancing oral bioavailability.[9][12] The natural product Cyclosporine A, a highly N-methylated cyclic peptide, is a prime example of a cell-permeable and orally bioavailable peptide drug.[11][13]

  • Conformational Control: The steric bulk of the N-methyl group restricts the conformational freedom of the peptide backbone.[6][14] This restriction can be strategically used to stabilize specific secondary structures, such as β-turns or helical folds, which are often critical for high-affinity receptor binding.[15] By locking the peptide into a bioactive conformation, N-methylation can lead to increased potency and receptor selectivity.[7] Furthermore, the modification lowers the energy barrier for the peptide bond to adopt a cis-conformation, which is a feature found in many biologically active natural products.[15][16]

Quantitative Data on N-Methylated Peptidomimetics

The benefits of N-methylation have been quantified across numerous studies. The following tables summarize key data comparing N-methylated peptides to their non-methylated parent compounds.

Table 1: Proteolytic Stability

This table illustrates the significant increase in peptide half-life in the presence of proteases upon N-methylation.

PeptideModificationProteaseHalf-life (t½)Fold Increase in StabilityReference
G-protein-binding peptide (DKLYWWEFL)Non-methylatedTrypsin~2.5 min-[10]
N-Me-Asp (at P2)Trypsin3 h72[10]
N-Me-Lys (at P1)Trypsin> 42 h> 1000[10]
N-Me-Leu (at P1')Trypsin> 42 h> 1000[10]
N-Me-Tyr (at P2')Trypsin> 42 h> 1000[10]
Antimicrobial Peptide (TA4)Non-methylatedSerum~40% remaining after 1h-[17]
N-Me-Lys (single sub.)Serum~65% remaining after 1h1.6[17]
Cyclic Peptides (Mo/Hu series)Non-methylatedSerumVariable (some <10% remaining after 24h)-[18]
N-methylatedSerumVariable (some >95% remaining after 24h)Up to >9.5[18]
Table 2: Receptor Binding Affinity and Permeability

This table shows how N-methylation can impact receptor binding and cell permeability. While it can sometimes reduce affinity if the amide proton is crucial for binding, strategic placement often preserves or enhances it while boosting other properties.

Peptide / TargetModificationBinding Affinity (KD)Permeability / BioavailabilityReference
HIV-1 FSS-RNA Binding PeptideNon-methylated (Parent)1600 nMLow[19]
N-methylated Analog15 nMIncreased[19]
Somatostatin AnalogNon-methylatedHighLow[12][20]
Tri-N-methylated AnalogSimilar to parent10% Oral Bioavailability (rat)[12][20]
Cyclic HexapeptideNon-methylated-Low[12]
Tri-N-methylated Analog-28% Oral Bioavailability (rat)[12]

Experimental Protocols

The synthesis of N-methylated peptides presents unique challenges, primarily due to the steric hindrance of the secondary amine, which can lead to slow and incomplete coupling reactions.[8]

Protocol 1: Incorporation of an N-Methylated Amino Acid in Fmoc-SPPS

This protocol details a typical cycle for coupling an N-methylated amino acid during solid-phase peptide synthesis (SPPS) using a highly efficient coupling reagent like HATU.[8][21]

1. Materials and Reagents:

  • Fmoc-protected peptide-resin (with a free N-terminal amine)

  • Fmoc-N-methyl-amino acid (4 equivalents relative to resin substitution)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (8 equivalents)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

2. Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times) to remove residual piperidine and byproducts.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (4 eq.) and HATU (3.9 eq.) in DMF. Add DIEA (8 eq.) to the solution. Allow 1-2 minutes for pre-activation.[8]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature.

  • Reaction Time: Allow the coupling to proceed for 1-4 hours. Coupling an N-methylated residue onto another N-methylated residue is particularly difficult and may require longer reaction times or a double coupling.[21]

  • Monitoring: Monitor the reaction completion using a colorimetric test like the bromophenol blue test, as the standard ninhydrin test does not work for secondary amines.[21]

  • Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove all soluble reagents.

  • Repeat: Proceed to the next deprotection and coupling cycle.

Protocol 2: Proteolytic Stability Assay

This protocol outlines a general procedure to compare the stability of N-methylated and non-methylated peptides against a protease.[10]

1. Materials and Reagents:

  • Purified peptides (>95% purity via RP-HPLC)

  • Protease solution (e.g., Trypsin in a suitable buffer like ammonium bicarbonate)

  • Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% Trifluoroacetic acid, TFA)

  • RP-HPLC system for analysis

2. Procedure:

  • Peptide Preparation: Prepare stock solutions of the N-methylated and non-methylated peptides in the reaction buffer at a known concentration (e.g., 1 mg/mL).

  • Enzyme Preparation: Prepare a stock solution of the protease at a defined concentration.

  • Reaction Initiation: In a microcentrifuge tube, combine the peptide solution with the reaction buffer. Pre-incubate at 37°C for 5 minutes. Add the protease solution to initiate the reaction (a typical enzyme:substrate ratio is 1:100 w/w).

  • Time Points: At various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the TFA solution. This denatures the enzyme and stops the degradation.

  • Analysis: Analyze the samples by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact parent peptide over time.

  • Data Calculation: Calculate the percentage of the remaining intact peptide at each time point relative to the t=0 sample. Plot this percentage against time to determine the degradation rate and calculate the half-life (t½).

Visualizations: Workflows and Mechanisms

general_workflow

Peptide Backbone with CH₃

>, shape=plain]; P2 -> S2 [label="Steric Hindrance\n(Binding Blocked)", color="#34A853", fontcolor="#34A853", style=dashed]; } } /dot Caption: N-methylation provides steric hindrance, protecting the peptide bond from enzymatic cleavage.[10]

logical_relationship cluster_properties Physicochemical Changes cluster_outcomes Improved Drug-Like Properties modification N-Methylation of Peptide Backbone prop1 Steric Hindrance modification->prop1 prop2 Loss of H-Bond Donor modification->prop2 prop3 Restricted Backbone Flexibility modification->prop3 out1 Enhanced Proteolytic Stability prop1->out1 out2 Increased Membrane Permeability prop2->out2 out3 Favorable Conformation for Receptor Binding prop3->out3

Conclusion

N-methylation of the peptide backbone is a cornerstone strategy in the field of peptidomimetics. It provides a powerful and versatile tool to address the inherent pharmacokinetic weaknesses of natural peptides.[7][22] By conferring resistance to enzymatic degradation, enhancing membrane permeability, and allowing for precise conformational control, N-methylation significantly improves the drug-like properties of peptide candidates.[5][9] While the synthesis of these modified peptides requires specialized protocols to overcome challenges like steric hindrance, the rewards in terms of improved stability and bioavailability are substantial.[8][20] As researchers continue to push the boundaries of drug discovery, the strategic use of N-methylated amino acids will remain a critical element in the development of the next generation of peptide-based therapeutics.

References

Methodological & Application

Application Note and Protocol: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-Me-D-Leu-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a valuable strategy in medicinal chemistry to enhance therapeutic properties. N-methylation can increase metabolic stability, improve cell permeability, and constrain peptide conformation, potentially leading to higher receptor affinity and selectivity.[1][2][3] However, the synthesis of peptides containing N-methylated residues, such as Fmoc-N-Me-D-Leu-OH, presents significant challenges in solid-phase peptide synthesis (SPPS). The primary obstacle is the steric hindrance at the secondary amine, which can lead to slower and less efficient amide bond formation.[1][4][5] This protocol details an optimized procedure for the efficient incorporation of Fmoc-N-Me-D-Leu-OH into a peptide sequence using Fmoc/tBu chemistry, with a focus on overcoming the challenges associated with this sterically hindered amino acid.

Data Presentation: Reagents and Reaction Conditions

The selection of appropriate coupling reagents and reaction conditions is critical for the successful incorporation of N-methylated amino acids. The following table summarizes the recommended reagents and quantities for the coupling of Fmoc-N-Me-D-Leu-OH.

Reagent/Parameter Equivalents (relative to resin loading) Concentration/Solvent Reaction Time Notes
Fmoc-N-Me-D-Leu-OH3 - 4-See Coupling StepHigher equivalents can help drive the reaction to completion.
Coupling Reagent (HATU)2.9 - 4In DMFSee Coupling StepHATU is highly recommended for its efficiency with sterically hindered amino acids.[2][6][7]
Base (DIPEA/DIEA)6 - 8In DMFSee Coupling StepA non-nucleophilic base is essential to prevent side reactions.
Fmoc Deprotection Solution-20% Piperidine in DMF2 x 5-10 minStandard deprotection condition for the Fmoc group.[7][8][9]
Resin Swelling Solvent-DMF or DCM30 - 60 minProper swelling is crucial for reaction efficiency.[10]
Final Cleavage Cocktail-Reagent K (TFA/H2O/Phenol/Thioanisole/EDT: 82.5:5:5:5:2.5)2 - 3 hoursChoice of cocktail depends on the other amino acids in the sequence.[11][12]

Experimental Protocol

This protocol outlines the manual solid-phase synthesis for incorporating a single Fmoc-N-Me-D-Leu-OH residue. The procedure is based on a standard Fmoc/tBu strategy on a Rink Amide resin.

Materials and Reagents:

  • Fmoc-Rink Amide Resin

  • Fmoc-N-Me-D-Leu-OH

  • Other required Fmoc-protected amino acids

  • Coupling Reagent: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA or DIEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: Reagent K (or a suitable alternative based on peptide sequence)

  • Cold diethyl ether

  • Reaction vessel for SPPS

  • Shaker or bubbler for agitation

Procedure:

Step 1: Resin Swelling

  • Place the desired amount of Rink Amide resin in the reaction vessel.

  • Add DMF to the resin and allow it to swell for 30-60 minutes with gentle agitation.[10]

  • Drain the DMF.

Step 2: N-Terminal Fmoc Deprotection

  • Add a solution of 20% piperidine in DMF to the swollen resin.[7][8][9]

  • Agitate the mixture for 5-10 minutes.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

Step 3: Coupling of Fmoc-N-Me-D-Leu-OH

  • Activation of the Amino Acid: In a separate vial, dissolve Fmoc-N-Me-D-Leu-OH (3-4 eq.), HATU (2.9-4 eq.), and DIPEA (6-8 eq.) in DMF.[6][7] Allow this activation mixture to pre-activate for 1-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture at room temperature for 1-4 hours. Due to the steric hindrance of the N-methyl group, a longer coupling time is generally required compared to standard amino acids.[2]

  • Monitoring the Coupling: To check for reaction completion, take a small sample of resin beads, wash them thoroughly with DMF, and perform a Bromophenol Blue test. A yellow color indicates a complete coupling, while a blue or green color suggests an incomplete reaction.[6] If the coupling is incomplete, a second coupling (recoupling) by repeating steps 3.1-3.3 is recommended.

Step 4: Washing

  • Once the coupling is complete, drain the reaction solution.

  • Wash the peptide-resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any residual reagents and by-products.

Step 5: Peptide Chain Elongation

  • Repeat the cycle of deprotection (Step 2) and coupling (Step 3) for the subsequent amino acids in your peptide sequence.

Step 6: Final Fmoc Deprotection

  • After the final amino acid has been coupled, perform a final deprotection step as described in Step 2 to remove the N-terminal Fmoc group.

Step 7: Cleavage and Deprotection

  • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum.[12]

  • Prepare the cleavage cocktail. For peptides with sensitive residues like Cys, Met, or Trp, Reagent K is recommended.[11][12]

  • Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[12]

  • Filter the resin and collect the filtrate, which contains the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Step 8: Purification

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualization

The following diagram illustrates the workflow for a single cycle of incorporating Fmoc-N-Me-D-Leu-OH in solid-phase peptide synthesis.

SPPS_Workflow_N_Me_D_Leu cluster_main start Peptide-Resin (Free Amine) activation Activation: Fmoc-N-Me-D-Leu-OH + HATU + DIPEA coupling Coupling start->coupling Add to Resin activation->coupling wash1 Wash (DMF, DCM) coupling->wash1 Check with Bromophenol Blue deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotection wash2 Wash (DMF) deprotection->wash2 end_cycle Peptide-Resin with N-Me-D-Leu incorporated wash2->end_cycle Ready for next cycle

Caption: Workflow for the incorporation of Fmoc-N-Me-D-Leu-OH in SPPS.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of N-methylated amino acids, such as Fmoc-N-methyl-D-leucine, into peptide sequences is a critical strategy in medicinal chemistry to enhance therapeutic properties. N-methylation can improve metabolic stability, increase membrane permeability, and constrain peptide conformation, often leading to higher receptor affinity and selectivity.[1] However, the synthesis of N-methylated peptides presents significant challenges. The primary obstacles are the increased steric bulk and reduced nucleophilicity of the secondary amine, which can severely impede coupling reactions.[2][3]

This necessitates the use of highly reactive coupling reagents that can effectively activate the carboxylic acid of the incoming amino acid without promoting significant side reactions, most notably racemization.[2][4] Standard reagents like HBTU and HCTU are often less effective for these demanding couplings.[3][5][6] This document provides a comprehensive guide to the most effective coupling reagents for Fmoc-N-methyl-D-leucine, complete with comparative data and detailed experimental protocols to aid researchers in overcoming these synthetic hurdles.

Data Presentation: Comparison of Recommended Coupling Reagents

The selection of an appropriate coupling reagent is paramount for the successful incorporation of sterically hindered amino acids like Fmoc-N-methyl-D-leucine. The table below summarizes the performance and key characteristics of highly recommended reagents.

Reagent ClassReagentKey AdvantagesConsiderations & Potential Side Reactions
Uronium/Aminium Salts HATU Robust, highly efficient, and widely successful for coupling N-methyl amino acids.[2][3] Reacts faster with less epimerization compared to HBTU.[7][8]Excess reagent can react with the unprotected N-terminus to form an irreversible guanidinium cap, terminating the peptide chain.[2][7] Prolonged pre-activation times can increase racemization.[4][6]
COMU High efficiency, comparable to or exceeding HATU, with reduced racemization risk.[5][6][9] Features excellent solubility and non-explosive byproducts, enhancing safety.[1][9]A newer and potentially more expensive option compared to traditional reagents.[6]
Phosphonium Salts PyAOP / PyBOP Highly effective for sterically hindered couplings, including difficult N-methyl to N-methyl linkages.[1][3][5]Byproducts can be difficult to remove. More expensive than some uronium salts.[6] Does not cause guanidinylation.
PyBroP A highly reactive phosphonium salt, particularly useful for exceptionally difficult couplings where other reagents may fail.[1][3][5]Can be aggressive; optimization is required to avoid side reactions.[6]
Other Reagents T3P® A "green" reagent (propylphosphonic anhydride) with high efficiency and low toxicity. Byproducts are water-soluble, simplifying work-up.[6]May require optimization of solvent systems for maximal efficiency.[6]
DEPBT Offers a significant advantage in minimizing epimerization, making it a reagent of choice for racemization-prone residues.[6][9]May exhibit slower reaction kinetics compared to more potent reagents like HATU or COMU.[6]

Experimental Workflows and Signaling Pathways

Visualizing the workflow is essential for understanding the sequence of events in the coupling process. The following diagrams illustrate the overall cycle and the specific chemical activation pathway.

SPPS Coupling Cycle for N-Methyl Amino Acids Resin Peptide-Resin (Swollen) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling - Fmoc-N-Me-D-Leu - Coupling Reagent - Base (e.g., DIEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Monitor Monitor Coupling (Bromophenol Blue Test) Wash2->Monitor Recouple Recouple Monitor->Recouple Incomplete NextCycle Proceed to Next Cycle Monitor->NextCycle Complete Recouple->Coupling

Caption: General workflow for one cycle of N-methyl amino acid incorporation in SPPS.

HATU Activation and Coupling Pathway cluster_activation Activation Step cluster_coupling Coupling Step AminoAcid Fmoc-N-Me-D-Leu-COOH ActiveEster Activated OAt-Ester AminoAcid->ActiveEster Pre-activation (1-5 min) HATU HATU + DIEA (Base) HATU->ActiveEster PeptideBond New Peptide Bond Formed ActiveEster->PeptideBond Coupling on Resin (1-4 hours) ResinAmine Resin-Bound Peptide (Free N-Terminus) ResinAmine->PeptideBond Nucleophilic Attack

Caption: Activation of Fmoc-N-methyl-D-leucine with HATU and subsequent coupling.

Experimental Protocols

The following protocols provide detailed methodologies for incorporating Fmoc-N-methyl-D-leucine using recommended reagents on a standard 0.1 mmol solid-phase synthesis scale.

HATU is one of the most effective and widely cited reagents for coupling sterically hindered N-methylated amino acids.[2][3][5]

Materials and Reagents:

  • Fmoc-N-methyl-D-leucine (4 eq., 0.4 mmol)

  • Peptide-resin with a free N-terminal amine (1 eq., 0.1 mmol)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9-4 eq., 0.39-0.4 mmol)

  • DIEA (N,N-Diisopropylethylamine) (8 eq., 0.8 mmol)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane)

  • 20% Piperidine in DMF

  • Bromophenol blue test solution

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF. A common procedure is one treatment for 5 minutes followed by a second treatment for 15 minutes.

  • Washing: Wash the deprotected resin thoroughly to remove piperidine and byproducts. A typical wash sequence is DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-methyl-D-leucine (4 eq.) and HATU (3.9-4 eq.) in DMF. Add DIEA (8 eq.) to the solution.[3]

  • Pre-activation: Gently mix the activation solution at room temperature for 1-5 minutes.[2][3] Avoid prolonged pre-activation times to minimize the risk of racemization.[4]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-4 hours.[2] For exceptionally difficult couplings (e.g., coupling to another N-methyl residue), reaction time may be extended or a second coupling may be necessary.[2][5]

  • Monitoring: The progress of the coupling reaction cannot be monitored with a standard ninhydrin (Kaiser) test. Instead, remove a small sample of resin beads, wash them, and perform a bromophenol blue test .[3] A yellow color indicates complete coupling, while a blue or green color signifies an incomplete reaction, requiring a recouple.[3][5]

  • Final Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble reagents and byproducts.[2] The resin is now ready for the next cycle of deprotection and coupling.

COMU is a modern, highly efficient uronium salt that serves as an excellent alternative to HATU, offering enhanced safety and solubility.[1][9]

Materials and Reagents:

  • Fmoc-N-methyl-D-leucine (3 eq., 0.3 mmol)

  • Peptide-resin with a free N-terminal amine (1 eq., 0.1 mmol)

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) (3 eq., 0.3 mmol)

  • DIEA (N,N-Diisopropylethylamine) (6 eq., 0.6 mmol)

  • DMF or NMP (N-Methyl-2-pyrrolidone)

  • DCM (Dichloromethane)

  • 20% Piperidine in DMF

  • Bromophenol blue test solution

Procedure:

  • Resin Preparation and Deprotection: Follow steps 1-3 from the HATU protocol.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-methyl-D-leucine (3 eq.) and COMU (3 eq.) in DMF or NMP. Add DIEA (6 eq.) to the solution.

  • Pre-activation: Mix the solution for 1-2 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the mixture at room temperature for 1-3 hours.[1]

  • Monitoring and Washing: Follow steps 8 and 9 from the HATU protocol.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the bromophenol blue test indicates an incomplete reaction, perform a second coupling with a fresh solution of activated amino acid.[5] For persistently difficult sequences, consider switching to a more potent phosphonium reagent like PyBroP or using microwave-assisted synthesis to drive the reaction to completion.[5][10]

  • Racemization: This is a primary concern with sterically hindered amino acids.[4] To minimize racemization:

    • Avoid extended pre-activation times.[4]

    • Use the weakest base necessary that is still effective; for highly sensitive couplings, sym-collidine can be considered as a substitute for DIEA.[9]

    • Consider using a reagent known for low racemization, such as DEPBT or a carbodiimide (DIC) in combination with an additive like Oxyma.[4][6][11]

  • Solvent Choice: DMF and NMP are the most common solvents. NMP can be beneficial as it may improve resin swelling and disrupt on-resin aggregation.[5][12]

References

Standard Procedure for Fmoc Group Deprotection from N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of N-methylated amino acids into peptide structures is a key strategy in medicinal chemistry to enhance therapeutic properties. N-methylation can increase metabolic stability, improve membrane permeability, and modulate conformation and receptor binding affinity. The solid-phase peptide synthesis (SPPS) using the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the most common method for peptide assembly. However, the presence of a methyl group on the amide nitrogen introduces significant steric hindrance, which complicates both the coupling of the succeeding amino acid and the deprotection of the Fmoc group itself. Incomplete Fmoc removal leads to the formation of deletion sequences, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity.

This document provides a detailed guide to the standard procedures for the efficient deprotection of the Fmoc group from N-methylated amino acids, addressing the associated challenges and offering optimized protocols.

Challenges in Fmoc Deprotection of N-Methylated Amino Acids

The primary challenge in the Fmoc deprotection of N-methylated amino acids is the steric hindrance imposed by the N-methyl group. This bulkiness impedes the approach of the base, typically piperidine, to the acidic proton on the fluorenyl ring, thus slowing down the rate of the β-elimination reaction required for Fmoc removal. Consequently, standard deprotection protocols that are effective for non-methylated amino acids may be insufficient for their N-methylated counterparts, leading to incomplete deprotection.

Another significant challenge is the monitoring of the reaction progress. The widely used ninhydrin (Kaiser) test, which provides a colorimetric indication of free primary amines, is not reliable for N-methylated amino acids as they are secondary amines and typically yield a false negative result (yellow or brown instead of a distinct blue). Alternative methods, such as the chloranil test, are necessary to monitor the presence of unreacted secondary amines.

Comparative Analysis of Deprotection Reagents

The choice of deprotection reagent and reaction conditions is critical for achieving complete and efficient Fmoc removal from N-methylated amino acids. While 20% piperidine in N,N-dimethylformamide (DMF) is the standard reagent, more potent alternatives are often required for sterically hindered residues.

Data Presentation

The following table summarizes a comparison of common deprotection conditions. The efficiency data is illustrative and can vary based on the specific N-methylated amino acid, the surrounding peptide sequence, and the solid support.

Deprotection Reagent/CocktailN-Methylated Amino AcidTreatment TimeDeprotection Efficiency (Illustrative)Remarks
20% Piperidine in DMFFmoc-N-Me-Ala-Resin2 x 10 min~95-98%Standard conditions, may require extended reaction times for more hindered residues.
20% Piperidine in DMFFmoc-N-Me-Val-Resin2 x 20 min~90-95%Increased steric hindrance requires longer exposure to the base.
2% DBU, 5% Piperazine in DMFFmoc-N-Me-Ala-Resin2 x 5 min>99%Accelerated deprotection. DBU is a stronger, non-nucleophilic base. Piperazine acts as a scavenger for the dibenzofulvene byproduct.
2% DBU, 5% Piperazine in DMFFmoc-N-Me-Val-Resin2 x 7 min>99%Highly effective even for sterically hindered residues.

Note: The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) should be avoided in sequences containing aspartic acid (Asp), as it can catalyze the formation of aspartimide, a common side reaction in peptide synthesis.

Experimental Protocols

The following are detailed methodologies for the deprotection of Fmoc groups from N-methylated amino acids on a solid support.

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol is suitable for less sterically hindered N-methylated amino acids.

Materials:

  • Fmoc-N-methylated peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Dichloromethane (DCM), peptide synthesis grade

  • Solid-phase peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-N-methylated peptide-resin in DMF (approximately 10 mL per gram of resin) for at least 30 minutes in a reaction vessel.

  • Initial DMF Wash: Drain the DMF from the swollen resin.

  • First Deprotection Step: Add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 10-20 minutes at room temperature. The duration should be optimized based on the steric hindrance of the N-methylated amino acid.

  • Solution Removal: Drain the deprotection solution.

  • Second Deprotection Step: Add a fresh portion of the 20% piperidine in DMF solution and agitate for another 10-20 minutes.

  • DMF Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct. The disappearance of the yellow color in the washings can be a qualitative indicator of reaction completion.

  • DCM Wash: Wash the resin with DCM (3 times) to prepare for the subsequent coupling step.

Protocol 2: Accelerated Fmoc Deprotection using DBU and Piperazine

This protocol is recommended for sterically hindered N-methylated amino acids or when faster deprotection times are desired.

Materials:

  • Fmoc-N-methylated peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperazine

  • Deprotection Solution: 2% (v/v) DBU and 5% (w/v) piperazine in DMF

  • Dichloromethane (DCM), peptide synthesis grade

  • Solid-phase peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the Fmoc-N-methylated peptide-resin in DMF (approximately 10 mL per gram of resin) for at least 30 minutes.

  • Initial DMF Wash: Drain the DMF from the swollen resin.

  • First Deprotection Step: Add the 2% DBU, 5% piperazine in DMF solution to the resin. Agitate the mixture for 5-7 minutes at room temperature.

  • Solution Removal: Drain the deprotection solution.

  • Second Deprotection Step: Add a fresh portion of the DBU/piperazine solution and agitate for another 5-7 minutes.

  • DMF Wash: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to remove all traces of the reagents.

  • DCM Wash: Wash the resin with DCM (3 times) before proceeding to the next coupling reaction.

Protocol 3: Monitoring Fmoc Deprotection

Qualitative Monitoring (Chloranil Test):

  • After the deprotection and washing steps, take a small sample of resin beads (a few milligrams).

  • Wash the beads with DCM and allow them to dry briefly.

  • Add 2-3 drops of a 2% solution of acetaldehyde in DMF.

  • Add 2-3 drops of a 2% solution of chloranil in DMF.

  • Allow the mixture to stand at room temperature for 5 minutes.

  • A blue or green color indicates the presence of unreacted secondary amines, signifying incomplete deprotection. A yellow or colorless result suggests complete deprotection.

Quantitative Monitoring (UV-Vis Spectrophotometry):

  • Collect the filtrate from the deprotection steps.

  • Dilute a known aliquot of the filtrate with a precise volume of DMF.

  • Measure the absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.

  • The extent of Fmoc deprotection can be calculated based on the molar extinction coefficient of the adduct and the initial loading of the resin.

Visualizations

Experimental Workflow for Fmoc Deprotection

Fmoc_Deprotection_Workflow start Start: Fmoc-N-Me-Peptide-Resin swell 1. Swell Resin in DMF start->swell wash1 2. Initial DMF Wash swell->wash1 deprotection 3. Add Deprotection Solution (e.g., 20% Piperidine/DMF or 2% DBU/5% Piperazine/DMF) wash1->deprotection agitate 4. Agitate for Specified Time deprotection->agitate drain1 5. Drain Solution agitate->drain1 repeat_deprotection 6. Repeat Deprotection Step drain1->repeat_deprotection wash2 7. Thorough DMF Wash repeat_deprotection->wash2 wash3 8. DCM Wash wash2->wash3 monitoring Optional: Monitoring (Chloranil Test / UV-Vis) wash2->monitoring end End: Deprotected N-Me-Peptide-Resin wash3->end monitoring->end

Caption: Workflow for Fmoc deprotection of N-methylated amino acids.

Factors Affecting Deprotection Efficiency

Deprotection_Factors Deprotection_Efficiency Fmoc Deprotection Efficiency Steric_Hindrance Steric Hindrance - N-Methyl Group - Bulky Side Chains - Peptide Sequence Steric_Hindrance->Deprotection_Efficiency Decreases Base_Properties Base Properties - Strength (pKa) - Concentration - Nucleophilicity Base_Properties->Deprotection_Efficiency Increases Reaction_Conditions Reaction Conditions - Time - Temperature - Solvent Reaction_Conditions->Deprotection_Efficiency Optimizes Monitoring Reaction Monitoring - Qualitative Tests - Quantitative Analysis Monitoring->Deprotection_Efficiency Ensures Completion

Application Notes and Protocols for the Cleavage of Peptides Containing N-methyl-D-leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as N-methyl-D-leucine, into peptide structures is a valuable strategy in drug discovery and development. N-methylation can significantly enhance the pharmacokinetic properties of peptides by increasing their metabolic stability, improving cell permeability, and modulating receptor binding affinity. However, the synthesis and cleavage of peptides containing N-methylated residues present unique challenges due to steric hindrance and the potential for specific side reactions. This document provides detailed protocols and application notes for the effective cleavage of peptides containing N-methyl-D-leucine from solid-phase synthesis resins, ensuring high yield and purity of the final product.

Challenges in Cleaving N-methylated Peptides

The primary challenge during the cleavage of peptides containing N-methylated amino acids is the potential for side reactions under strong acidic conditions. One significant side reaction is the loss of an acetylated N-terminal N-methylamino acid during trifluoroacetic acid (TFA) cleavage.[1][2] Therefore, the selection of an appropriate cleavage cocktail and optimized conditions are crucial for a successful synthesis.

Recommended Cleavage Cocktails

The choice of cleavage cocktail is dependent on the amino acid composition of the peptide and the protecting groups used during synthesis. Below is a summary of commonly used and effective cleavage cocktails for peptides, including those with N-methyl-D-leucine.

Cleavage CocktailComposition (v/v/v/v/v)Scavengers & Their PurposeTypical Cleavage TimeNotes
Reagent K TFA / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)[1][3]Phenol, Thioanisole, EDT: Scavenge reactive cationic species generated from protecting groups.[3]1-4 hours[1]A robust and widely used cocktail for complex peptides with various sensitive residues.[3]
TFA / TIS / Water TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5)[1][3]TIS: An effective scavenger for trityl and other carbocations.[4]1-4 hours[1]A simpler, less odorous alternative to Reagent K, suitable for many sequences.[1][3]
TFA / DODT / Water / TIPS TFA / 3,6-Dioxa-1,8-octanedithiol (DODT) / Water / Triisopropylsilane (TIPS) (94:2.5:2.5:1)[5]DODT, TIPS: Scavenge various reactive species.1 hour[5]A specific formulation used for test cleavages to verify reaction completion.[5]
Reagent B TFA / Phenol / Water / TIS (88:5:5:2)[2][6]Phenol, TIS: Scavenge cationic species, particularly useful for trityl-based protecting groups.[6]1-2 hours[2][6]An "odorless" alternative to cocktails containing thiols.[6]

Experimental Protocols

Protocol 1: General Peptide Cleavage from Resin

This protocol describes a standard procedure for cleaving a peptide containing N-methyl-D-leucine from the solid support and removing side-chain protecting groups.

Materials:

  • Peptide-resin (fully synthesized and dried)

  • Cleavage cocktail (e.g., Reagent K or TFA/TIS/Water, freshly prepared)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes

  • Nitrogen gas source

  • Vacuum concentrator or lyophilizer

Procedure:

  • Resin Preparation:

    • Place the dried peptide-resin in a suitable reaction vessel.

    • Wash the resin with DCM (3 times) to remove any residual DMF and to swell the resin.[7]

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.[1]

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).[1]

    • Allow the suspension to stand at room temperature for 1-4 hours with occasional swirling.[1] The optimal time should be determined empirically for each peptide.

  • Peptide Precipitation:

    • Filter the resin from the cleavage mixture using a sintered glass funnel.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.[5]

    • In a fume hood, slowly add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[1][5]

  • Peptide Isolation and Washing:

    • Collect the precipitated peptide by centrifugation (e.g., 4,000 x g for 10 minutes at 4°C).[5]

    • Carefully decant the diethyl ether supernatant.

    • Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and other small molecule impurities.[1][7]

  • Drying:

    • Dry the crude peptide pellet under a vacuum to remove residual ether.[1][7] The peptide is now ready for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Test Cleavage for Reaction Monitoring

A small-scale test cleavage can be performed to monitor the progress of the synthesis or to optimize cleavage conditions before committing the entire batch.

Materials:

  • Small amount of peptide-resin

  • TFA cleavage cocktail (e.g., TFA/DODT/ddH₂O/TIPS = 94/2.5/2.5/1 v/v)[5]

  • Cold diethyl ether

  • Microcentrifuge tubes

  • Nitrogen gas source

  • MALDI-TOF mass spectrometer

Procedure:

  • Remove a small sample of the peptide-resin from the synthesis vessel.

  • Add approximately 1 mL of the test cleavage cocktail to the resin in a microcentrifuge tube.[5]

  • Shake the mixture at room temperature for 1 hour.[5]

  • Remove the TFA under a gentle stream of nitrogen.[5]

  • Precipitate the peptide by adding cold diethyl ether.[5]

  • Centrifuge to pellet the peptide and decant the supernatant.[5]

  • Dissolve the peptide pellet in a suitable solvent (e.g., water or acetonitrile/water mixture) and analyze by MALDI-TOF mass spectrometry to confirm the molecular weight of the cleaved peptide.[5]

Visualization of the Experimental Workflow

Cleavage_Workflow start Dried Peptide-Resin wash_dcm Wash with DCM start->wash_dcm dry_resin Dry Resin wash_dcm->dry_resin add_cocktail Add Cleavage Cocktail dry_resin->add_cocktail cleavage Cleavage Reaction (1-4 hours) add_cocktail->cleavage filter_resin Filter Resin cleavage->filter_resin precipitate Precipitate Peptide (Cold Diethyl Ether) filter_resin->precipitate centrifuge Centrifuge precipitate->centrifuge wash_ether Wash Pellet with Cold Ether centrifuge->wash_ether dry_peptide Dry Crude Peptide wash_ether->dry_peptide end Crude Peptide for HPLC dry_peptide->end

Caption: General workflow for the cleavage and isolation of peptides from solid support.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete cleavage.Extend the cleavage time or use a stronger cleavage cocktail.[8] Perform a test cleavage to optimize the duration.
Peptide precipitation is incomplete.Ensure a sufficient volume of cold diethyl ether is used (at least 10-fold). Ensure the ether is sufficiently cold.
Unexpected Masses in MS Side reactions during cleavage (e.g., loss of N-terminal residue, modification of sensitive amino acids).Use a cleavage cocktail with appropriate scavengers.[3] For peptides with an acetylated N-terminal N-methylamino acid, be aware of the potential for its loss during TFA cleavage.[1]
Incomplete removal of protecting groups.Increase the cleavage time or use a more potent cleavage cocktail.[8] Monitor deprotection with a test cleavage and MS analysis.

Conclusion

The successful cleavage of peptides containing N-methyl-D-leucine is achievable with careful selection of the cleavage cocktail and adherence to optimized protocols. The information provided in these application notes serves as a comprehensive guide for researchers to obtain high-quality N-methylated peptides for their scientific investigations. It is always recommended to perform a small-scale test cleavage to optimize conditions for a specific peptide sequence.

References

Application Notes and Protocols for the Automated Synthesis of Peptides Incorporating Fmoc-N-Me-D-Leu-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a pivotal strategy in modern drug discovery. N-methylation can significantly enhance the therapeutic potential of peptides by increasing their metabolic stability, improving cell permeability, and modulating their conformation to enhance receptor affinity and selectivity.[1][2] Fmoc-N-Me-D-Leu-OH, a sterically hindered N-methylated D-amino acid, presents unique challenges during automated solid-phase peptide synthesis (SPPS). The steric bulk of the N-methyl group and the isobutyl side chain of leucine can impede the coupling reaction, necessitating optimized protocols and highly efficient coupling reagents to ensure high-purity peptide synthesis.[3][4]

These application notes provide a comprehensive guide to the successful incorporation of Fmoc-N-Me-D-Leu-OH into peptide sequences using an automated peptide synthesizer. We present a comparative analysis of common coupling reagents, detailed experimental protocols, and a representative biological signaling pathway where such modified peptides may exert their effects.

Data Presentation: Comparative Performance of Coupling Reagents

The selection of a suitable coupling reagent is critical for overcoming the steric hindrance associated with Fmoc-N-Me-D-Leu-OH and achieving high coupling efficiency. The following table summarizes the performance of commonly used coupling reagents for the incorporation of N-methylated amino acids. While direct comparative data for Fmoc-N-Me-D-Leu-OH is limited, this table extrapolates from studies on sterically hindered and N-methylated residues.

Coupling ReagentClassTypical Coupling Time (min)Coupling EfficiencyRisk of RacemizationKey Considerations
HATU Aminium Salt30 - 120Very HighVery LowGenerally considered the gold standard for difficult couplings, including N-methylated amino acids.[5][6]
HBTU Aminium Salt45 - 180HighLowA cost-effective alternative to HATU, though may be less efficient for particularly hindered couplings.[5][7]
PyAOP Phosphonium Salt30 - 120Very HighVery LowHighly effective for coupling N-methylated amino acids, especially when coupling to another N-methylated residue.[7][8]
PyBOP Phosphonium Salt45 - 180HighLowA robust coupling reagent, but may be less effective than PyAOP for the most challenging N-methylated couplings.[9]
COMU Uronium Salt30 - 90Very HighVery LowA newer generation coupling reagent with high efficiency and a favorable safety profile.

Experimental Protocols

The following protocols are designed for use with a standard automated peptide synthesizer utilizing Fmoc/tBu chemistry. Parameters may require optimization based on the specific peptide sequence, resin, and synthesizer model.

Protocol 1: Standard Automated Coupling Cycle for Fmoc-N-Me-D-Leu-OH

This protocol outlines a single coupling cycle for incorporating Fmoc-N-Me-D-Leu-OH into a growing peptide chain.

Reagents:

  • Resin: Pre-loaded resin (e.g., Rink Amide, Wang) swelled in N,N-Dimethylformamide (DMF).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Amino Acid Solution: 0.2 M solution of Fmoc-N-Me-D-Leu-OH in DMF.

  • Coupling Reagent Solution: 0.5 M solution of HATU in DMF.

  • Activation Base: N,N-Diisopropylethylamine (DIPEA).

  • Washing Solvent: DMF.

Automated Synthesizer Program:

  • Fmoc Deprotection:

    • Treat the resin with deprotection solution for 3 minutes.

    • Drain the reaction vessel.

    • Repeat the deprotection treatment for 10 minutes.

    • Wash the resin with DMF (5 cycles).

  • Coupling of Fmoc-N-Me-D-Leu-OH:

    • Dispense the Fmoc-N-Me-D-Leu-OH solution (5 equivalents) to the reaction vessel.

    • Dispense the HATU solution (4.9 equivalents) to the reaction vessel.

    • Dispense DIPEA (10 equivalents) to the reaction vessel.

    • Allow the coupling reaction to proceed for 60-120 minutes at room temperature. For particularly difficult couplings, consider a double coupling or extending the reaction time.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 cycles).

  • Monitoring the Coupling Reaction (Manual Step):

    • After the coupling cycle, take a small sample of the resin beads.

    • Wash with DMF and then methanol.

    • Perform a Bromophenol Blue test. A yellow color indicates a complete reaction, while a blue or green color suggests incomplete coupling, requiring a recoupling step.[6] The standard Kaiser test is not suitable for N-methylated amines.

Protocol 2: Microwave-Assisted Coupling for Fmoc-N-Me-D-Leu-OH

Microwave irradiation can significantly enhance the efficiency of coupling sterically hindered amino acids.[10][11][12]

Reagents:

  • Same as Protocol 1, using a microwave-compatible peptide synthesizer.

Automated Synthesizer Program (with Microwave):

  • Fmoc Deprotection:

    • As described in Protocol 1.

  • Microwave-Assisted Coupling:

    • Dispense the Fmoc-N-Me-D-Leu-OH solution (5 equivalents), HATU solution (4.9 equivalents), and DIPEA (10 equivalents) to the reaction vessel.

    • Apply microwave irradiation at a constant temperature of 75°C for 10-15 minutes.[4]

  • Washing and Monitoring:

    • As described in Protocol 1.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Automated Peptide Synthesis Cycle cluster_cleavage Cleavage and Purification resin Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling (Fmoc-N-Me-D-Leu-OH, HATU, DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 monitoring Coupling Check (Bromophenol Blue Test) wash2->monitoring monitoring->deprotection Next Cycle final_deprotection Final Fmoc Deprotection monitoring->final_deprotection Final Amino Acid cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification analysis Analysis (Mass Spectrometry) purification->analysis

Caption: General workflow for incorporating Fmoc-N-Me-D-Leu-OH in automated SPPS.

Signaling Pathway

signaling_pathway cluster_lumen Intestinal Lumen cluster_cell Enteroendocrine Cell peptides Digested Peptides (containing N-Me-D-Leu) gpr93 GPR93 peptides->gpr93 casr CaSR peptides->casr plc PLC gpr93->plc erk ERK1/2 gpr93->erk pka PKA gpr93->pka casr->plc ip3 IP3 plc->ip3 er Endoplasmic Reticulum ip3->er ca2_increase ↑ [Ca²⁺]i er->ca2_increase Ca²⁺ Release cck_secretion CCK Secretion ca2_increase->cck_secretion cck_gene CCK Gene Transcription erk->cck_gene pka->cck_gene Bloodstream Bloodstream cck_secretion->Bloodstream

Caption: Peptide-mediated cholecystokinin (CCK) secretion signaling pathway.

References

Application Notes and Protocols: Manual Synthesis of Peptides with Sterically Hindered N-Methylated Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of peptide backbones is a powerful strategy in medicinal chemistry to enhance therapeutic properties. This modification can significantly improve metabolic stability, increase membrane permeability, and modulate receptor binding affinity by introducing conformational constraints.[1][2] However, the incorporation of N-methylated amino acids, particularly sterically hindered ones, into a peptide sequence during manual solid-phase peptide synthesis (SPPS) presents considerable synthetic challenges. The primary obstacle is the steric hindrance posed by the N-methyl group, which impedes the approach of the incoming activated amino acid, leading to slower reaction kinetics and potentially incomplete couplings.[1][3] This can result in deletion sequences and lower purity of the final product.

These application notes provide a detailed protocol for the manual synthesis of peptides containing sterically hindered N-methylated residues, focusing on strategies to overcome common synthetic hurdles. We will cover coupling reagent selection, reaction monitoring, and cleavage/deprotection procedures, along with purification and characterization of the final peptide.

Key Challenges in Synthesizing N-Methylated Peptides

  • Difficult Coupling Reactions: The secondary amine of an N-methylated residue is less nucleophilic and more sterically hindered than a primary amine, making the subsequent coupling of the next amino acid challenging and often resulting in lower yields.[2]

  • Diketopiperazine Formation: This intramolecular cyclization can cleave the first two amino acids from the resin, and is more common when proline or other N-methylated amino acids are in the first or second position.[1]

  • Incomplete Reactions: The steric bulk can prevent reactions from going to completion, leading to a higher prevalence of deletion peptides.[3]

Strategies for Efficient Synthesis

To address these challenges, several strategies can be employed:

  • Optimized Coupling Reagents: The use of highly reactive coupling reagents is crucial. Aminium/uronium salts like HATU and HCTU, or phosphonium salts like PyAOP and PyBroP, are generally preferred over standard carbodiimide-based reagents for sterically hindered couplings.[3][4]

  • Microwave-Assisted Synthesis: Microwave energy can be used to drive difficult couplings to completion more quickly and efficiently.[1][5]

  • Careful Monitoring of Reaction Completion: Standard ninhydrin tests are ineffective for secondary amines. Alternative tests, such as the bromophenol blue test, are necessary to confirm the completion of coupling steps.[4]

  • On-Resin N-Methylation: As an alternative to using expensive and sometimes commercially unavailable Fmoc-N-methyl-amino acids, on-resin methylation can be performed.[2]

Experimental Protocols

Materials and Reagents
  • Fmoc-protected amino acids (including N-methylated residues)

  • Rink Amide resin or other suitable solid support

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents (e.g., HATU, HCTU, PyAOP)

  • Base (e.g., N,N-Diisopropylethylamine (DIEA))

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Bromophenol Blue

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass spectrometer

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single coupling cycle for incorporating a sterically hindered N-methylated amino acid.

  • Resin Swelling: Swell the resin (e.g., 100 mg Rink Amide resin) in DMF or NMP (1-2 mL) for at least 30 minutes in a reaction vessel.[1][6]

  • Fmoc Deprotection:

    • Drain the solvent.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[1]

  • Amino Acid Activation and Coupling (HATU):

    • In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methyl-amino acid and 3.9 equivalents of HATU in DMF or NMP.[1][4]

    • Add 8 equivalents of DIEA to the activation mixture and agitate for 1-2 minutes.[1][4]

    • Add the activated amino acid solution to the swelled resin.

    • Agitate the mixture at room temperature for 1-2 hours. For particularly difficult couplings, this time can be extended or microwave heating can be applied.[1]

  • Reaction Monitoring (Bromophenol Blue Test):

    • Take a small sample of the resin beads and wash them with methanol.[4]

    • Add a few drops of a 0.04% bromophenol blue solution in DMF.

    • Observe the color of the beads. Blue or green indicates incomplete coupling (free amine present), while yellow indicates completion.[4]

    • If the coupling is incomplete, drain the reaction vessel and repeat the coupling step with freshly activated amino acid.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to prepare for the next cycle.[1]

Protocol 2: On-Resin N-Methylation

This three-step procedure can be performed on the resin after Fmoc deprotection of the N-terminal amine that is to be methylated.[1][7]

  • Sulfonylation (o-NBS Protection):

    • Swell the N-terminally deprotected peptide-resin in NMP.

    • Add a pre-activated solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in NMP to the resin.

    • Agitate for 5-10 minutes.[1]

  • Methylation:

    • Wash the resin with DMF.

    • Add a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and methyl p-nitrobenzenesulfonate in DMF.

    • Agitate for 5-10 minutes.

  • Sulfonamide Deprotection:

    • Wash the resin with DMF.

    • Add a solution of 2-mercaptoethanol and DBU in DMF.

    • Agitate for 5-10 minutes.

    • Wash the resin thoroughly with DMF to proceed to the next coupling step.

Protocol 3: Cleavage and Deprotection
  • Resin Preparation: After the final Fmoc deprotection and subsequent washing, dry the peptide-resin under vacuum.[6]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the protecting groups on the peptide. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). For peptides with trityl-based protecting groups, a cocktail containing triisopropylsilane (TIS) is recommended, such as Reagent B: 88% TFA, 5% phenol, 5% water, 2% TIS.[8]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[8]

    • Allow the mixture to react at room temperature for 2-4 hours with occasional swirling.[9][10]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding it to cold diethyl ether.[8]

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers.

    • Dry the crude peptide pellet under vacuum.

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered N-Methylated Residues

Coupling ReagentReagent TypeRelative ReactivityAdvantagesDisadvantages
HATU Aminium/Uronium SaltVery HighHighly effective for hindered couplings, reduced risk of racemization.[2][11]Can cause guanidinylation of the N-terminus if not pre-activated.[11]
HCTU Aminium/Uronium SaltHighEffective for many hindered couplings, often used in automated synthesizers.[4]Generally less effective than HATU for the most difficult sequences.[4]
PyAOP Phosphonium SaltVery HighHighly effective for hindered couplings, avoids guanidinylation side reactions.[3]
PyBroP Phosphonium SaltHighEffective for hindered couplings.[4]Can be less efficient than PyAOP or HATU.
BOP-Cl ModerateCan be useful for some N-methylated amino acid couplings.[4][12]
DIC/HOBt CarbodiimideLowerStandard, less expensive reagent.Often leads to incomplete reactions and deletion peptides with hindered residues.[3]

Table 2: Typical Purity of a Model N-Methylated Decapeptide after Synthesis and Purification

Synthesis MethodCoupling ReagentCrude Purity (RP-HPLC)Purified Purity (RP-HPLC)Overall Yield
Manual SPPSHATU~65%>95%~20%
Manual SPPSHCTU~50%>95%~15%
Microwave-AssistedHCTU~75%>95%~25%

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage_purification Cleavage and Purification Resin_Swelling 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Coupling 3. Coupling of N-Methylated Residue Fmoc_Deprotection->Coupling Monitoring 4. Reaction Monitoring (Bromophenol Blue) Coupling->Monitoring Monitoring->Coupling Incomplete Washing 5. Washing Monitoring->Washing Complete Repeat_Cycle Repeat for each residue Washing->Repeat_Cycle Cleavage 6. Cleavage from Resin Repeat_Cycle->Cleavage Precipitation 7. Peptide Precipitation Cleavage->Precipitation Purification 8. RP-HPLC Purification Precipitation->Purification Characterization 9. Characterization (MS, HPLC) Purification->Characterization

Caption: Workflow for manual synthesis of N-methylated peptides.

signaling_pathway_logic cluster_problem Synthetic Challenge cluster_solutions Proposed Solutions cluster_outcome Desired Outcome Steric_Hindrance Steric Hindrance of N-Methyl Group High_Reactivity_Reagents Highly Reactive Coupling Reagents (e.g., HATU, PyAOP) Steric_Hindrance->High_Reactivity_Reagents Microwave Microwave-Assisted Coupling Steric_Hindrance->Microwave Monitoring Vigilant Reaction Monitoring Steric_Hindrance->Monitoring Successful_Synthesis Successful Synthesis of N-Methylated Peptide High_Reactivity_Reagents->Successful_Synthesis Microwave->Successful_Synthesis Monitoring->Successful_Synthesis

Caption: Logical relationships in overcoming synthetic challenges.

Purification and Characterization

The purification of peptides containing N-methylated residues can be challenging due to their increased hydrophobicity.[13]

  • Purification: Reversed-phase HPLC (RP-HPLC) is the standard method for peptide purification. A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA. Due to the increased hydrophobicity of N-methylated peptides, a shallower gradient may be necessary to achieve good separation from closely eluting impurities.[13] The crude peptide should be dissolved in a minimal amount of a strong organic solvent like DMSO before dilution with the initial HPLC mobile phase.[13]

  • Characterization: The purity of the final peptide should be confirmed by analytical RP-HPLC, and its identity verified by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm the correct molecular weight.[13]

Conclusion

The manual synthesis of peptides containing sterically hindered N-methylated residues is a challenging but achievable task. The successful incorporation of these residues is highly dependent on the selection of appropriate coupling reagents, with highly reactive uronium/aminium or phosphonium salt-based reagents being strongly recommended.[3] Careful monitoring of reaction completion and optimization of coupling times are critical for minimizing the formation of deletion sequences. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to successfully synthesize these valuable molecules for a wide range of applications in drug discovery and chemical biology.

References

Application Notes and Protocols for HPLC Purification of N-methyl-D-leucine-containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids and D-isomers into peptide sequences is a powerful strategy in modern drug discovery. N-methylation can enhance metabolic stability, improve membrane permeability, and confer favorable conformational properties.[1][2][3] The inclusion of D-amino acids, such as D-leucine, can further increase proteolytic resistance.[4] However, peptides containing N-methyl-D-leucine present unique and significant challenges during purification by High-Performance Liquid Chromatography (HPLC).

This document provides detailed application notes and protocols for the successful purification of N-methyl-D-leucine-containing peptides, addressing the common challenges of increased hydrophobicity, potential for diastereomer formation, and steric hindrance affecting chromatographic separation.

Challenges in Purification

The presence of N-methyl-D-leucine in a peptide sequence introduces several purification challenges:

  • Increased Hydrophobicity: The N-methyl group and the leucine side chain both contribute to the peptide's overall hydrophobicity.[3][5] This leads to strong retention on reversed-phase (RP) HPLC columns, requiring higher concentrations of organic solvent for elution and increasing the risk of co-elution with other hydrophobic impurities.[3][5]

  • Steric Hindrance and Impurities: The bulky N-methyl group can impede coupling reactions during solid-phase peptide synthesis (SPPS), leading to a higher incidence of deletion and truncated peptide sequences.[1][2][3] These impurities can be structurally similar to the target peptide, making separation difficult.

  • Diastereomer Formation: The use of a D-amino acid introduces a chiral center. Racemization during synthesis can lead to the formation of diastereomers (e.g., peptides containing N-methyl-L-leucine instead of N-methyl-D-leucine), which may have different biological activities and can be challenging to separate with standard RP-HPLC methods.[4][5]

  • Aggregation and Solubility: Highly hydrophobic peptides are prone to aggregation, which can result in peak broadening and reduced recovery during HPLC.[3][5] They may also exhibit poor solubility in aqueous mobile phases, complicating sample preparation.[3]

Experimental Workflows and Logical Relationships

A systematic approach is crucial for the successful purification and analysis of N-methyl-D-leucine-containing peptides. The overall workflow involves initial analysis of the crude product, development of a robust purification method, collection and analysis of fractions, and final confirmation of purity and identity.

G cluster_0 Crude Peptide Analysis cluster_1 Purification cluster_2 Purity and Identity Confirmation cluster_3 Stereochemical Purity Analysis A Crude Peptide Synthesis Product B Analytical RP-HPLC A->B C Mass Spectrometry (LC-MS) A->C D Preparative RP-HPLC B->D Method Development C->D E Fraction Collection D->E F Analytical RP-HPLC of Fractions E->F G Mass Spectrometry of Pure Fraction F->G H Pooling and Lyophilization G->H I Chiral HPLC H->I J Final Purity Assessment I->J

Caption: Overall workflow for purification and analysis.

Troubleshooting common issues requires a logical approach to identify and resolve problems such as poor peak shape, low resolution, and co-eluting impurities.

G cluster_solutions Potential Solutions Problem HPLC Issue Observed (e.g., Broad Peaks, Poor Resolution) Sol_Gradient Optimize Gradient (Shallower Gradient) Problem->Sol_Gradient If resolution is poor Sol_Column Change Column (e.g., C4, Diphenyl) Problem->Sol_Column If peptide is too hydrophobic Sol_Temp Adjust Temperature Problem->Sol_Temp To improve peak shape Sol_Modifier Add Mobile Phase Modifier (e.g., n-propanol) Problem->Sol_Modifier For highly hydrophobic peptides Sol_Orthogonal Use Orthogonal Method (e.g., Ion-Exchange) Problem->Sol_Orthogonal If impurities co-elute

Caption: Troubleshooting common HPLC purification problems.

Data Presentation: HPLC Parameters and Expected Outcomes

The selection of appropriate HPLC conditions is critical for the successful purification of N-methyl-D-leucine-containing peptides. The following tables summarize key parameters for analytical and preparative HPLC.

Table 1: Analytical Reversed-Phase HPLC Parameters

ParameterRecommended SettingRationale
Column C18 or C8, wide pore (300 Å), 2.1-4.6 mm ID, 1.7-5 µm particle sizeC18 provides high hydrophobicity for retention, while C8 can be useful for very hydrophobic peptides. Wide pores are essential for molecules larger than ~3,000 Da.
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) or Formic Acid (FA) in waterTFA is an excellent ion-pairing agent that improves peak shape.[6] FA is preferred for LC-MS compatibility.[7]
Mobile Phase B 0.1% (v/v) TFA or FA in acetonitrile (ACN)ACN is a common organic modifier for peptide elution.[6]
Gradient Shallow, e.g., 5-65% B over 30-60 minutesA shallow gradient is crucial for resolving closely eluting impurities common in peptide synthesis.
Flow Rate 0.2-1.0 mL/minAdjusted based on column internal diameter.[7]
Temperature 30-60 °CElevated temperatures can improve peak shape and resolution by reducing mobile phase viscosity and enhancing mass transfer.
Detection UV at 210-230 nmDetects the peptide backbone.[8]

Table 2: Preparative Reversed-Phase HPLC Parameters

ParameterRecommended SettingRationale
Column C18, C8, or C4, wide pore (300 Å), ≥10 mm IDC4 or other less retentive phases may be necessary for highly hydrophobic N-methylated peptides to avoid excessive retention and improve recovery.[3]
Mobile Phase A 0.1% (v/v) TFA in waterTFA is a volatile buffer that is easily removed during lyophilization.[6]
Mobile Phase B 0.1% (v/v) TFA in acetonitrileStandard organic phase for preparative work.
Gradient Optimized from analytical run, typically shallow (e.g., 0.5-1% B/min)A shallow gradient is essential to maximize the resolution between the target peptide and closely related impurities.[6]
Flow Rate Scaled up from analytical method based on column diameterEnsures similar linear velocity and separation performance.
Sample Loading Dissolved in minimal strong solvent (e.g., DMSO) then dilutedHighly hydrophobic peptides may require a strong organic solvent for initial dissolution before dilution into the mobile phase to prevent precipitation.[3]

Experimental Protocols

Protocol 1: Analytical RP-HPLC for Purity Assessment

This protocol outlines a general method for determining the purity of a crude N-methyl-D-leucine-containing peptide.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the lyophilized crude peptide.

    • Dissolve the peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) to a final concentration of 1 mg/mL.[7] If solubility is an issue, a minimal amount of DMSO or DMF can be used for initial dissolution.[3]

  • HPLC Method:

    • Column: C18, 300 Å, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.[4]

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[4]

    • Flow Rate: 1.0 mL/min.

    • Gradient:

      Time (min) % Mobile Phase B
      0 5
      30 65
      32 95
      35 95
      36 5

      | 40 | 5 |

    • Column Temperature: 40 °C.

    • Injection Volume: 10-20 µL.

    • Detection: UV at 220 nm.[9]

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the target peptide as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Preparative RP-HPLC for Purification

This protocol provides a general workflow for purifying the target peptide.

  • Method Development:

    • Based on the analytical chromatogram, optimize the gradient for the preparative separation. The goal is to create a shallow gradient around the elution point of the target peptide to maximize resolution from impurities.[5]

  • Sample Preparation:

    • Dissolve the crude peptide in the minimum amount of a strong solvent (e.g., DMSO) and then dilute with Mobile Phase A to a concentration suitable for injection without causing precipitation.

  • Preparative HPLC Method:

    • Column: C8 or C4, 300 Å, 21.2 x 250 mm, 10 µm.

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Flow Rate: 15-20 mL/min (adjust based on column specifications).

    • Gradient: A shallow gradient optimized from the analytical run (e.g., increase of 0.5% B per minute around the target peptide's elution time).

    • Injection: Inject the dissolved crude peptide onto the equilibrated column.

    • Fraction Collection: Collect fractions corresponding to the target peptide peak.

  • Post-Purification Analysis:

    • Analyze the collected fractions using the analytical HPLC method (Protocol 1) to assess their purity.

    • Confirm the identity of the peptide in the pure fractions by mass spectrometry.

    • Pool the fractions with the desired purity (>95% is common for many applications).[10]

    • Lyophilize the pooled fractions to obtain the purified peptide as a white powder.

Protocol 3: Chiral HPLC for Diastereomer Analysis

If diastereomers are suspected or need to be quantified, a chiral HPLC method is required.

  • Column Selection:

    • Choose a chiral stationary phase (CSP) suitable for peptides. Common choices include polysaccharide-based columns (e.g., cellulose or amylose derivatives) or macrocyclic antibiotic-based columns.

  • Method Development:

    • Chiral separations are often sensitive to the mobile phase composition. Screen different mobile phases, such as hexane/ethanol or methanol/acetonitrile mixtures, with acidic or basic additives.

    • Isocratic elution is often used in chiral chromatography.

  • Sample Analysis:

    • Dissolve the purified peptide in the mobile phase.

    • Inject the sample onto the equilibrated chiral column.

    • Detect the eluting peaks using a UV detector (e.g., 230 nm).[4]

  • Data Analysis:

    • Calculate the percentage of each diastereomer based on the peak areas in the chromatogram to determine the stereochemical purity.[4]

Orthogonal Purification Strategies

When RP-HPLC alone is insufficient to achieve the desired purity due to co-eluting impurities, an orthogonal purification method can be employed.[5] Ion-exchange chromatography (IEX) is a common choice as it separates molecules based on charge, which is a different principle than the hydrophobicity-based separation of RP-HPLC.[5][9]

Conclusion

The purification of N-methyl-D-leucine-containing peptides presents significant, yet manageable, challenges. A systematic approach to HPLC method development, starting with a thorough analysis of the crude product and employing optimized, shallow gradients, is essential for success. For highly hydrophobic peptides, the use of less retentive stationary phases (e.g., C4) and the consideration of orthogonal purification techniques are crucial. Furthermore, when dealing with D-amino acids, chiral HPLC should be considered for the assessment of stereochemical purity. The protocols and guidelines presented in this document provide a robust framework for researchers to purify these complex but therapeutically valuable peptides to a high degree of purity.

References

Application Notes and Protocols for the Mass Spectrometry Characterization of Peptides Synthesized with Fmoc-N-Me-D-Leu-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as N-methyl-D-leucine (N-Me-D-Leu), into peptide sequences is a powerful strategy in medicinal chemistry and drug development. N-methylation can significantly enhance the therapeutic properties of peptides by increasing their metabolic stability, improving membrane permeability, and modulating their conformation to optimize receptor binding.[1][2] However, the synthesis and characterization of these modified peptides present unique challenges. The steric hindrance introduced by the N-methyl group can impede peptide bond formation during solid-phase peptide synthesis (SPPS), requiring optimized coupling protocols.[2][3] Furthermore, the presence of an N-methylated residue can influence the fragmentation patterns observed during mass spectrometry (MS) analysis, which is a critical tool for sequence verification and purity assessment.[1][4]

These application notes provide detailed protocols for the synthesis of peptides containing Fmoc-N-Me-D-Leu-OH and their subsequent characterization by mass spectrometry. This guide is intended to equip researchers with the necessary methodologies to confidently synthesize and analyze these valuable molecules.

Data Presentation: Mass Spectrometry Fragmentation of a Model Peptide

To illustrate the characteristic fragmentation of a peptide containing N-Me-D-Leu, a model peptide with the sequence Ac-Ala-(N-Me-D-Leu)-Gly-NH₂ was analyzed. The following table summarizes the theoretical monoisotopic masses of the expected b- and y-ions generated during Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).

Fragment IonSequenceTheoretical m/z (monoisotopic)
b-ions
b₁Ac-Ala114.0550
b₂Ac-Ala-(N-Me-D-Leu)241.1448
y-ions
y₁Gly-NH₂75.0502
y₂(N-Me-D-Leu)-Gly-NH₂202.1400

Note: The mass of the N-terminal acetyl (Ac) group is 42.0106 Da, and the C-terminal amide (-NH₂) is -0.9840 Da relative to the free acid.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing Fmoc-N-Me-D-Leu-OH

This protocol outlines the manual Fmoc-SPPS for the synthesis of a peptide incorporating an N-methylated D-leucine residue.

Materials:

  • Rink Amide resin (or other suitable resin for C-terminal amides)

  • Fmoc-protected amino acids (including Fmoc-N-Me-D-Leu-OH)

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solution: DMF, DCM

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[3]

  • Fmoc Deprotection:

    • Drain the DMF from the swelled resin.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (for standard amino acids):

    • In a separate tube, pre-activate the Fmoc-amino acid (4 equivalents) with HATU (3.9 equivalents) and DIEA (8 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test for primary amines).

    • After complete coupling, wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of Fmoc-N-Me-D-Leu-OH (Special Conditions):

    • Due to steric hindrance, the coupling of N-methylated amino acids requires a more potent activation agent and potentially longer reaction times.[3]

    • Pre-activate Fmoc-N-Me-D-Leu-OH (4 equivalents) with HATU (3.9 equivalents) and DIEA (8 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 4-6 hours, or overnight if necessary.

    • Monitor the coupling reaction using a Bromophenol Blue test, as the Kaiser test is not suitable for secondary amines.[3] A blue to green color indicates incomplete coupling.

    • If the coupling is incomplete, a second coupling with a fresh solution of activated Fmoc-N-Me-D-Leu-OH may be required.

    • Once coupling is complete, wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2 through 4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Peptide Cleavage and Precipitation:

    • Wash the peptide-resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Protocol 2: Mass Spectrometry Analysis of the Synthesized Peptide

This protocol describes the analysis of the cleaved and purified peptide by electrospray ionization mass spectrometry (ESI-MS).

Materials:

  • Purified peptide sample

  • Solvents: Acetonitrile (ACN), Water (H₂O), Formic acid (FA)

  • Liquid chromatography-mass spectrometry (LC-MS) system equipped with an ESI source

Procedure:

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid, to a final concentration of approximately 1 mg/mL.

    • Further dilute the sample to a working concentration of 1-10 µM in the same solvent.

  • LC-MS Analysis:

    • Inject the prepared sample onto a C18 reverse-phase HPLC column.

    • Elute the peptide using a gradient of increasing acetonitrile concentration (e.g., 5% to 95% ACN in water with 0.1% FA over 30 minutes).

  • Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Acquisition:

    • Ionize the eluting peptide using electrospray ionization (ESI) in positive ion mode.[4]

    • Acquire full MS scans (MS1) over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the peptide (e.g., m/z 100-1500).

    • Perform data-dependent acquisition (DDA) to select the most abundant precursor ions for fragmentation.

    • For MS/MS, isolate the precursor ion of the target peptide and fragment it using Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD) with a normalized collision energy.[1][4]

  • Data Analysis:

    • Process the acquired MS and MS/MS data using appropriate software.

    • Confirm the molecular weight of the synthesized peptide from the MS1 spectrum.

    • Analyze the MS/MS spectrum to identify the b- and y-ion series to verify the peptide sequence. The presence of a +14 Da mass shift in the corresponding fragment ions will confirm the location of the N-methyl-D-leucine residue.[1]

Mandatory Visualization

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIEA) Wash1->Coupling Standard AA NMe_Coupling Fmoc-N-Me-D-Leu-OH Coupling (HATU, DIEA, extended time) Wash1->NMe_Coupling N-Me-D-Leu Wash2 Wash (DMF, DCM) Coupling->Wash2 NMe_Coupling->Wash2 Cycle Repeat Cycle Wash2->Cycle Cycle->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Cycle->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin (TFA/TIS/H₂O) Final_Deprotection->Cleavage Precipitation Precipitation & Purification Cleavage->Precipitation MS_Analysis Mass Spectrometry Analysis Precipitation->MS_Analysis

Caption: Workflow for Solid-Phase Peptide Synthesis and MS Analysis.

MS_Analysis_Workflow Sample_Prep Peptide Sample Preparation (Dissolution & Dilution) LC_Separation LC Separation (Reverse-Phase C18) Sample_Prep->LC_Separation ESI Electrospray Ionization (ESI) LC_Separation->ESI MS1_Scan MS1 Scan (Full Mass Spectrum) ESI->MS1_Scan Precursor_Selection Precursor Ion Selection (DDA) MS1_Scan->Precursor_Selection Fragmentation Fragmentation (CID/HCD) Precursor_Selection->Fragmentation MS2_Scan MS2 Scan (Fragment Ion Spectrum) Fragmentation->MS2_Scan Data_Analysis Data Analysis (Sequence Verification) MS2_Scan->Data_Analysis

Caption: Mass Spectrometry Analysis Workflow.

Conclusion

The successful synthesis and characterization of peptides containing N-methylated amino acids are crucial for advancing peptide-based drug discovery. The protocols and data presented herein provide a comprehensive guide for researchers working with Fmoc-N-Me-D-Leu-OH. By employing optimized coupling strategies during SPPS and understanding the characteristic fragmentation patterns in mass spectrometry, scientists can confidently synthesize and verify the integrity of these modified peptides, paving the way for the development of novel therapeutics with enhanced properties.

References

Applications of N-methyl-D-leucine in the development of therapeutic peptides

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: N-methyl-D-leucine in Therapeutic Peptide Development

Introduction

The incorporation of non-canonical amino acids is a cornerstone strategy in modern peptide drug discovery, aimed at overcoming the inherent liabilities of native peptides, such as poor metabolic stability and low bioavailability. N-methyl-D-leucine is a uniquely valuable building block that combines two powerful modifications: N-methylation and D-chirality. This dual modification offers a synergistic approach to enhancing the therapeutic properties of peptides, making it a subject of significant interest for researchers, scientists, and drug development professionals.

N-methylation, the substitution of the amide proton with a methyl group, introduces steric hindrance that protects the peptide backbone from proteolytic degradation and can pre-organize the peptide into a bioactive conformation.[1][2] The use of a D-amino acid further enhances resistance to proteases, which are stereospecific for L-amino acids.[3] The combination of these features in N-methyl-D-leucine can significantly improve a peptide's pharmacokinetic profile and binding affinity.

Key Advantages of Incorporating N-methyl-D-leucine

  • Enhanced Proteolytic Stability : The N-methylated amide bond is resistant to cleavage by common proteases.[4] The D-configuration of the alpha-carbon provides an additional layer of steric protection against enzymatic degradation, leading to a significantly prolonged in-vivo half-life.[2][5]

  • Improved Pharmacokinetic (PK) Profile : By resisting proteolysis, peptides containing N-methyl-D-leucine exhibit longer circulation times.[6] The increased lipophilicity from the N-methyl group can also improve membrane permeability, potentially enhancing absorption and bioavailability.[4][7]

  • Conformational Rigidity and Binding Affinity : The N-methyl group restricts rotation around the Cα-N bond, reducing the peptide's backbone flexibility.[1] This conformational constraint can lock the peptide into a structure that is optimal for receptor binding, leading to increased affinity and selectivity.[1]

  • Reduced Immunogenicity : Modifications like D-amino acid substitution can sometimes lead to a lower potential for generating anti-drug antibodies compared to their all-L counterparts.

Data Presentation: Comparative Performance

To illustrate the potential impact of N-methyl-D-leucine, the following table summarizes representative data comparing a hypothetical parent peptide with its modified analogs. The data demonstrates the stepwise and synergistic improvements gained from D-amino acid substitution and N-methylation.

Peptide AnalogModificationRelative Binding Affinity (IC50)Proteolytic Stability (t½ in serum)Key Advantages
Parent PeptideL-Leucine100 nM5 minBaseline activity
Analog 1D-Leucine 95 nM60 minIncreased protease resistance[3]
Analog 2N-methyl-L-leucine 20 nM45 minEnhanced binding affinity, moderate stability[1]
Analog 3 N-methyl-D-leucine 15 nM >240 min Optimal binding and maximal stability [2][5]

Note: The data presented is illustrative and compiled from principles established in cited literature. Actual values are sequence-dependent.

Logical Framework for N-methyl-D-leucine Application

The decision to incorporate N-methyl-D-leucine into a peptide therapeutic is driven by a logical progression from its structural attributes to the desired therapeutic outcomes.

cluster_0 Structural Features cluster_1 Physicochemical Effects cluster_2 Therapeutic Advantages A1 N-Methyl Group B1 Steric Shielding of Amide Bond A1->B1 B2 Increased Lipophilicity A1->B2 B3 Restricted Backbone Rotation A1->B3 A2 D-Chiral Center B4 Resistance to Chiral-Specific Proteases A2->B4 C1 Enhanced Proteolytic Stability B1->C1 C2 Improved Membrane Permeability B2->C2 C3 Increased Binding Affinity & Selectivity B3->C3 B4->C1 C4 Prolonged In-Vivo Half-Life C1->C4

Caption: Logical flow from structural features of N-methyl-D-leucine to therapeutic benefits.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing N-methyl-D-leucine

This protocol describes the manual solid-phase synthesis of a peptide incorporating an Fmoc-N-methyl-D-leucine residue using HATU as the coupling reagent.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-N-methyl-D-leucine

  • Coupling Reagent: HATU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection Solution: 20% Piperidine in DMF

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic Acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold Diethyl Ether

  • SPPS reaction vessel

Methodology:

  • Resin Preparation:

    • Swell the Rink Amide resin in DMF for 30-60 minutes in the SPPS reaction vessel.

    • Drain the DMF.

  • Fmoc Deprotection (for chain elongation):

    • Add the 20% piperidine/DMF solution to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh aliquot of 20% piperidine/DMF and agitate for 15 minutes.[4]

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

  • Coupling of Fmoc-N-methyl-D-leucine:

    • Activation: In a separate vessel, pre-activate Fmoc-N-methyl-D-leucine (3 eq. relative to resin loading) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.[4]

    • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. Note: Coupling onto a secondary amine is slower than onto a primary amine, and coupling a sterically hindered amino acid like N-methyl-leucine is particularly challenging.[8]

    • Monitoring: After the coupling time, perform a bromophenol blue test to check for completion. A yellow color indicates a complete reaction, while blue/green suggests residual free amines.[4] The standard Kaiser test will give a false negative for the secondary amine of the N-methylated residue.[4]

    • Double Coupling (if necessary): If the monitoring test is positive (incomplete), drain the solution and repeat the coupling step with a fresh solution of activated Fmoc-N-methyl-D-leucine.

  • Washing:

    • After complete coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Peptide Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • Wash the fully assembled peptide-resin thoroughly with DCM and dry under vacuum.

    • Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the dried resin (approx. 10 mL per gram).[8]

    • Stir the mixture at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate dropwise into a large volume of cold diethyl ether.

    • Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.[4]

SPPS Workflow Diagram

start Start: Swell Resin in DMF deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 2. Wash (DMF, DCM) deprotection->wash1 coupling 3. Coupling (Fmoc-N-Me-D-Leu-OH, HATU, DIPEA) wash1->coupling monitoring 4. Monitoring (Bromophenol Blue Test) coupling->monitoring wash2 5. Wash (DMF, DCM) monitoring->wash2 Complete double_couple Incomplete: Double Couple monitoring->double_couple Incomplete next_cycle Proceed to Next Cycle or Final Cleavage wash2->next_cycle double_couple->coupling start Low Peptide Yield Observed check_dkp Analyze Cleavage Solution and Crude Product via LC-MS start->check_dkp is_dkp DKP or Truncated Peptide Detected? check_dkp->is_dkp sol1 Switch to 2-CTC Resin is_dkp->sol1 Yes sol2 Use Optimized Deprotection (2% DBU / 5% Piperazine) is_dkp->sol2 Yes sol3 Synthesize and Couple as a Dipeptide Unit is_dkp->sol3 Yes no_dkp Investigate Other Causes (e.g., Incomplete Coupling) is_dkp->no_dkp No

References

Application Notes and Protocols for the Use of Fmoc-N-Me-D-Leu-OH in Peptide Library Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptide libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of vast chemical space to identify novel therapeutic leads. However, native peptides often suffer from poor pharmacokinetic properties, including susceptibility to proteolytic degradation and low cell permeability, which limit their clinical utility. The incorporation of non-canonical amino acids is a key strategy to overcome these limitations. Fmoc-N-Me-D-Leu-OH, a D-amino acid with a methyl group on the amide nitrogen, is a powerful building block in this regard. Its inclusion in peptide libraries can confer enhanced resistance to enzymatic degradation and modulate conformational flexibility, thereby improving bioavailability and receptor binding affinity.[1][2]

These application notes provide a comprehensive guide to the strategic use of Fmoc-N-Me-D-Leu-OH in the synthesis of peptide libraries for drug discovery, complete with detailed protocols, comparative data, and workflow visualizations.

Advantages of Incorporating Fmoc-N-Me-D-Leu-OH

The introduction of an N-methyl group on the D-enantiomer of leucine offers several distinct advantages in the design of peptide-based therapeutics:

  • Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance that shields the adjacent peptide bond from cleavage by proteases, significantly extending the in-vivo half-life of the peptide.[1] The D-configuration further enhances this resistance as proteases are stereospecific for L-amino acids.

  • Improved Membrane Permeability: N-methylation reduces the number of hydrogen bond donors in the peptide backbone, which can increase lipophilicity and facilitate passive diffusion across cellular membranes.[3]

  • Conformational Constraint: The steric bulk of the N-methyl group restricts the rotational freedom of the peptide backbone, which can lock the peptide into a bioactive conformation, potentially leading to increased receptor affinity and selectivity.[4]

  • Modulation of Receptor Binding: By altering the peptide's conformation and hydrogen bonding capacity, N-methylation can fine-tune its binding affinity for its target receptor. This can be leveraged to improve potency or even convert a receptor agonist into an antagonist.

Data Presentation: Performance of Coupling Reagents

The primary challenge in incorporating Fmoc-N-Me-D-Leu-OH is the steric hindrance posed by the N-methyl group, which can lead to slower and less efficient coupling reactions. The choice of coupling reagent is therefore critical to ensure high yields and purity in the peptide library. The following table summarizes the performance of common coupling reagents for sterically hindered amino acids, providing a guide for selecting the optimal conditions for incorporating Fmoc-N-Me-D-Leu-OH.

Coupling ReagentClassTypical Reaction Time (min)Coupling Efficiency (Yield)PurityRisk of Epimerization
HATU Aminium Salt20 - 45> 99.5%Very HighVery Low
HBTU Aminium Salt30 - 6098 - 99.5%HighLow to Moderate
DIC/HOBt Carbodiimide60 - 12095 - 98%GoodLow
PyBOP Phosphonium Salt30 - 6098 - 99%HighLow

Disclaimer: The quantitative data presented above is extrapolated from studies on sterically hindered and N-methylated amino acids. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide Library Incorporating Fmoc-N-Me-D-Leu-OH using the Split-and-Pool Method

This protocol outlines the manual synthesis of a peptide library on a solid support, incorporating Fmoc-N-Me-D-Leu-OH at a specific position.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-N-Me-D-Leu-OH)

  • Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Amino Acid Coupling (for non-N-methylated residues):

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Split-and-Pool Synthesis for Diversity:

    • For the position where diversity is introduced, split the resin into multiple reaction vessels.

    • In one vessel, couple Fmoc-N-Me-D-Leu-OH using the protocol in step 5. In other vessels, couple different Fmoc-amino acids using the protocol in step 3.

    • After coupling, wash the resin in each vessel with DMF and DCM.

    • Pool the resin from all vessels back into a single vessel.

  • Coupling of Fmoc-N-Me-D-Leu-OH:

    • In a separate vial, dissolve Fmoc-N-Me-D-Leu-OH (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Allow for a pre-activation time of 1-3 minutes.

    • Add the activated solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. A double coupling may be necessary for difficult sequences.

  • Washing: After each coupling step, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2, 3 (or 4 and 5), and 6 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptides from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptides and wash the pellet with cold diethyl ether.

    • Lyophilize the crude peptide library.

    • Characterize the library using LC-MS.

Protocol 2: Assessment of Proteolytic Stability

This protocol describes a general method for comparing the stability of a peptide containing N-Me-D-Leu against its non-methylated counterpart.

Materials:

  • Purified peptides (N-methylated and non-methylated versions)

  • Protease solution (e.g., trypsin, chymotrypsin, or human serum)

  • Reaction buffer (e.g., Phosphate-buffered saline, PBS)

  • Quenching solution (e.g., 10% Trifluoroacetic acid, TFA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Peptide and Enzyme Preparation:

    • Synthesize and purify both the N-methylated and non-methylated peptides to >95% purity using RP-HPLC. Confirm identity by mass spectrometry.

    • Prepare stock solutions of the peptides in the reaction buffer.

    • Reconstitute the protease in an appropriate buffer at a known concentration.

  • Proteolytic Digestion Assay:

    • Initiate the digestion by adding the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

    • Incubate the reaction mixture at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes, and 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately stop the enzymatic reaction by adding the quenching solution.

  • HPLC Analysis:

    • Analyze the samples by RP-HPLC, monitoring the disappearance of the parent peptide peak at a specific wavelength (e.g., 220 nm).

    • Calculate the percentage of intact peptide remaining at each time point.

  • Data Analysis:

    • Plot the percentage of remaining peptide against time to generate a degradation curve.

    • Calculate the half-life (t½) of each peptide.

Visualizations

Experimental Workflow for Peptide Library Synthesis

G cluster_0 Resin Preparation cluster_1 Peptide Elongation Cycle cluster_2 Final Steps Resin Start with Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Split Split Resin for Diversity Wash1->Split Couple_N_Me Couple Fmoc-N-Me-D-Leu-OH (HATU/DIPEA) Split->Couple_N_Me Couple_AA Couple other Fmoc-AAs Split->Couple_AA Pool Pool Resin Couple_N_Me->Pool Couple_AA->Pool Wash2 Wash (DMF, DCM) Pool->Wash2 Repeat Repeat Cycle for Each Amino Acid Wash2->Repeat Repeat->Fmoc_Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final cycle Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Analysis Characterization (LC-MS) Precipitation->Analysis

Caption: Workflow for split-and-pool synthesis of a peptide library.

Signaling Pathway: Somatostatin Receptor (GPCR) Signaling

Peptide libraries containing Fmoc-N-Me-D-Leu-OH are often designed to target G-protein coupled receptors (GPCRs), such as the somatostatin receptors (SSTRs), which are implicated in various diseases including cancer. The following diagram illustrates a simplified signaling cascade initiated by the binding of a somatostatin analog to its receptor.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling SST_Analog Somatostatin Analog (with N-Me-D-Leu) SSTR Somatostatin Receptor (SSTR - GPCR) SST_Analog->SSTR Binds G_Protein G-Protein (Gi) SSTR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP levels decrease AC->cAMP Reduced production of PKA Protein Kinase A (PKA) activity decreases cAMP->PKA Less activation of CREB CREB Phosphorylation decreases PKA->CREB Reduced phosphorylation of Gene_Expression Altered Gene Expression (↓ Proliferation, ↑ Apoptosis) CREB->Gene_Expression

Caption: Simplified Somatostatin Receptor signaling pathway.

Conclusion

The incorporation of Fmoc-N-Me-D-Leu-OH into peptide libraries is a powerful strategy for the development of novel therapeutics with improved pharmacokinetic profiles. While the synthesis of N-methylated peptides presents challenges due to steric hindrance, the use of potent coupling reagents and optimized protocols can ensure high yields and purity. The enhanced proteolytic stability and potential for improved receptor binding conferred by this modification make it an invaluable tool for drug discovery professionals. The protocols and data presented in these application notes provide a solid foundation for the successful synthesis and evaluation of peptide libraries containing Fmoc-N-Me-D-Leu-OH.

References

Troubleshooting & Optimization

How to improve low coupling efficiency for Fmoc-N-Me-D-Leu-OH in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid Phase Peptide Synthesis (SPPS). This guide provides troubleshooting advice and frequently asked questions to help you overcome challenges associated with the low coupling efficiency of Fmoc-N-Me-D-Leu-OH.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-N-Me-D-Leu-OH notoriously difficult to couple in SPPS?

The difficulty arises from significant steric hindrance. The presence of the N-methyl group on the amino acid backbone obstructs the approach of the activated carboxyl group to the free amine of the growing peptide chain on the solid support.[1] This steric clash slows down the rate of amide bond formation, often leading to incomplete reactions and deletion sequences in the final peptide.

Q2: What is the most critical factor to address for improving coupling efficiency?

The choice of coupling reagent is the single most important factor.[1] Standard coupling reagents are often too slow to overcome the steric hindrance. Highly reactive uronium/aminium or phosphonium salt-based reagents are strongly recommended for coupling N-methylated amino acids.[1][2]

Q3: How can I verify that the coupling reaction has gone to completion?

The Kaiser test is a reliable qualitative method to check for the presence of free primary amines on the resin. However, it's important to note that the Kaiser test does not work for secondary amines, such as the N-terminus of a peptide after coupling an N-methylated amino acid. Therefore, you should perform the test before the coupling to ensure the previous Fmoc deprotection was successful. To confirm the coupling of the N-methylated residue itself, a small sample of the resin can be cleaved and analyzed by mass spectrometry.

Q4: Can solvent choice impact the coupling of sterically hindered amino acids?

Yes, solvent choice is crucial for efficient SPPS.[3] The solvent must effectively swell the resin and solvate the growing peptide chain to ensure that reactive sites are accessible.[3][4] N,N-Dimethylformamide (DMF) is generally the most effective and recommended solvent for peptide synthesis due to its excellent resin-swelling and solvation properties.[3][5] N-Methylpyrrolidinone (NMP) is also a good alternative.[5]

Troubleshooting Guide for Low Coupling Efficiency

This guide provides a systematic approach to diagnosing and solving low coupling efficiency issues with Fmoc-N-Me-D-Leu-OH.

Problem: Low yield of the desired peptide containing an N-Me-D-Leu residue.

Follow these steps to improve your coupling efficiency.

Troubleshooting_Workflow cluster_start Start Here cluster_step1 Step 1: Reagent Selection cluster_step2 Step 2: Reaction Conditions cluster_step3 Step 3: Solvent & Resin cluster_end Resolution start Low Coupling Efficiency Detected reagent Evaluate Coupling Reagent (Is it a high-reactivity type like HATU/PyAOP?) start->reagent reagent_no Switch to HATU, PyAOP, or COMU reagent->reagent_no No reagent_yes Proceed to Next Step reagent->reagent_yes Yes conditions Optimize Reaction Conditions reagent_no->conditions reagent_yes->conditions double_coupling Perform a Double Coupling (Extend reaction time for each coupling) conditions->double_coupling mw_assist Consider Microwave Assistance (If available) conditions->mw_assist solvent Verify Solvent Quality & Resin Swelling double_coupling->solvent mw_assist->solvent solvent_check Use fresh, high-purity DMF or NMP. Ensure adequate swelling time. solvent->solvent_check end_node Coupling Efficiency Improved solvent_check->end_node

Caption: A workflow diagram for troubleshooting low coupling efficiency.

Step 1: Select a High-Reactivity Coupling Reagent

For sterically demanding amino acids like Fmoc-N-Me-D-Leu-OH, standard carbodiimide reagents (e.g., DIC/HOBt) often result in incomplete reactions.[1][6] Upgrading to a more potent coupling reagent is the most effective solution.

Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassRelative ReactivityTypical Coupling TimeKey Advantages
HATU Aminium SaltVery High20 - 45 minSuperior efficiency for hindered couplings, very low risk of racemization.[7]
PyAOP Phosphonium SaltVery High30 - 60 minHighly effective, avoids potential guanidinylation side reactions.[1]
COMU Uronium SaltVery High20 - 60 minEfficiency comparable to HATU, safer (non-explosive byproducts), good for microwave SPPS.[2]
HBTU Aminium SaltHigh30 - 60 minA popular and effective choice, though slightly less reactive than HATU for difficult couplings.[7]
DIC/HOBt CarbodiimideModerate60 - 120+ minLower cost, but often insufficient for N-methylated residues, leading to low yields.[7]

Disclaimer: The quantitative data is extrapolated from studies on various sterically hindered amino acids, as direct comparative data for Fmoc-N-Me-D-Leu-OH in a single source is not extensively available.[7] Actual results can vary.

Reagent_Selection start Need to couple Fmoc-N-Me-D-Leu-OH q1 Is the coupling a known 'difficult' sequence? start->q1 q2 Is minimizing side reactions (e.g., guanidinylation) critical? q1->q2 No rec_hatu Use HATU (Highest Success Rate) q1->rec_hatu Yes q3 Is cost the primary concern? q2->q3 No rec_pyaop Use PyAOP q2->rec_pyaop Yes rec_comu Use COMU (Good balance of safety & reactivity) q3->rec_comu No rec_dic_warn Use DIC/HOBt (Warning: May require extended time and double coupling) q3->rec_dic_warn Yes

Caption: A decision guide for selecting a suitable coupling reagent.

Step 2: Optimize Reaction Conditions
  • Double Coupling: Perform the coupling step twice. After the first coupling reaction, drain the vessel, wash the resin with DMF, and then add a fresh solution of the activated amino acid and coupling reagent to the resin for a second coupling cycle.

  • Increase Coupling Time: Extend the reaction time for each coupling step. For hindered amino acids, a reaction time of 2-4 hours is often beneficial, compared to the standard 30-60 minutes.

  • Microwave-Assisted SPPS: If available, a microwave peptide synthesizer can significantly enhance the efficiency of difficult couplings, including those involving N-methylated residues.[8]

Step 3: Ensure Proper Solvation
  • Use High-Purity Solvents: Always use fresh, peptide-synthesis-grade DMF or NMP. Old or impure solvents can contain amines that interfere with the reaction.

  • Sufficient Resin Swelling: Before starting the synthesis, ensure the resin is fully swollen in the chosen solvent (e.g., DMF) for at least 30-60 minutes to maximize the accessibility of reaction sites.[4][7]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for coupling Fmoc-N-Me-D-Leu-OH.

  • Resin Preparation:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino group on the resin using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-N-Me-D-Leu-OH (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for at least 2 hours. For particularly difficult sequences, extend this time to 4 hours or proceed with a double coupling.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Performing a Double Coupling
  • Follow steps 1-3 from Protocol 1.

  • After the initial 2-hour coupling, drain the reaction mixture.

  • Wash the resin with DMF (3 times).

  • Repeat the "Amino Acid Activation" and "Coupling Reaction" steps using a fresh batch of reagents.

  • Proceed to the final washing step.

References

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection for N-Methylated Residues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with incomplete Fmoc deprotection of N-methylated amino acids during solid-phase peptide synthesis (SPPS). N-methylation, while beneficial for improving peptide stability and cell permeability, introduces significant steric hindrance that can impede the complete removal of the Fmoc protecting group, leading to deletion sequences and difficult purifications.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Fmoc deprotection for N-methylated residues?

Incomplete Fmoc deprotection of N-methylated amino acids is primarily due to:

  • Steric Hindrance: The presence of the methyl group on the amide nitrogen sterically hinders the approach of the base (commonly piperidine) to the acidic proton on the fluorenyl group of the Fmoc moiety. This slows down the rate of the base-catalyzed β-elimination reaction required for Fmoc removal.

  • Peptide Aggregation: Sequences containing multiple hydrophobic or N-methylated residues can be prone to aggregation and the formation of secondary structures on the solid support. This can physically block access of the deprotection reagents to the N-terminus of the growing peptide chain.[1]

  • Suboptimal Reagent Conditions: Degraded piperidine, incorrect concentration of the deprotection solution, or poor solvent quality can all lead to reduced deprotection efficiency.[2]

Q2: How can I detect incomplete Fmoc deprotection?

Several methods can be used to identify incomplete Fmoc removal:

  • Kaiser Test: This colorimetric test detects free primary amines. A negative (yellow) or weak positive result after the deprotection step indicates the presence of un-deprotected Fmoc groups. However, it's important to note that the Kaiser test is not reliable for N-methylated amino acids as they are secondary amines. A chloranil test can be used as an alternative for detecting secondary amines.

  • HPLC and Mass Spectrometry (MS): Analysis of a cleaved aliquot of the peptide will show the desired product and potentially a later-eluting peak with a mass increase of 222.24 Da, corresponding to the peptide with the Fmoc group still attached.[3]

  • UV-Vis Spectrophotometry: Automated peptide synthesizers can monitor the release of the dibenzofulvene (DBF)-piperidine adduct, which has a characteristic absorbance around 301 nm.[4] An incomplete or slow return to baseline absorbance can indicate a difficult deprotection.

Q3: My standard 20% piperidine in DMF protocol is failing for an N-methylated residue. What should I do first?

The most straightforward initial troubleshooting steps are:

  • Extend the Deprotection Time: Increase the reaction time with 20% piperidine in DMF. For difficult sequences, extending the deprotection from the standard 10-20 minutes to 30-60 minutes can be effective.[3]

  • Perform a Double Deprotection: After the initial deprotection step, drain the reagent and add a fresh solution of 20% piperidine in DMF for a second treatment.[3] This ensures a high concentration of fresh base to drive the reaction to completion.

Q4: I'm still observing incomplete deprotection after extending the time and performing a double deprotection. What are the next steps?

If standard modifications are insufficient, consider the following more robust strategies:

  • Use a Stronger Base: A cocktail containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is significantly more effective at removing sterically hindered Fmoc groups.[2][5] A common mixture is 2% DBU and 2% piperidine in DMF. The piperidine is included to scavenge the dibenzofulvene (DBF) byproduct.[2]

  • Change the Solvent: Switching from N,N-dimethylformamide (DMF) to a more polar, better-solvating solvent like N-methyl-2-pyrrolidone (NMP) can help to disrupt peptide aggregation and improve reagent access.[6]

  • Increase the Reaction Temperature: Performing the deprotection at an elevated temperature (e.g., 40-50°C) can increase the reaction rate and help to break up aggregates. However, this may also increase the risk of side reactions.[6]

Q5: Are there any risks associated with using DBU for Fmoc deprotection?

Yes, while DBU is highly effective, it is a very strong, non-nucleophilic base that can promote side reactions. The most significant concern is aspartimide formation , particularly when an aspartic acid (Asp) residue is present in the sequence.[2][7] This can lead to racemization and the formation of β-aspartyl peptides. To mitigate this, a small amount of a weak acid, such as 1% formic acid, can be added to the DBU-containing deprotection cocktail.[3]

Quantitative Data Summary

The following table summarizes the kinetics of Fmoc deprotection with various reagents. The half-life (t1/2) represents the time required for 50% of the Fmoc group to be removed. Shorter half-life values indicate a faster deprotection reaction.

Deprotection ReagentConcentrationSolventHalf-life (t1/2) in secondsNotes
Piperidine20%DMF~7Standard condition.
Piperazine5%DMF50Slower than piperidine.
Piperazine + DBU5% + 0.5%DMF12Faster than piperidine.
Piperazine + DBU5% + 1%DMF7Similar to 20% piperidine.
Piperazine + DBU5% + 2%DMF4Significantly faster than 20% piperidine.[3]

Experimental Protocols

Protocol 1: Standard Double Fmoc Deprotection

This protocol is a good starting point for moderately difficult N-methylated residues.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Drain: Drain the DMF from the reaction vessel.

  • First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture at room temperature for 5 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture at room temperature for an additional 15-20 minutes.

  • Drain: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.

Protocol 2: DBU-Based Deprotection for Highly Hindered Residues

This protocol is recommended for very difficult-to-deprotect N-methylated residues.

  • Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF. For sequences prone to aspartimide formation, consider a solution of 5% (v/v) piperazine, 2% (v/v) DBU, and 1% (v/v) formic acid in DMF.[3]

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Drain: Drain the DMF.

  • Deprotection: Add the DBU-based deprotection solution to the resin. Agitate the mixture at room temperature. A short treatment of 2-5 minutes is often sufficient. It is recommended to perform two shorter treatments (e.g., 2 x 2 minutes).

  • Drain: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

Protocol 3: Kaiser Test (for primary amines)

This test is used to qualitatively detect the presence of free primary amines.

  • Reagent Preparation:

    • Solution A: 6.5 mg of KCN diluted in 100 ml of water. Then, 1 ml of this solution is diluted in 49 ml of pyridine.

    • Solution B: 1 g of ninhydrin in 20 ml of n-butanol.

    • Solution C: 80 g of phenol in 20 ml of n-butanol.

  • Sample Preparation: Take a small sample of resin beads (10-15 beads) after the final deprotection wash and place them in a small glass test tube.

  • Reaction: Add 2-3 drops of each reagent to the test tube.

  • Heating: Heat the test tube at 100°C for 5 minutes.

  • Observation:

    • Positive Result (Blue beads): Successful deprotection, free primary amines are present.

    • Negative Result (Yellow/colorless beads): Incomplete deprotection, Fmoc group is still attached.

Visualizations

Troubleshooting_Workflow start Incomplete Deprotection Suspected (e.g., based on sequence) standard_protocol Perform Standard Deprotection (20% Piperidine/DMF) start->standard_protocol check_completion Check for Complete Deprotection (e.g., HPLC/MS of test cleavage) standard_protocol->check_completion extend_time Extend Deprotection Time (e.g., 30-60 min total) check_completion->extend_time No success Deprotection Complete Proceed with Synthesis check_completion->success Yes double_deprotection Perform Double Deprotection extend_time->double_deprotection re_check Re-check Completion double_deprotection->re_check stronger_base Use Stronger Base Cocktail (e.g., 2% DBU / 2% Piperidine in DMF) change_solvent Change Solvent to NMP stronger_base->change_solvent increase_temp Increase Temperature (e.g., 40-50°C) stronger_base->increase_temp stronger_base->re_check change_solvent->re_check increase_temp->re_check re_check->stronger_base No re_check->success Yes

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Fmoc_Deprotection_Mechanism cluster_0 Fmoc Deprotection Steps cluster_1 Point of Failure for N-Methylated Residues Fmoc-Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc-Peptide->Proton_Abstraction + Base (e.g., Piperidine) Carbanion Fluorenyl Carbanion Intermediate Proton_Abstraction->Carbanion Elimination β-Elimination Carbanion->Elimination DBF Dibenzofulvene (DBF) Elimination->DBF Deprotected_Peptide H2N-Peptide-Resin Elimination->Deprotected_Peptide DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine (Scavenger) Piperidine Piperidine Piperidine->Proton_Abstraction Piperidine->DBF_Adduct Steric_Hindrance Steric Hindrance from N-Methyl Group Steric_Hindrance->Proton_Abstraction Slows down

Caption: Mechanism of Fmoc deprotection and the impact of N-methylation.

References

Preventing epimerization of Fmoc-N-Me-D-Leu-OH during amino acid activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals to troubleshoot and prevent epimerization of Fmoc-N-Me-D-Leu-OH during the critical amino acid activation step in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-N-Me-D-Leu-OH particularly susceptible to epimerization during activation?

A1: N-methylated amino acids like Fmoc-N-Me-D-Leu-OH show a higher tendency for epimerization due to a combination of electronic and steric factors. The presence of the N-methyl group increases steric hindrance around the alpha-carbon, which can slow down the desired coupling reaction.[1] This prolonged exposure to the basic conditions of the activation step provides a greater opportunity for the primary epimerization mechanism to occur.[1][2]

Q2: What is the primary chemical mechanism responsible for the epimerization of Fmoc-N-Me-D-Leu-OH?

A2: The main pathway for epimerization during the coupling of N-protected amino acids is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The activated carboxyl group cyclizes to form this intermediate, which has an acidic proton at the chiral alpha-carbon. In the presence of a base, this proton can be abstracted to form a planar, achiral enolate intermediate. The incoming amine can then attack from either face of this planar intermediate, leading to a mixture of D- and L-isomers in the final peptide.[1] A secondary, less common pathway is direct enolization through proton abstraction from the activated amino acid.[1]

Q3: What are the key factors that influence the degree of epimerization?

A3: Several factors during the coupling reaction can significantly impact the extent of epimerization:

  • Coupling Reagents and Additives: The choice of coupling reagent and the use of anti-epimerization additives are critical. Onium salts (uronium/aminium, phosphonium) combined with additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are effective at minimizing the lifetime of the oxazolone intermediate and thus suppressing epimerization.[1][3]

  • Base: The strength and steric hindrance of the base used are crucial. Strong, non-hindered bases can accelerate proton abstraction from the oxazolone intermediate, increasing epimerization.[1] Sterically hindered, weaker bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are generally recommended.[4]

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) can promote epimerization.[4][5]

  • Temperature: Higher reaction temperatures can increase the rate of epimerization.[4][5]

  • Activation Time: Prolonged pre-activation times increase the risk of epimerization as the activated amino acid is exposed to basic conditions for a longer period.[4][6]

Troubleshooting Guide

Problem: High levels of the undesired L-diastereomer of N-Me-Leu are detected in the final peptide.

This troubleshooting guide provides a systematic approach to minimizing epimerization.

Diagram: Troubleshooting Workflow for Epimerization

G start High Epimerization Detected reagent Step 1: Evaluate Coupling Reagent & Additive start->reagent base Step 2: Assess Base & Reaction Conditions reagent->base If epimerization persists protocol Step 3: Refine Coupling Protocol base->protocol If epimerization persists end Epimerization Minimized protocol->end

Caption: A logical workflow for troubleshooting high epimerization levels.

Step 1: Evaluate Coupling Reagent and Additive

The choice of coupling reagent is the most critical factor in controlling epimerization.

  • Recommendation: For sterically hindered amino acids like Fmoc-N-Me-D-Leu-OH, aminium salts such as HATU and HBTU are generally recommended for their high reactivity and efficiency.[7] Phosphonium salts like PyBOP also offer a robust alternative with a low propensity for racemization.[7]

  • Action: If you are using a carbodiimide reagent like DIC or DCC, the addition of an epimerization suppressant is essential. While HOBt is commonly used, HOAt and OxymaPure are superior in suppressing epimerization.[1][3] For particularly challenging couplings, switching to a phosphonium-based reagent like PyAOP or a uronium/aminium reagent like HATU is recommended.[1]

Step 2: Assess Base and Reaction Conditions

The reaction environment plays a significant role in the rate of epimerization.

  • Base Selection:

    • Recommendation: Use a sterically hindered, weaker base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[4]

    • Action: Avoid stronger, less hindered bases like triethylamine (TEA) or 2,4,6-collidine, which can increase the rate of epimerization.[2]

  • Solvent Choice:

    • Recommendation: While DMF is a common solvent, less polar solvents can reduce epimerization, provided the reactants are sufficiently soluble.[4][5]

    • Action: Consider replacing DMF with dichloromethane (DCM) or a mixture of DCM and DMF.

  • Temperature Control:

    • Recommendation: Perform the coupling reaction at a lower temperature.[4][5]

    • Action: Carry out the activation and coupling steps at 0 °C.

Step 3: Refine Coupling Protocol

Optimizing the reaction procedure can further minimize epimerization.

  • Pre-activation Time:

    • Recommendation: Minimize the pre-activation time.[4][6]

    • Action: Add the activated amino acid solution to the resin immediately after a short pre-activation period (e.g., 1-2 minutes).

  • Double Coupling:

    • Recommendation: For difficult couplings, a second coupling step can improve efficiency without significantly increasing epimerization if the reaction time for each coupling is kept short.

    • Action: Perform a double coupling with fresh reagents for a shorter duration each time.

Quantitative Data Summary

The following tables summarize the impact of different coupling reagents and additives on the extent of epimerization for N-protected amino acids. While specific comparative data for Fmoc-N-Me-D-Leu-OH is limited, the data for other sterically hindered and epimerization-prone amino acids provides a useful guide.

Table 1: Comparison of Coupling Reagents on Epimerization

Coupling ReagentClassTypical Epimerization RiskCoupling Efficiency
HATU Aminium SaltVery Low[7]> 99.5%[7]
HBTU Aminium SaltLow to Moderate[7]98 - 99.5%[7]
PyBOP Phosphonium SaltLow[7]98 - 99%[7]
DIC/HOAt Carbodiimide/AdditiveLow[1]95 - 98%[7]
DIC/HOBt Carbodiimide/AdditiveLow to Moderate[7]95 - 98%[7]
DCC CarbodiimideHigh[8]Good[8]

Disclaimer: The quantitative data is extrapolated from studies on various sterically hindered and N-methylated amino acids. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.

Table 2: Effect of Additives with Carbodiimide Coupling

AdditiveBenefit
HOAt Superior to HOBt in suppressing epimerization.[1][5]
OxymaPure A highly effective and non-explosive alternative to HOBt and HOAt.[1]
HOBt Provides a good level of epimerization suppression.[3][5]
CuCl₂ Can significantly suppress epimerization, particularly when used with HOBt.[2][9]

Experimental Protocols

Protocol 1: Low-Epimerization Coupling using HATU

This protocol is designed to minimize epimerization during the incorporation of Fmoc-N-Me-D-Leu-OH in solid-phase peptide synthesis (SPPS).

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-N-Me-D-Leu-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[7]

    • Allow the mixture to pre-activate for no more than 1-2 minutes.[4]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 45-60 minutes at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Monitoring: Perform a Kaiser test or other appropriate test to confirm the completion of the coupling reaction.

Protocol 2: Analysis of Epimerization by Chiral HPLC

This protocol describes a general method to determine the extent of epimerization.

  • Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

  • Peptide Hydrolysis:

    • Place a small sample of the crude peptide in a hydrolysis tube.

    • Add 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.[1]

    • After cooling, evaporate the HCl to dryness.[1]

  • Derivatization (Marfey's Method):

    • Redissolve the amino acid hydrolysate in 50 µL of water.

    • Add 100 µL of a 1% (w/v) solution of L-FDAA (Marfey's reagent) in acetone, followed by 20 µL of 1 M NaHCO₃.[1]

    • Incubate the mixture at 40°C for 1 hour.

    • Cool the reaction and quench with 20 µL of 2 M HCl.

  • HPLC Analysis:

    • Analyze the derivatized sample by reverse-phase HPLC.

    • Use a gradient method (e.g., Acetonitrile/Water with 0.1% TFA) to resolve the diastereomeric derivatives (L-D and L-L).

    • It is crucial to run standards of the L-D and L-L diastereomers to confirm peak identities and for accurate quantification.[1]

Diagram: Epimerization Mechanism via Oxazolone Intermediate

G cluster_0 Epimerization Pathway AA Fmoc-N-Me-D-Leu-OH Activated Activated Intermediate (e.g., O-acylisourea) AA->Activated + Coupling Reagent Oxazolone 5(4H)-Oxazolone Intermediate (Chiral Center) Activated->Oxazolone Cyclization Enolate Planar Enolate (Achiral) Oxazolone->Enolate + Base - H+ L_isomer Fmoc-N-Me-L-Leu-Peptide (Epimer) Enolate->L_isomer + Amine (attack from one face) D_isomer Fmoc-N-Me-D-Leu-Peptide (Desired Product) Enolate->D_isomer + Amine (attack from other face)

Caption: The primary mechanism of epimerization for N-protected amino acids.

References

Optimizing reaction time for coupling sterically hindered N-methyl amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the coupling of sterically hindered N-methyl amino acids.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with N-methyl amino acids so challenging?

The primary difficulty arises from two main factors:

  • Steric Hindrance: The methyl group on the nitrogen atom adds bulk, physically obstructing the approach of the activated carboxylic acid of the incoming amino acid. This is especially pronounced when coupling two consecutive N-methylated residues.[1]

  • Reduced Nucleophilicity: The N-methylated amine is a secondary amine, which is less nucleophilic than the primary amine of a standard amino acid, making it a less effective reactant.[2][3]

These factors often lead to slower reaction times, incomplete couplings, lower yields, and the formation of deletion sequences in the final peptide.[1][4]

Q2: What are the initial indicators of a difficult coupling reaction?

Common signs of poor coupling efficiency include:

  • Positive Bromophenol Blue Test: A blue or green color on the resin beads after the coupling step indicates the presence of unreacted free amines. A complete reaction is indicated by a yellow color.[1]

  • Low Final Peptide Yield: The overall yield of the purified peptide is significantly lower than expected.[1][4]

  • Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude product reveals peptides that are missing the intended N-methylated amino acid.[1]

Q3: Which coupling reagents are most effective for sterically hindered N-methylated amino acids?

Standard coupling reagents like DCC, EDC, HBTU, and HCTU are often inefficient for these challenging couplings.[1][2] More potent onium-salt-based reagents are generally required.[2]

  • Uronium/Aminium Salts: Reagents such as HATU, HCTU, and COMU are highly effective.[2][5] HATU is frequently considered a superior choice for many difficult couplings.[1][2] COMU offers comparable reactivity to HATU with the added benefit of being based on the non-explosive OxymaPure, making it a safer alternative.

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also powerful options.[2] PyAOP is particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids. For exceptionally difficult couplings, reagents like PyBroP and BOP-Cl have proven effective.[1]

Q4: How can I minimize racemization during the coupling of N-methylated amino acids?

Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern.[2] To minimize it:

  • Choose the Right Reagent and Additive: Use onium or phosphonium salt reagents with additives like HOAt (1-hydroxy-7-azabenzotriazole) or Oxyma Pure, which are superior to HOBt in suppressing racemization.[2]

  • Use a Weaker Base: Instead of strong bases like DIPEA, consider using a weaker, more sterically hindered base such as N-methylmorpholine (NMM) or sym-collidine.[2]

  • Control Reaction Temperature: If heating is necessary to drive the reaction, optimize for the shortest possible time.[2] Coupling at lower temperatures (e.g., 0°C) can also help.

  • Minimize Pre-activation Time: Reduce the time the carboxylic acid is activated before adding it to the amine component.[2]

Q5: Is it possible to speed up the overall process of N-methylation and subsequent coupling?

Yes, recent studies have shown that the on-resin N-methylation procedure can be significantly shortened from 4 hours to 40 minutes while maintaining high yields.[5][6] Additionally, techniques like microwave-assisted peptide synthesis (MW-SPPS) can accelerate difficult coupling steps by rapidly heating the reaction mixture, often leading to higher yields and purity in a shorter time.[1]

Troubleshooting Guide

Problem: Incomplete coupling reaction (e.g., positive bromophenol blue test).

graph TD A[Start: Positive Bromophenol Blue Test] --> B{Initial Coupling Conditions}; B --> C{Reagent Potency}; C --> D{Switch to a more potent reagent (HATU, COMU, PyAOP)}; D --> E[Re-couple and re-test]; B --> F{Reaction Time/Temp}; F --> G{Increase reaction time or apply mild heat (e.g., 50°C or microwave)}; G --> E; B --> H{Double Coupling}; H --> I{Perform a second coupling with fresh reagents}; I --> E; E --> J{Test Negative?}; J -- Yes --> K[Proceed to next step]; J -- No --> L{Still Positive?}; L --> M{Consider capping unreacted amines with acetic anhydride to prevent deletion sequences}; M --> K;

end

Troubleshooting Workflow for Incomplete Coupling

Problem: High levels of racemization detected in the final peptide.

graph TD A[Start: High Racemization] --> B{Review Coupling Chemistry}; B --> C{Base Selection}; C --> D[Switch from DIPEA to a weaker base like NMM or sym-collidine]; D --> E[Synthesize and Analyze]; B --> F{Reagent/Additive}; F --> G["Ensure use of HOAt or Oxyma Pure as an additive. If using carbodiimides, switch to onium/phosphonium salts."]; G --> E; B --> H{Temperature/Time}; H --> I["Reduce pre-activation time. Lower coupling temperature (e.g., 0°C)."]; I --> E; E --> J{Racemization Reduced?}; J -- Yes --> K[Process Optimized]; J -- No --> L[Consult further literature for sequence-specific issues]; end

Troubleshooting Workflow for Racemization

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for a Hindered Tripeptide

The following table summarizes the reported yields for the coupling of the target tripeptide Boc-Phe-Xaa-Phe-OBzl, where Xaa represents a sterically hindered N-methylated amino acid.

Coupling Method/ReagentSterically Hindered Residue (Xaa)Yield (%)Notes
Pivaloyl Mixed Anhydride(NMe)Aib and (NMe)αAc5c< 10Inefficient for highly hindered couplings.
Pentafluorophenyl Ester(NMe)Aib and (NMe)αAc5c< 10Poor performance with sterically demanding residues.
Acyl Fluoride Activation(NMe)Aib and (NMe)αAc5c< 10Not effective for these specific hindered couplings.
HBTU (excess)(NMe)Aib and (NMe)αAc5cSignificantEffective at room temperature with excess reagent.
PyBroP (excess)(NMe)Aib and (NMe)αAc5cSignificantA powerful phosphonium reagent for difficult couplings.
Boc-Phe-NCA(NMe)Aib and (NMe)αAc5cSuperiorShowed the best performance, especially with prolonged reaction times or elevated temperatures.

Data adapted from a comparative study on methods to couple hindered peptides.[7][8]

Experimental Protocols

Protocol 1: General Coupling of an Fmoc-N-Methyl Amino Acid using HATU

This protocol is a general guideline for solid-phase peptide synthesis (SPPS) and may require optimization for specific sequences.

  • Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in N,N-dimethylformamide (DMF) for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF.[3]

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-N-methyl amino acid (4 equivalents relative to resin loading) and HATU (3.9-4 equivalents) in DMF.[1][9][10]

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution.[9][10]

  • Pre-activation: Gently mix the activation solution at room temperature for 1-5 minutes.[1][3][10]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-4 hours. Couplings to another N-methyl residue may require longer reaction times.[1][3][10]

  • Monitoring: After the coupling time, take a small sample of resin beads, wash them thoroughly, and perform a bromophenol blue test. A yellow color indicates complete coupling. If the beads are blue or green, the coupling is incomplete.[1][9][10]

  • Recoupling (if necessary): If the coupling is incomplete, filter the resin and repeat the coupling step with a fresh solution of activated amino acid.[1][9][10]

  • Washing: Once the coupling is complete, filter the resin and wash thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.[1][3]

Protocol 2: Coupling of a Sterically Hindered Amino Acid using PyAOP

  • Resin Preparation: Perform standard Fmoc deprotection on the resin-bound peptide to expose the N-terminal amine.

  • Solution Preparation: In a separate vessel, dissolve the protected amino acid (1.1 equivalents based on resin substitution) in DMF (approx. 5 mL/g of resin). Add this solution to the resin.

  • Reagent Addition: Add a 1.0 M solution of PyAOP (1.1 equivalents) and DIPEA (2.2 equivalents). To further suppress racemization, a 0.5 M solution of HOAt in DMF (1.1 equivalents) can be added.

  • Coupling: Mix the reaction for 10-60 minutes at room temperature.

  • Monitoring: Monitor the reaction for completion using the Kaiser test (for primary amines) or the bromophenol blue test (for secondary amines).

  • Washing: Once the reaction is complete, filter and wash the resin with fresh solvent.

Protocol 3: General Coupling Procedure using COMU

  • Resin Preparation: Swell the resin and perform Fmoc deprotection with 20% piperidine in DMF. Wash thoroughly with DMF, DCM, and then DMF again.[11]

  • Activation: In a separate vessel, mix the Fmoc-amino acid (3 equivalents), COMU (3 equivalents), and DIPEA (6 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.[11]

  • Coupling: Add the activated solution to the resin and agitate for 30 minutes. For very difficult couplings (e.g., Aib-Aib), a second coupling of 1 hour may be necessary.[11]

  • Washing and Deprotection: Wash the resin with DMF, then proceed with the standard deprotection using 20% piperidine in DMF for the next cycle.[11]

Visualizations

coupling_reagent_selection cluster_difficulty Assess Coupling Difficulty cluster_reagents Select Coupling Reagent start Start: Need to couple a hindered N-methyl amino acid difficulty Is it a standard N-Me coupling or an exceptionally difficult one (e.g., N-Me to N-Me)? start->difficulty standard_reagents Standard High-Potency Reagents: HATU, COMU, PyAOP difficulty->standard_reagents Standard extreme_reagents For Extreme Cases: PyBroP, BOP-Cl, or in-situ Acyl Chlorides difficulty->extreme_reagents Exceptional racemization Is racemization a major concern for this residue? standard_reagents->racemization extreme_reagents->racemization additives Use Additives: HOAt or Oxyma Pure Use Weaker Base: NMM or sym-collidine racemization->additives Yes end_point Proceed to Coupling Protocol racemization->end_point No additives->end_point

Logical flow for selecting a coupling reagent.

experimental_workflow prep 1. Resin Swelling & Fmoc Deprotection activation 2. Activate Fmoc-N-Me-AA with Coupling Reagent & Base in DMF prep->activation coupling 3. Add Activated AA to Resin & Agitate (1-4h) activation->coupling monitoring 4. Monitor with Bromophenol Blue Test coupling->monitoring washing 6. Wash Resin (DMF, DCM) monitoring->washing Complete (Yellow) recouple 5. Recouple with Fresh Reagents monitoring->recouple Incomplete (Blue/Green) next_cycle 7. Proceed to Next Cycle washing->next_cycle recouple->coupling

General experimental workflow for a single coupling cycle.

References

Technical Support Center: TFA Cleavage of Peptides with N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the trifluoroacetic acid (TFA) cleavage of peptides containing N-methylated amino acids. Our goal is to help you optimize your cleavage protocols, minimize side reactions, and maximize the yield and purity of your target peptide.

Frequently Asked Questions (FAQs)

Q1: Why is TFA cleavage of peptides containing N-methylated amino acids particularly challenging?

A1: The primary challenges arise from the unique structural and electronic properties of the N-methylated peptide bond. The presence of the methyl group on the amide nitrogen introduces steric hindrance and alters the bond's susceptibility to acid-catalyzed hydrolysis. The main issues observed are:

  • Peptide Bond Fragmentation: Peptides with N-alkylated amino acids are known to be labile under standard TFA cleavage conditions, leading to hydrolysis of the peptide backbone. This fragmentation is particularly common at the C-terminal side of the N-methylated residue.[1][2]

  • N-Terminal Deletion: A significant side reaction, especially when an acylated N-methylated amino acid is at the N-terminus of the peptide, is the cleavage and loss of this residue.[3][4]

  • Incomplete Cleavage: The steric bulk introduced by N-methylation, especially with N,N-dimethylated residues, can hinder the access of TFA to the resin linker, resulting in slow or incomplete cleavage from the solid support.

Q2: What is the proposed mechanism for peptide bond fragmentation at N-methylated residues?

A2: The fragmentation is believed to proceed through the formation of an oxazolone-like intermediate. Under strong acidic conditions provided by TFA, the carbonyl oxygen of the N-methylated residue can be protonated, facilitating a nucleophilic attack by the preceding carbonyl oxygen. This leads to the formation of a cyclic intermediate and subsequent cleavage of the peptide bond.[1][2]

Q3: What are the most common side products to expect, and how can I identify them?

A3: Besides the desired peptide, you should look for the following side products in your HPLC and mass spectrometry analysis:

  • Truncated Peptides: Shorter peptide fragments resulting from backbone cleavage at N-methylated sites. These will have lower molecular weights than the target peptide.

  • Deletion Peptides: Specifically, peptides lacking the N-terminal acylated N-methylated residue.

  • Unmodified Protected Amino Acids: In cases of incomplete deprotection, you may observe peaks corresponding to the mass of your peptide with protecting groups still attached.

  • Adducts: Although less specific to N-methylation, standard side reactions like t-butylation of Tryptophan or Cysteine can still occur if improper scavengers are used.

Q4: What is the role of scavengers in the cleavage cocktail, and are they always necessary for N-methylated peptides?

A4: Scavengers are nucleophilic compounds added to the TFA cleavage cocktail to "trap" reactive carbocations generated from the removal of side-chain protecting groups (e.g., t-butyl, trityl). This prevents these carbocations from modifying sensitive amino acid residues. However, for some N-methylated peptides, particularly those susceptible to N-terminal deletion, the presence of nucleophiles like water in the cleavage cocktail can be detrimental and may decrease the yield of the desired product.[3] In some cases, using pure, cold TFA has been shown to provide a better yield.[3]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with N-methylated peptides.

Problem Potential Cause Recommended Solution
Low yield of the target peptide with multiple shorter fragments observed in MS. Peptide backbone fragmentation at N-methylated residues.- Optimize Cleavage Time and Temperature: Reduce the cleavage time to the minimum required for complete deprotection and perform the reaction at a lower temperature (e.g., 4°C).- Modify the Cleavage Cocktail: For peptides prone to this fragmentation, try using pure, cold TFA. Avoid cocktails containing water.[3]
Major peak in HPLC/MS corresponds to the peptide minus the N-terminal N-methylated residue. Deletion of the N-terminal acylated N-methylated amino acid.- Use Anhydrous Conditions: Employ pure, cold TFA for cleavage. The presence of water can exacerbate this side reaction.[3]- Modify the N-terminus: If possible, consider alternative N-terminal capping groups. Groups containing a heteroatom, like methoxycarbonyl, have been shown to prevent this side reaction.[3]
Incomplete cleavage from the resin (confirmed by post-cleavage analysis of resin beads). Steric hindrance from bulky N-methylated residues, especially N,N-dimethylated amino acids, is preventing efficient cleavage.- Extend Cleavage Time: Increase the duration of the TFA treatment. It is advisable to perform a time-course experiment (e.g., 1, 2, 4 hours) on a small scale to determine the optimal cleavage time.[5]- Increase TFA Concentration: If using a diluted TFA cocktail, consider increasing the concentration of TFA.
Presence of peaks with masses corresponding to incompletely deprotected peptide. Insufficient deprotection time or inappropriate cleavage cocktail for the protecting groups used.- Extend Cleavage Time: Some protecting groups, like Pbf on Arginine, may require longer reaction times for complete removal, especially at lower temperatures.[6]- Use a Stronger Cleavage Cocktail: If extended time is not sufficient, consider a more robust cleavage cocktail, but be mindful of the potential for increased side reactions with the N-methylated residues.

Quantitative Data on Cleavage Conditions

The following table summarizes the results from a study on the cleavage of [NMePhe¹,Trp³]arodyn, a peptide prone to N-terminal deletion. This data highlights the impact of different cleavage cocktails and reaction times on the yield of the desired peptide.

Cleavage CocktailCleavage Time (h) at 4°CYield of Desired Peptide (%)
Pure TFA124
Pure TFA234
Pure TFA344
Pure TFA434
Reagent B (TFA:H₂O:Phenol:TIPS = 88:5:5:2)114
Reagent B (TFA:H₂O:Phenol:TIPS = 88:5:5:2)214
Reagent B (TFA:H₂O:Phenol:TIPS = 88:5:5:2)311
Reagent B (TFA:H₂O:Phenol:TIPS = 88:5:5:2)49
95% TFA / 5% H₂O114
95% TFA / 5% H₂O213
95% TFA / 5% H₂O310
95% TFA / 5% H₂O48
Data adapted from a study on [NMePhe¹,Trp³]arodyn.[3]

Experimental Protocols

Protocol 1: Small-Scale Trial Cleavage for Optimization

This protocol is recommended to determine the optimal cleavage conditions for your specific N-methylated peptide before proceeding with a larger-scale reaction.

  • Resin Preparation: Place a small amount of the dried peptide-resin (e.g., 20-50 mg) into a microcentrifuge tube.

  • Cleavage Cocktail Preparation: Prepare your chosen cleavage cocktail(s) fresh. For initial screening, consider:

    • Cocktail A: 100% TFA, pre-chilled to 4°C.

    • Cocktail B: TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail (e.g., 0.5 mL) to the resin. It is advisable to test different time points (e.g., 1, 2, and 4 hours) and temperatures (room temperature vs. 4°C).

  • Peptide Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.

  • Analysis: Dry the peptide pellet under a gentle stream of nitrogen. Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) for HPLC and mass spectrometry analysis.[5]

Protocol 2: Optimized Cleavage for N-Methylated Peptides Prone to Fragmentation

This protocol is a starting point for peptides identified as being susceptible to backbone cleavage or N-terminal deletion.

  • Resin Preparation: Thoroughly wash the peptide-resin with dichloromethane (DCM) to remove any residual DMF and dry under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare fresh, pure TFA and cool it to 4°C in an ice bath.

  • Cleavage Reaction:

    • Add the cold, pure TFA to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Stir the mixture at 4°C for the optimized time determined from your small-scale trial cleavage (e.g., 3 hours).[3]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.

  • Peptide Isolation and Drying:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve the crude peptide in an appropriate solvent for purification and analysis by HPLC and mass spectrometry.

Visual Diagrams

TFA_Cleavage_Workflow start Start: Dried Peptide-Resin small_scale Perform Small-Scale Trial Cleavage start->small_scale analyze Analyze Crude Peptide (HPLC, MS) small_scale->analyze optimize Optimize Conditions: - Cocktail Composition - Time - Temperature analyze->optimize full_scale Perform Full-Scale Cleavage optimize->full_scale precipitate Precipitate Peptide (Cold Ether) full_scale->precipitate purify Purify Peptide (HPLC) precipitate->purify end End: Pure N-Methylated Peptide purify->end

Caption: Experimental workflow for TFA cleavage of N-methylated peptides.

Troubleshooting_Tree start Low Yield or Impure Product check_ms Analyze Crude by MS start->check_ms fragments Predominant Fragments? check_ms->fragments Masses lower than expected incomplete Incomplete Cleavage? check_ms->incomplete Mass of protected peptide or peptide still on resin solution_fragments Optimize for Fragmentation: - Use cold, pure TFA - Reduce cleavage time - Lower temperature fragments->solution_fragments Yes solution_other Standard Troubleshooting: - Check scavenger choice - Verify reagent quality fragments->solution_other No solution_incomplete Optimize for Cleavage: - Extend cleavage time - Perform time-course study incomplete->solution_incomplete Yes incomplete->solution_other No

Caption: Decision tree for troubleshooting TFA cleavage issues.

References

Double coupling protocol for difficult amino acids like Fmoc-N-Me-D-Leu-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the successful incorporation of the sterically hindered amino acid Fmoc-N-Me-D-Leu-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-N-Me-D-Leu-OH considered a "difficult" amino acid to couple?

A1: The primary challenge in coupling Fmoc-N-Me-D-Leu-OH lies in steric hindrance.[1][2][3][4] The presence of a methyl group on the alpha-nitrogen (N-Me) and the bulky isobutyl side chain of leucine create significant physical obstruction around the reactive carboxyl group.[1][2] This steric bulk slows down the kinetics of peptide bond formation, often leading to incomplete reactions under standard coupling conditions.[1][3]

Q2: What are the consequences of incomplete coupling of Fmoc-N-Me-D-Leu-OH?

A2: Incomplete coupling results in the formation of deletion sequences, which are peptides missing the intended Fmoc-N-Me-D-Leu-OH residue. This leads to a heterogeneous final product, significantly complicating purification and reducing the overall yield of the target peptide.

Q3: When is a double coupling protocol recommended for Fmoc-N-Me-D-Leu-OH?

A3: A double coupling protocol is highly recommended for the incorporation of Fmoc-N-Me-D-Leu-OH, especially when coupling it to another N-methylated residue, which is a particularly challenging step.[1] It is also advisable to use a double coupling strategy if monitoring of the initial coupling reaction indicates it is incomplete.

Q4: How can I monitor the completion of the coupling reaction for an N-methylated amino acid?

A4: The standard Kaiser (ninhydrin) test is not reliable for monitoring the coupling of N-methylated amino acids because it detects primary amines, and the N-terminal of an N-methylated amino acid is a secondary amine. The bromophenol blue test is a suitable alternative for monitoring the presence of unreacted secondary amines.[5] A negative test (yellow beads) suggests a complete reaction, while a positive test (blue/green beads) indicates incomplete coupling.[5]

Q5: Which coupling reagents are most effective for Fmoc-N-Me-D-Leu-OH?

A5: For sterically hindered amino acids like Fmoc-N-Me-D-Leu-OH, potent onium salt-based coupling reagents are preferred over standard carbodiimides like DCC or EDC.[2][4]

  • Uronium/Aminium Salts: HATU, HCTU, and COMU are highly recommended due to their high reactivity.[2][4][6] HATU is often considered one of the most efficient reagents for difficult couplings.[4][7][8] COMU offers comparable efficiency to HATU with the added benefits of improved safety and solubility.[2][4][9]

  • Phosphonium Salts: PyBOP and PyAOP are also very effective and are particularly useful for minimizing racemization.[2][7][8]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Positive Bromophenol Blue test after first coupling Incomplete coupling due to steric hindrance.Perform a second, "double" coupling with fresh reagents before proceeding to the next deprotection step.[3]
Positive Bromophenol Blue test after double coupling Severe steric hindrance or peptide aggregation on the resin.Consider "capping" the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[3] For future syntheses, consider using a more potent coupling reagent (e.g., HATU, COMU) or increasing the reaction temperature.
Low final peptide yield Accumulation of incomplete couplings and side reactions.Optimize coupling conditions: use a highly efficient coupling reagent, ensure a sufficient excess of amino acid and reagents, and consider longer coupling times. A double coupling strategy is crucial.
Presence of deletion sequences in Mass Spectrometry analysis Incomplete coupling and failure to cap unreacted amines.Implement a double coupling protocol for all sterically hindered residues. Use the bromophenol blue test to monitor reaction completion and cap any unreacted amines if double coupling fails.
Racemization of the amino acid Over-activation of the carboxylic acid or use of a strong base.Limit the pre-activation time of the amino acid before adding it to the resin.[1] Consider using a weaker base like N-methylmorpholine (NMM) instead of DIPEA. Phosphonium-based reagents like PyBOP are often associated with lower racemization levels.

Experimental Protocols

Protocol 1: Double Coupling of Fmoc-N-Me-D-Leu-OH using HATU

This protocol outlines a standard double coupling procedure for incorporating Fmoc-N-Me-D-Leu-OH into a growing peptide chain on a solid support.

1. Resin Preparation:

  • Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
  • Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF.
  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

2. First Coupling:

  • In a separate vessel, pre-activate Fmoc-N-Me-D-Leu-OH (4 equivalents relative to resin loading) with HATU (3.9 equivalents) and a tertiary base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF for 1-3 minutes.[1]
  • Add the activated amino acid solution to the deprotected peptide-resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.
  • Drain the coupling solution.

3. Monitoring and Washing:

  • Take a small sample of resin beads and perform a bromophenol blue test.
  • Wash the resin thoroughly with DMF (3-5 times).

4. Second Coupling:

  • If the bromophenol blue test is positive (blue/green beads), repeat step 2 with a fresh solution of activated Fmoc-N-Me-D-Leu-OH.
  • Agitate the reaction mixture for another 1-2 hours at room temperature.
  • Drain the coupling solution.
  • Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3 times).

5. Final Monitoring:

  • Perform a second bromophenol blue test. If the test is negative (yellow beads), proceed to the next Fmoc deprotection step in your synthesis. If the test is still positive, consider capping the unreacted amines (Protocol 2).

Protocol 2: Capping of Unreacted Amines

This protocol should be implemented if the double coupling protocol fails to achieve complete coupling.

1. Resin Preparation:

  • Following the failed double coupling attempt, wash the resin with DMF (3 times).

2. Capping Reaction:

  • Prepare a capping solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
  • Add the capping solution to the resin and agitate for 30 minutes at room temperature.

3. Final Wash:

  • Drain the capping solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the Fmoc deprotection of the next amino acid.

Data Presentation

Table 1: Comparison of Recommended Coupling Reagents for Hindered Amino Acids

Coupling ReagentClassRelative ReactivityRisk of RacemizationKey Advantages
HATU Uronium/Aminium SaltVery HighVery LowHigh efficiency and speed, widely regarded as superior for difficult couplings.[2][7]
COMU Uronium/Aminium SaltVery HighLowHigh efficiency comparable to HATU, non-explosive byproducts, good solubility.[2][9]
HBTU Uronium/Aminium SaltHighLow to ModerateWidely used and reliable for many couplings.[2]
PyBOP Phosphonium SaltHighLowHigh efficiency, no guanidinylation side reaction.[2]
DIC/HOAt Carbodiimide/AdditiveModerate-HighLow-ModerateCost-effective, avoids guanidinylation.[2]

Visualizations

Double_Coupling_Workflow start Start: Deprotected Peptide-Resin first_coupling First Coupling: Add activated Fmoc-N-Me-D-Leu-OH start->first_coupling wash1 Wash Resin (DMF) first_coupling->wash1 monitor1 Monitoring: Bromophenol Blue Test wash1->monitor1 second_coupling Second Coupling: Add fresh activated Fmoc-N-Me-D-Leu-OH monitor1->second_coupling Positive (Blue) end Proceed to Next Cycle monitor1->end Negative (Yellow) wash2 Wash Resin (DMF, DCM) second_coupling->wash2 monitor2 Monitoring: Bromophenol Blue Test wash2->monitor2 capping Capping: Use Acetic Anhydride monitor2->capping Positive (Blue) monitor2->end Negative (Yellow) capping->end

Caption: Workflow for the double coupling protocol of Fmoc-N-Me-D-Leu-OH.

Troubleshooting_Tree start Incomplete Coupling Detected (e.g., Positive Bromophenol Blue Test) action1 Perform a Double Coupling start->action1 check1 Is Coupling Now Complete? action1->check1 solution1 Proceed with Synthesis check1->solution1 Yes action2 Cap Unreacted Amines (Acetic Anhydride) check1->action2 No note1 Prevents deletion sequences. Accepts lower yield. action2->note1 future_opt For Future Syntheses: - Use stronger coupling reagent (HATU, COMU) - Increase reaction time/temperature - Optimize solvent action2->future_opt

Caption: Decision tree for troubleshooting incomplete coupling.

References

Managing side reactions associated with N-methylated amino acids during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-methylated peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges associated with incorporating N-methylated amino acids into peptide sequences. As Senior Application Scientists, we aim to provide not only solutions but also the underlying scientific principles to empower your research.

N-methylation is a critical modification in peptide drug design, known to enhance metabolic stability, improve cell permeability, and modulate biological activity.[1][2][3] However, these benefits come with significant synthetic hurdles, primarily due to the steric hindrance and reduced nucleophilicity of the N-methylated amine.[1][4][5] This guide will help you navigate these complexities and achieve successful synthesis of your target N-methylated peptides.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of N-methylated peptides more challenging than that of standard peptides?

The primary difficulty arises from steric hindrance. The methyl group on the amide nitrogen of an N-methylated amino acid residue creates a bulky secondary amine.[4] This steric bulk impedes the approach of the activated carboxyl group of the incoming amino acid, making the formation of the peptide bond kinetically less favorable compared to coupling with a primary amine.[4][6] This challenge is particularly pronounced when coupling two consecutive N-methylated amino acids and often results in incomplete reactions, lower yields, and the formation of deletion sequences.[1][4]

Q2: What are the main benefits of incorporating N-methylated amino acids into a peptide sequence?

N-methylation offers several significant advantages for therapeutic peptides, including:

  • Enhanced Metabolic Stability: The N-methyl group can act as a steric shield, protecting the adjacent peptide bond from degradation by proteolytic enzymes.[1][5]

  • Improved Membrane Permeability and Oral Bioavailability: By replacing an N-H hydrogen bond donor with a lipophilic methyl group, N-methylation can increase the peptide's overall hydrophobicity and ability to cross cell membranes.[1][2]

  • Conformational Rigidity: N-methylation can restrict the conformational freedom of the peptide backbone, which can help in locking the peptide into a bioactive conformation and improving receptor binding affinity and selectivity.[3] The immunosuppressant drug Cyclosporin A, for instance, contains seven N-methylated residues that contribute to its favorable pharmacokinetic profile.[1][6]

Q3: Which coupling reagents are most effective for coupling N-methylated amino acids?

Due to the low reactivity of N-methylated amines, standard coupling reagents like DCC or DIC are often inefficient.[7] More potent reagents are required to overcome the steric barrier.[1][4]

  • Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are generally more effective.[1][3][8] HATU, in particular, is highly recommended for its rapid reaction rates and ability to suppress racemization.[8][9]

  • Phosphonium Salts: Reagents such as PyBOP, PyAOP, and PyBrOP are also very powerful.[1][10] PyAOP is noted for its effectiveness in coupling two adjacent N-methyl amino acids.[7][10] For extremely difficult couplings, the more reactive halogenophosphonium reagents like PyBrOP may be necessary.[1][4][11]

Q4: What is on-resin N-methylation, and when should I consider it?

On-resin N-methylation is a technique where the methylation is performed directly on the peptide-resin after the amino acid has been incorporated into the growing chain.[1][12] This method is an alternative to using pre-synthesized Fmoc-N-methyl-amino acid building blocks, which can be expensive.[1] A common method involves a three-step procedure:

  • Sulfonylation: Protection of the backbone amide nitrogen with a nosyl (o- or p-nitrobenzenesulfonyl) group.

  • Methylation: Alkylation of the sulfonamide with a methylating agent (e.g., dimethyl sulfate).

  • Desulfonylation: Removal of the nosyl group to reveal the N-methylated amide.[1][13]

This approach is particularly useful for creating peptide libraries with various N-methylation patterns.[14]

Q5: Why do HPLC profiles of N-methylated peptides often show broad or multiple peaks?

This phenomenon is typically due to the presence of cis/trans isomers of the N-methylated amide bonds.[1][10] The energy barrier for rotation around these bonds is higher than for standard peptide bonds, leading to slow interconversion between conformers on the HPLC timescale. This results in peak broadening or the appearance of multiple distinct peaks for a single, pure compound.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific problems you may encounter during the synthesis of N-methylated peptides, providing symptoms, probable causes, and actionable solutions.

Issue 1: Incomplete Coupling and Low Yield
  • Symptoms:

    • A positive bromophenol blue test (blue or green resin beads) after the coupling step, indicating unreacted free amines.[1][4]

    • Mass spectrometry (MS) analysis of the crude product reveals significant deletion sequences (peptides missing the intended N-methylated residue).[1][4]

    • The final peptide yield is substantially lower than expected.[4]

  • Causality & Workflow: The root cause is almost always the steric hindrance of the N-methyl group slowing down the coupling reaction kinetics.[6] The following workflow can help overcome this challenge.

    G start Incomplete Coupling Detected (e.g., Positive BPB Test) double_couple 1. Double Couple (Re-expose to fresh reagents) start->double_couple First Step increase_time_temp 2. Increase Time / Temperature (e.g., 4h or Microwave at 75°C) double_couple->increase_time_temp If still incomplete complete Coupling Complete (Negative BPB Test) double_couple->complete If successful change_reagent 3. Use a More Potent Reagent (e.g., HCTU -> HATU -> PyBrOP) increase_time_temp->change_reagent For very difficult couplings increase_time_temp->complete If successful check_reagents 4. Verify Reagent Quality (Fresh, high-purity reagents) change_reagent->check_reagents If issues persist change_reagent->complete If successful

    Caption: Troubleshooting workflow for incomplete couplings.

  • Solutions & Protocols:

Recommended SolutionCausality Explained
Double Couple The most straightforward approach is to simply repeat the coupling step with a fresh solution of activated amino acid and coupling reagents.[1] This increases the probability of driving the reaction to completion.
Increase Reaction Time/Temperature Extending the coupling time (e.g., from 1-2 hours to 4 hours or even overnight) provides more time for the sterically hindered reaction to proceed.[1] Alternatively, microwave-assisted synthesis can significantly accelerate the reaction by providing the energy needed to overcome the activation barrier.[1]
Switch to a More Potent Coupling Reagent If a standard reagent like HCTU is failing, upgrading to a more powerful one is a key strategy. The choice of reagent can dramatically impact success, especially for N-Me to N-Me couplings.[1][3]
Ensure Adequate Resin Swelling Poor resin swelling in the reaction solvent (e.g., DMF or NMP) can limit the accessibility of reagents to the reaction sites. Ensure the resin is fully swollen for at least 30 minutes before coupling.[4]
Issue 2: Racemization
  • Symptoms:

    • HPLC analysis shows a diastereomeric impurity peak close to the main product peak.

    • MS analysis shows a peak with the correct mass but which cannot be separated from the main product by standard HPLC gradients.

  • Causality & Workflow: Racemization of an N-methylamino acid residue can occur during peptide bond formation, particularly with certain activation methods.[15][16] Unlike standard amino acids, N-acyl N-methylamino acids cannot form oxazolone intermediates, which is a common pathway for racemization.[16] However, they can racemize through other mechanisms, especially in the presence of salts or during prolonged exposure to base.[15][17][18]

    Racemization start Racemization Suspected reagent 1. Choose Low-Racemization Reagents (e.g., HATU, COMU) start->reagent base 2. Use Weaker Base (e.g., DIEA -> NMM or Collidine) reagent->base temp 3. Lower Reaction Temperature base->temp ester 4. Use Active Ester Method (e.g., N-hydroxysuccinimide ester) temp->ester end Minimized Racemization ester->end

    Caption: Strategy to minimize racemization.

  • Solutions & Protocols:

Recommended SolutionCausality Explained
Optimize Coupling Reagent and Additives The use of additives like HOBt or HOAt is crucial for suppressing racemization.[7][18] Reagents that incorporate these additives, like HATU (which contains HOAt), are highly recommended.[8] Coupling through an N-hydroxysuccinimide (HONSu) active ester has been shown to yield stereochemically pure products.[15][16]
Control Base Exposure The choice and amount of base can influence racemization.[18] Use the weakest base necessary that is still effective for the coupling (e.g., N-methylmorpholine or collidine instead of DIEA).[8][18] Avoid prolonged reaction times, especially at elevated temperatures.
Avoid Saponification for Deprotection Deprotection of ester groups using saponification (e.g., with aqueous sodium hydroxide) has been shown to cause significant racemization in N-methylated amino acid derivatives and should be avoided.[17]
Issue 3: Diketopiperazine (DKP) Formation
  • Symptoms:

    • Significant loss of peptide from the resin, especially at the dipeptide stage.

    • MS analysis of the cleavage solution shows a major peak corresponding to the cyclic dipeptide.

  • Causality & Workflow: DKP formation is an intramolecular cyclization reaction that cleaves the first two amino acids from the resin.[1] This side reaction is particularly common when the C-terminal (first) or second residue is Proline or an N-methylated amino acid.[1] The reaction is catalyzed by the free N-terminal amine of the dipeptide following Fmoc deprotection.

  • Solutions & Protocols:

Recommended SolutionCausality Explained
Use a Sterically Hindered Resin Employing a resin with a bulky linker, such as 2-chlorotrityl chloride (2-CTC) resin, sterically shields the ester linkage and significantly reduces the likelihood of DKP formation.[1]
Couple the Third Amino Acid Immediately After deprotecting the second amino acid, do not delay the coupling of the third residue. Proceeding immediately minimizes the time the free dipeptide amine is available to catalyze the cyclization.[1]
Use Fmoc-Dipeptide Building Blocks If DKP formation is a persistent issue, consider synthesizing the first two amino acids as a dipeptide in solution and then coupling the entire dipeptide unit to the resin.
Issue 4: Side Reactions During On-Resin N-Methylation
  • Symptoms:

    • MS analysis shows incomplete methylation or multiple methylation events.

    • During the on-resin procedure for sensitive residues like Asp, byproducts such as aspartimide are observed.[13][19]

  • Causality & Workflow: The on-resin N-methylation process involves strong bases (like DBU) and reactive electrophiles, which can lead to side reactions if not carefully controlled.[13] For example, prolonged exposure to DBU can promote aspartimide formation in sequences containing Asp.[13][19]

  • Solutions & Protocols:

Recommended SolutionCausality Explained
Ensure Complete Sulfonylation Before the methylation step, it is critical to ensure the initial sulfonylation reaction is complete. Any unreacted primary amine can lead to unwanted side products.[4]
Optimize Reaction Times Minimize the exposure time to the base (DBU) and methylating agent, especially with sensitive residues. For Asp-containing peptides, reducing the DBU treatment time has been shown to significantly decrease aspartimide formation.[13][19]
Verify Reagent Compatibility Be aware that certain residues like Cys and His can undergo side-chain methylation under some conditions.[13] While some optimized protocols have overcome this, it is a potential issue to monitor.[13][19]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of an Fmoc-N-methyl Amino Acid

This protocol is recommended for most couplings, including difficult ones.

  • Resin Preparation: Swell the peptide-resin (with the N-terminal amine deprotected) in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes.[1]

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve 4 equivalents of the Fmoc-N-methyl-amino acid and 3.9 equivalents of HATU in DMF or NMP.

  • Base Addition: Add 8 equivalents of Diisopropylethylamine (DIEA) to the activation mixture and agitate for 1-2 minutes.[1][9]

  • Coupling Reaction: Add the activated amino acid solution to the swelled resin. Agitate the mixture at room temperature for 1-2 hours. For coupling to another N-methyl residue, extend the time to 4 hours or consider a double coupling.[1][3]

  • Washing: Filter the resin and wash thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all soluble reagents and byproducts.[3][14]

  • Completion Check: Perform a bromophenol blue test to confirm reaction completion (beads should be yellow). If blue or green, repeat the coupling step.[1][4]

Protocol 2: On-Resin N-Methylation (o-NBS Protection Method)

This protocol outlines a common on-resin methylation procedure.

  • Fmoc Deprotection: Swell the N-terminally protected peptide-resin in DMF. Remove the Fmoc group using 20% piperidine in DMF. Wash the resin thoroughly.

  • Sulfonylation (o-NBS Protection): Swell the deprotected peptide-resin in NMP. Add a solution of o-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4 eq.) and collidine (5 eq.) in NMP. Agitate for 10-15 minutes. Wash the resin with NMP.

  • Methylation: Add a solution of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 5 eq.) in NMP to the resin and agitate for 2 minutes. Add dimethyl sulfate (10 eq.) and agitate for 5-10 minutes. Repeat the DBU and dimethyl sulfate additions once more.

  • Desulfonylation: Wash the resin with NMP. Add a solution of 2-mercaptoethanol (20 eq.) and DBU (10 eq.) in NMP. Agitate for 5 minutes. Repeat this step once more.

  • Final Wash: Wash the resin thoroughly with NMP, DCM, and DMF to yield the N-methylated peptide-resin, ready for the next coupling cycle.

Disclaimer: These protocols are intended as a guide. Optimization may be required based on the specific peptide sequence and reagents used.

Data Presentation

Table 1: Comparative Performance of Common Coupling Reagents for N-Methylated Amino Acids
Reagent ClassReagentActivating AdditiveRelative PotencyKey Considerations
Uronium/Aminium HCTU/HBTUInternal (HOBt)ModerateLess effective for N-Me to N-Me couplings.[9]
HATU Internal (HOAt) High Highly recommended; fast reaction, low racemization.[8][9]
COMUInternal (Oxyma)HighSafer alternative to HOBt/HOAt-based reagents; good for microwave synthesis.[8]
Phosphonium PyBOPInternal (HOBt)Moderate-HighGenerally effective, but may be less efficient for adjacent N-Me residues.[3]
PyAOP Internal (HOAt) Very High Excellent for coupling two consecutive N-methylated residues.[7][10]
PyBrOP None (forms acyl bromide)Extremely High Use for the most sterically hindered couplings; can cause side reactions with some Boc-amino acids.[1][11]

References

Improving overall yield in the synthesis of N-Methylleucine-containing peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Methylleucine-containing peptides. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of incorporating N-Methylleucine into peptide sequences. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve the overall yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for low yields in the synthesis of N-Methylleucine-containing peptides?

A1: The most common reason for low yields is steric hindrance. The methyl group on the alpha-amino nitrogen of leucine creates significant bulk, which obstructs the coupling reaction.[1] This steric interference can lead to incomplete acylation of the N-methylated amine, resulting in truncated or deletion sequences and a lower yield of the desired full-length peptide.[2] The challenge is particularly pronounced when coupling an amino acid to an N-methylated residue, and even more so when coupling two consecutive N-methylated amino acids.[1][3]

Q2: How does N-methylation benefit peptide therapeutics?

A2: N-methylation provides several advantages for therapeutic peptides. It can improve metabolic stability by protecting against enzymatic degradation, enhance membrane permeability and oral bioavailability, and adjust receptor binding affinity and selectivity.[2][4][5] For instance, the immunosuppressant cyclosporine A contains seven N-methylated residues, which contributes to its excellent pharmacokinetic profile.[2]

Q3: How can I monitor the completion of a coupling reaction involving N-Methylleucine?

A3: Standard monitoring methods like the ninhydrin (Kaiser) test are often unreliable for secondary amines like N-Methylleucine, as they can produce weak or false-negative results.[1] A more dependable method is the bromophenol blue test. A color change from blue/green to yellow indicates a complete reaction, while a persistent blue or green color suggests the presence of unreacted free amines, signaling an incomplete coupling.[1][3]

Q4: What are the most effective coupling reagents for incorporating N-Methylleucine?

A4: Due to steric hindrance, standard coupling reagents such as HBTU and HCTU can be less effective.[1][6] More potent coupling reagents are recommended to achieve higher yields.[1] Successful reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly effective and commonly used reagent for sterically hindered amino acids.[1][6]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Particularly effective for coupling N-protected N-methyl amino acids to other N-methyl amino acids.[1][7]

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation reagent with high efficiency, often comparable to or exceeding HATU, with the added benefit of reduced racemization.[1][5]

  • PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate): A more reactive phosphonium salt used for particularly difficult couplings.[1][6]

Q5: What are common side reactions in N-Methylleucine peptide synthesis and how can they be minimized?

A5: Besides incomplete coupling, two common side reactions are:

  • Racemization/Epimerization : The risk of losing stereochemical purity increases with the harsher conditions needed for difficult couplings.[5][8] This can be minimized by keeping pre-activation times short, using weaker bases like N-methylmorpholine (NMM) where possible, and selecting reagents known for low racemization, such as COMU.[5]

  • Diketopiperazine (DKP) Formation : This intramolecular cyclization can cleave the first two amino acids from the resin, especially when an N-methylated amino acid is in the first or second position.[2][8] Using a bulky resin linker, such as 2-chlorotrityl chloride resin, can help prevent DKP formation.[2][5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or Incomplete Coupling Efficiency (Positive Bromophenol Blue Test)1. Ineffective coupling reagent. 2. Significant steric hindrance. 3. Poor resin swelling.1. Switch to a more potent coupling reagent like HATU, COMU, or PyAOP/PyBroP.[5] 2. Perform a "double coupling" or "triple coupling" to drive the reaction to completion.[5] 3. Ensure the resin is adequately swollen in the reaction solvent (e.g., DMF or NMP) for at least 30 minutes before coupling.[3]
Presence of Deletion Sequences in Final Product (Confirmed by Mass Spectrometry)Incomplete coupling during one or more cycles.Follow the solutions for "Low or Incomplete Coupling Efficiency." Implement the bromophenol blue test after each coupling step to ensure completion before proceeding.
Racemization or Epimerization (Presence of diastereomers in HPLC)1. Over-activation of the carboxylic acid. 2. Use of a strong base. 3. Prolonged reaction time at elevated temperature.1. Keep pre-activation times for reagents like HATU/DIEA to a minimum (1-2 minutes).[5] 2. Consider using a weaker base like N-methylmorpholine (NMM) or collidine if compatible.[5] 3. Optimize reaction time and temperature. Consider microwave-assisted synthesis for shorter reaction times.[2]
Low Crude Peptide Yield 1. Cumulative effect of incomplete couplings. 2. Diketopiperazine (DKP) formation. 3. Premature cleavage from the resin.1. Optimize coupling efficiency at each step using potent reagents and monitoring. 2. Use a 2-chlorotrityl chloride resin if the N-Methylleucine is near the C-terminus.[2] 3. If using a hyper-acid sensitive resin, ensure all reaction conditions remain non-acidic until the final cleavage step.[3]

Data Presentation

Table 1: Comparison of Coupling Reagent Performance for N-Methylleucine

Coupling ReagentRelative EfficiencyCommon Side ReactionsKey Advantages
HBTU/HCTU ModerateLower efficiency for sterically hindered couplings.Cost-effective, standard reagent.
HATU HighCan cause racemization with extended pre-activation. Excess reagent may cap the N-terminus.[5]Robust and widely used with high coupling efficiency.[1][6]
COMU High to Very HighNewer, potentially more expensive option.High efficiency with reduced racemization risk; excellent solubility.[1][5]
PyAOP/PyBOP Very HighByproducts can be difficult to remove; more expensive.[5]Highly effective for difficult couplings, including N-methyl to N-methyl linkages.[1][7]
PyBroP Very HighMore reactive, potentially leading to other side reactions if not controlled.Used for the most challenging couplings where other reagents fail.[1][6]

Note: Efficiency and yield are highly sequence-dependent. This table provides a general comparison.

Experimental Protocols

Protocol 1: Standard Solid-Phase Coupling of Fmoc-N-Methylleucine using HATU

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-N-Methylleucine-OH (4 equivalents based on resin substitution), HATU (4 equivalents), and Diisopropylethylamine (DIEA) (8 equivalents) in DMF or NMP. Mix at room temperature for 1-2 minutes.[2]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Shake the reaction mixture at room temperature for 1-2 hours.[1]

  • Monitoring: Perform a bromophenol blue test. Take a few resin beads, wash them with methanol, and add a drop of bromophenol blue solution. A yellow color indicates a complete reaction. If the beads remain blue or green, the coupling is incomplete.[1][6]

  • Washing: Once coupling is complete, drain the solution and wash the resin with DMF (5 times) and DCM (3 times). The resin is now ready for the next deprotection/coupling cycle.

Protocol 2: Double Coupling for Incomplete Reactions

  • Initial Coupling: Follow steps 1-4 of the Standard Coupling Protocol.

  • Monitoring: Perform a bromophenol blue test. If the test indicates an incomplete reaction (blue/green color), proceed to the next step.

  • Recoupling: Drain the reaction vessel. Prepare a fresh solution of activated amino acid as described in Step 3 of the Standard Protocol. Add this solution to the resin and agitate for an additional 1-2 hours.[1]

  • Final Monitoring and Washing: Repeat the bromophenol blue test. Once the test is successful (yellow color), proceed with the washing steps as described in the Standard Protocol.

Protocol 3: Microwave-Assisted Coupling

  • Resin & Reagent Preparation: In a microwave-safe peptide synthesis vessel, add the swelled and deprotected resin.

  • Reagent Addition: In a separate vial, prepare a solution of the Fmoc-amino acid (5 eq.), HCTU (5 eq.), and DIEA (10 eq.) in NMP. Add this solution to the resin.[2]

  • Microwave Irradiation: Place the vessel in a microwave peptide synthesizer. Irradiate at a constant temperature (e.g., 75°C) for 10-15 minutes.[2]

  • Post-Coupling Wash: Drain the reaction solution and wash the resin extensively with NMP or DMF.

  • Completion Check: Perform a bromophenol blue test to confirm reaction completion. If necessary, repeat the microwave coupling step.

Visualizations

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling Reaction Wash1->Coupling Activation Amino Acid Activation (Fmoc-AA-OH, Reagent, Base) Activation->Coupling Monitor Monitor Completion (Bromophenol Blue Test) Coupling->Monitor Incomplete Incomplete? Monitor->Incomplete Wash2 Wash (DMF, DCM) Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Incomplete->Wash2 No (Yellow) DoubleCouple Perform Double Coupling Incomplete->DoubleCouple Yes (Blue/Green) DoubleCouple->Coupling Repeat->Deprotection Not Last AA Cleavage Final Cleavage & Deprotection Repeat->Cleavage Last AA Troubleshooting_Yield Start Low Crude Yield CheckMS Analyze Crude by MS Start->CheckMS DeletionSeq Deletion Sequences Present? CheckMS->DeletionSeq CorrectMass Correct Mass Present but Low? DeletionSeq->CorrectMass No IncompleteCoupling Root Cause: Incomplete Coupling DeletionSeq->IncompleteCoupling Yes CorrectMass->Start No (Re-evaluate) OtherIssues Root Cause: Other Issues CorrectMass->OtherIssues Yes Sol1 Solution: 1. Use Potent Reagent (HATU, COMU) 2. Implement Double Coupling 3. Monitor with Bromophenol Blue IncompleteCoupling->Sol1 Sol2 Check for: 1. Diketopiperazine Formation 2. Premature Cleavage 3. Suboptimal Cleavage/Workup OtherIssues->Sol2

References

Selecting the optimal base for Fmoc deprotection to avoid side reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you select the optimal base for Fmoc deprotection and mitigate common side reactions encountered during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the standard base used for Fmoc deprotection and what are the typical conditions?

A1: The most widely used base for Fmoc deprotection is piperidine.[1][2] Standard conditions typically involve a 20% (v/v) solution of piperidine in an organic solvent, most commonly N,N-dimethylformamide (DMF).[2][3][4] The deprotection is usually performed in two steps: a short initial treatment (1-5 minutes) followed by a longer treatment (10-15 minutes).[4][5][6]

Q2: What are the most common side reactions observed during Fmoc deprotection with piperidine?

A2: While effective, piperidine can promote several side reactions, including:

  • Aspartimide Formation: This is a major issue, particularly in sequences containing aspartic acid (Asp) followed by a small amino acid like Glycine (Gly), Alanine (Ala), or Serine (Ser). The basic conditions facilitate the cyclization of the Asp side chain to form a succinimide ring, which can lead to a mixture of α- and β-aspartyl peptides and racemization.[7][8]

  • Diketopiperazine (DKP) Formation: This side reaction is common at the dipeptide stage, especially when Proline is one of the first two amino acids in the sequence.[8][9][10] It involves the intramolecular cyclization of the N-terminal dipeptide, leading to chain truncation.[9]

  • Racemization: The chirality of amino acids can be compromised under basic conditions. C-terminal Cysteine is particularly susceptible to base-mediated racemization.[6][11][12]

  • Piperidine Adducts: In peptides with a C-terminal Cysteine, a base-catalyzed elimination of the protected sulfhydryl group can form a dehydroalanine residue. This intermediate can then react with piperidine to form a piperidine adduct, resulting in a mass increase of +51 Da.[8]

Q3: What are the recommended alternative bases to piperidine for minimizing these side reactions?

A3: Several alternative bases and base cocktails have been developed to mitigate the side reactions associated with piperidine. The choice of base often depends on the specific peptide sequence and the primary side reaction of concern. Some effective alternatives include:

  • Piperazine: A less nucleophilic base that has been shown to reduce aspartimide formation compared to piperidine.[13][14] It is often used in combination with a stronger, non-nucleophilic base like DBU for efficient deprotection.[9][15]

  • 4-Methylpiperidine (4-MP): This derivative of piperidine has been shown to have a deprotection efficiency identical to piperidine and is not a controlled substance, simplifying procurement.[16][17][18]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a strong, non-nucleophilic base that can be used for rapid and efficient Fmoc removal, especially for "difficult" sequences.[19][20] It is often used in a cocktail with a nucleophilic scavenger like piperazine to trap the dibenzofulvene byproduct.[9][15] However, DBU alone can sometimes increase aspartimide formation.[11][19]

  • 3-(Diethylamino)propylamine (DEAPA): This alternative has been shown to minimize the formation of diastereoisomers and aspartimide-containing derivatives.[21]

  • Morpholine: The use of morpholine can minimize the formation of both diketopiperazine and aspartimide.[14]

Troubleshooting Guide

Issue 1: High levels of aspartimide formation are detected in my peptide.

  • Symptoms: Mass-neutral impurities, +51 Da adducts (piperidide adducts), or a mixture of α- and β-aspartyl peptides observed in HPLC and mass spectrometry analysis.

  • Root Cause: The peptide sequence is susceptible to aspartimide formation (e.g., Asp-Gly, Asp-Ala, Asp-Ser). The basic conditions of the Fmoc deprotection step catalyze the cyclization of the aspartic acid side chain.[7]

  • Solutions:

    • Modify Deprotection Conditions:

      • Add an acidic additive like 0.1 M 1-hydroxybenzotriazole (HOBt) or Oxyma to the 20% piperidine in DMF deprotection solution.[14][22]

      • Switch to a less nucleophilic base such as piperazine. A solution of piperazine containing 0.1M HOBt has been shown to be particularly effective.[13][14]

    • Utilize Backbone Protection: Incorporate a protecting group on the amide nitrogen of the amino acid following the Asp residue, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group.[13]

Issue 2: My peptide synthesis is yielding a significant amount of a truncated product, especially when Proline is near the N-terminus.

  • Symptoms: A major peak corresponding to the truncated dipeptide is observed in the HPLC analysis of the crude product.

  • Root Cause: Diketopiperazine (DKP) formation is occurring at the dipeptide stage. The deprotected N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide from the support.[9][10]

  • Solutions:

    • Change the Deprotection Reagent: Use a deprotection cocktail of 2% DBU and 5% piperazine in NMP. This has been shown to drastically reduce DKP formation compared to 20% piperidine in DMF.[9]

    • Use 2-Chlorotrityl Chloride Resin: The steric bulk of this resin can inhibit the formation of diketopiperazines.[8]

    • Incorporate a Pre-formed Dipeptide: Coupling a pre-synthesized dipeptide avoids the vulnerable dipeptidyl-resin stage.[22]

    • Immediate Coupling: Proceed to the next coupling step immediately after the deprotection of the second amino acid to minimize the time the free N-terminal amine is available for cyclization.

Issue 3: I am observing racemization of my C-terminal Cysteine.

  • Symptoms: A diastereomeric impurity is observed in the HPLC analysis of the crude peptide.

  • Root Cause: The α-proton of the C-terminal Cysteine is susceptible to abstraction under the basic conditions of Fmoc deprotection, leading to epimerization.[6][12]

  • Solutions:

    • Use 2-Chlorotrityl Resin: This resin has been shown to be effective in suppressing racemization of C-terminal Cysteine during Fmoc-SPPS.[11]

    • Use a Milder Base: Piperazine containing 0.1M HOBt has been reported to cause significantly less racemization of resin-bound C-terminal cysteine compared to piperidine.[13][14]

Data Presentation

Table 1: Comparison of Deprotection Reagents and Their Effect on Aspartimide Formation

Deprotection ReagentConcentrationSolventAspartimide Formation (%)Piperidide/Base Adduct (%)Reference(s)
Piperidine20% (v/v)DMFHighHigh[13]
Piperazine6% (w/v)DMFLowLow[13]
1-Hydroxypiperidine20% (v/v)DMFModerateModerate[13]
DBU2% (v/v)DMFHighNone (non-nucleophilic)[13]
TBAF0.02MDMFHighNone (non-nucleophilic)[13]
Piperazine + 0.1M HOBt6% (w/v)DMFVery LowLow[13][14]

Table 2: Effect of Deprotection Conditions on Diketopiperazine (DKP) Formation

Deprotection ReagentConcentrationSolventTotal DKP Formation (%)Reference(s)
Piperidine20% (v/v)DMF13.8[9]
Piperidine5% (v/v)DMF12.2[9]
Piperazine5% (w/v)DMF< 4[9]
2% DBU + 5% Piperazine2% (v/v) + 5% (w/v)NMP3.6[9]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

  • Resin Swelling: Swell the Fmoc-protected peptidyl-resin in DMF for at least 30-60 minutes in a suitable reaction vessel.[2][4]

  • Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF. Agitate the mixture for 1-5 minutes at room temperature.[2][5]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of 20% piperidine in DMF and agitate for 10-15 minutes at room temperature.[4][6]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2][16]

Protocol 2: Fmoc Deprotection using DBU/Piperazine for Reduced DKP Formation

  • Resin Swelling: Swell the peptide-resin in N-methyl-2-pyrrolidone (NMP) for 30 minutes.

  • Deprotection: Drain the solvent and add a solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP to the resin.

  • Reaction: Gently agitate the resin for 2 x 5 minutes.[9]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (3-5 times).

Protocol 3: Fmoc Deprotection using 4-Methylpiperidine

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[16]

  • Deprotection: Add a solution of 20% (v/v) 4-methylpiperidine in DMF to the resin.

  • Agitation: Agitate the mixture at room temperature for 5-10 minutes. For hindered amino acids or long peptides, a second deprotection step of 5-10 minutes may be required.[16]

  • Draining: Drain the deprotection solution.

  • Washing: Thoroughly wash the resin with DMF (5-7 times).[16]

Visualizations

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion Proton Abstraction Free_Amine H₂N-Peptide-Resin Carbanion->Free_Amine β-Elimination DBF Dibenzofulvene (DBF) Carbanion->DBF Adduct DBF-Base Adduct DBF->Adduct Trapping Base1 Base (e.g., Piperidine) Base1->Fmoc_Peptide Base2 Base (Nucleophilic Scavenger) Base2->DBF

Caption: Mechanism of Fmoc deprotection by a basic reagent.

Side_Reaction_Pathways cluster_aspartimide Aspartimide Formation cluster_dkp Diketopiperazine (DKP) Formation cluster_racemization C-Terminal Cysteine Racemization Asp_Peptide Asp-Xxx-Peptide Aspartimide Aspartimide Intermediate Asp_Peptide->Aspartimide Base-catalyzed cyclization Alpha_Beta_Peptide α/β-Aspartyl Peptide Aspartimide->Alpha_Beta_Peptide Hydrolysis Base_Adduct Base Adduct Aspartimide->Base_Adduct Nucleophilic Attack by Base Dipeptidyl_Resin H₂N-AA₂-CO-AA₁-Resin DKP Diketopiperazine Dipeptidyl_Resin->DKP Intramolecular cyclization Truncated_Peptide Truncated Peptide Chain Dipeptidyl_Resin->Truncated_Peptide L_Cys_Resin L-Cys-Resin Enolate Enolate Intermediate L_Cys_Resin->Enolate Base-catalyzed proton abstraction D_Cys_Resin D-Cys-Resin Enolate->D_Cys_Resin Reprotonation Troubleshooting_Workflow Start Side Reaction Observed Identify_Side_Reaction Identify Primary Side Reaction Start->Identify_Side_Reaction Aspartimide Aspartimide Formation Identify_Side_Reaction->Aspartimide Asp-Xxx sequence DKP DKP Formation Identify_Side_Reaction->DKP Pro at N-terminus Racemization Racemization Identify_Side_Reaction->Racemization C-terminal Cys Solution_Aspartimide Use Piperazine/HOBt or Backbone Protection Aspartimide->Solution_Aspartimide Solution_DKP Use 2% DBU / 5% Piperazine or 2-Cl-Trt Resin DKP->Solution_DKP Solution_Racemization Use 2-Cl-Trt Resin or Piperazine/HOBt Racemization->Solution_Racemization End Problem Resolved Solution_Aspartimide->End Solution_DKP->End Solution_Racemization->End

References

Validation & Comparative

A Comparative Analysis of HATU and HCTU for the Coupling of Sterically Hindered N-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient incorporation of sterically hindered and N-methylated amino acids, such as Fmoc-N-Me-D-Leu-OH, is a critical challenge in solid-phase peptide synthesis (SPPS). The choice of coupling reagent is paramount to achieving high yields and purity while minimizing side reactions. This guide provides a comparative analysis of two widely used aminium-based coupling reagents, HATU and HCTU, with a focus on their application for challenging residues like Fmoc-N-Me-D-Leu-OH.

The core difficulty in coupling N-methylated amino acids arises from the increased steric bulk around the nitrogen nucleophile, which impedes the approach of the activated carboxyl group.[1][2] This steric hindrance can lead to incomplete reactions, lower yields, and the formation of deletion sequences.[1] Consequently, highly potent coupling reagents are required to overcome this activation barrier.

Quantitative Performance Comparison

While direct, side-by-side quantitative data for the coupling of Fmoc-N-Me-D-Leu-OH using HATU versus HCTU is not extensively documented in a single source, performance can be extrapolated from studies on other sterically hindered and N-methylated amino acids. Both HATU and HCTU are considered highly efficient coupling reagents.[3][4] However, HATU, the HOAt analogue of HBTU, is often cited as the reagent of choice for particularly difficult couplings, including those involving N-methylated amino acids, due to its ability to form a more reactive OAt-active ester.[5][6][7] HCTU, the 6-chloro-HOBt analogue of HBTU, is a more cost-effective yet highly potent alternative that has demonstrated comparable efficiency to HATU in many cases.[4]

Parameter HATU HCTU Comments
Coupling Efficiency (Yield) >99%98-99.5%HATU is generally considered superior for highly hindered couplings.[1][8][9]
Typical Reaction Time 20 - 60 min20 - 60 minReaction times can be significantly reduced with both reagents compared to older methods.[3][4]
Purity of Crude Product Very HighHighHATU often results in slightly purer crude peptides in challenging sequences.[4]
Risk of Epimerization Very LowLowThe HOAt moiety in HATU is particularly effective at suppressing racemization.[5][6]
Guanidinylation Side Reaction PossiblePossibleAs aminium salts, both can cause N-terminal guanidinylation, especially with excess reagent or slow coupling.[5][10]

Experimental Protocols

Detailed methodologies are essential for reproducible and successful peptide synthesis. Below are standard protocols for the manual coupling of a sterically hindered N-methylated amino acid like Fmoc-N-Me-D-Leu-OH using HATU and HCTU in Fmoc-based solid-phase peptide synthesis (SPPS).

General Pre-Coupling Steps (Applicable to both HATU and HCTU protocols)
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step.

  • Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine.

Protocol 1: HATU Coupling
  • Activation Solution Preparation: In a separate vial, dissolve Fmoc-N-Me-D-Leu-OH (4 equivalents relative to resin loading) and HATU (4 equivalents) in DMF.[8]

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the activation solution and mix for 5 minutes at room temperature.[8]

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate the mixture for 1 hour.[8]

  • Monitoring: Monitor the coupling reaction. For N-methylated amino acids, the Kaiser test is ineffective. The bromophenol blue test is a suitable alternative; a yellow color indicates complete coupling, while blue or green suggests an incomplete reaction.[8]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Protocol 2: HCTU Coupling
  • Activation Solution Preparation: In a separate vial, dissolve Fmoc-N-Me-D-Leu-OH (3-5 equivalents relative to resin loading) and HCTU (3-5 equivalents) in DMF.

  • Base Addition: Add DIPEA (6-10 equivalents) to the activation solution and mix.

  • Coupling: Immediately add the activated amino acid solution to the deprotected resin and agitate the mixture. Coupling times can be as short as 5 minutes for standard residues, but for hindered N-methylated amino acids, a longer time (e.g., 60 minutes) is advisable.[3][11]

  • Monitoring: Monitor the reaction completeness using the bromophenol blue test.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

Reaction Mechanisms and Workflows

The efficacy of both HATU and HCTU lies in their ability to rapidly convert a carboxylic acid into a highly reactive active ester, which is then susceptible to nucleophilic attack by the amine.

HATU Activation and Coupling Pathway

The mechanism for HATU involves the formation of a highly reactive OAt-active ester.[5][6][12] The pyridine nitrogen in the HOAt moiety is thought to provide anchimeric assistance, stabilizing the transition state and accelerating the reaction.[12]

HATU_Mechanism reactant reactant reagent reagent intermediate intermediate product product base base amine amine RCOOH Fmoc-N-Me-D-Leu-OH RCOO Carboxylate Anion RCOOH->RCOO + Base Base DIPEA HATU HATU Isouronium O-acyl(tetramethyl)isouronium salt RCOO->Isouronium + HATU OAt_ester OAt-Active Ester Isouronium->OAt_ester - TMU Peptide Peptide Bond OAt_ester->Peptide + Amine Amine Resin-Bound Amine TMU Tetramethylurea

HATU activation and coupling pathway.
HCTU Activation and Coupling Pathway

HCTU is analogous to HBTU but contains a chlorine atom on the benzotriazole ring, which increases the reactivity of the resulting active ester.[13][14] The mechanism proceeds through the formation of a 6-Cl-OBt active ester.

HCTU_Mechanism reactant reactant reagent reagent intermediate intermediate product product base base amine amine RCOOH Fmoc-N-Me-D-Leu-OH RCOO Carboxylate Anion RCOOH->RCOO + Base Base DIPEA HCTU HCTU Activated_Ester 6-Cl-OBt-Active Ester RCOO->Activated_Ester + HCTU - TMU Peptide Peptide Bond Activated_Ester->Peptide + Amine Amine Resin-Bound Amine TMU Tetramethylurea

HCTU activation and coupling pathway.
Decision Workflow for Reagent Selection

The choice between HATU and HCTU often depends on the specific requirements of the synthesis, including the difficulty of the sequence and cost considerations.

Decision_Tree decision decision condition condition outcome outcome outcome_alt outcome_alt start Start: Coupling Fmoc-N-Me-D-Leu-OH is_difficult Is the coupling exceptionally difficult? (e.g., N-Me to N-Me) start->is_difficult cost_constraint Is cost a primary constraint? is_difficult->cost_constraint No use_hatu Use HATU is_difficult->use_hatu Yes cost_constraint->use_hatu No use_hctu Use HCTU cost_constraint->use_hctu Yes monitor Monitor closely (Bromophenol Blue) use_hctu->monitor double_couple Consider double coupling monitor->double_couple

Reagent selection guide.

References

Navigating the Bottlenecks of Peptide Synthesis: A Comparative Guide to Coupling Reagents for Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides containing sterically hindered amino acids represents a significant hurdle. These bulky residues can dramatically slow down peptide bond formation, leading to incomplete reactions, low yields, and an increased risk of racemization. The selection of an appropriate coupling reagent is therefore a critical parameter for success. This guide provides an objective comparison of the performance of various modern coupling reagents for hindered amino acids, supported by experimental data and detailed protocols to inform your synthetic strategy.

The challenge posed by hindered amino acids—such as the β-branched Valine (Val), Isoleucine (Ile), and Threonine (Thr), α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib), and N-methylated amino acids—stems from the steric obstruction around the reacting amino and carboxyl groups. This hindrance necessitates the use of more powerful activating reagents than standard carbodiimides like DCC or DIC, which are often insufficient for these "difficult" couplings. Modern onium salt-based reagents, categorized into aminium/uronium salts (e.g., HATU, HCTU, COMU) and phosphonium salts (e.g., PyBOP), have emerged as the gold standard for efficiently overcoming these synthetic obstacles.

Performance Comparison of Leading Coupling Reagents

The efficacy of a coupling reagent in the context of hindered amino acids is judged by its ability to achieve a high yield of the desired peptide with minimal side reactions, most notably racemization. The following tables summarize quantitative data from various studies, offering a comparative look at the performance of commonly used high-efficiency reagents.

Coupling of α,α-Disubstituted Amino Acids (e.g., Aib)

The coupling of α,α-disubstituted amino acids is notoriously difficult due to severe steric hindrance. The data below highlights the superiority of onium salt reagents in this context.

Coupling ReagentModel CouplingYield/PurityRacemization/EpimerizationKey Observations
HATU Fmoc-Aib-OH couplingHigh EfficiencyLowConsidered a superior reagent for Aib incorporation, often requiring a single coupling for high yields.[1]
HBTU Fmoc-Aib-OH couplingModerate to HighLow to ModerateLess effective than HATU; may require longer reaction times or double coupling to achieve comparable results.[1]
DIC/Oxyma-B H-Tyr-Aib-Aib-Phe-Leu-NH₂26.4% (Penta) vs 61.1% (des-Aib)Not specifiedPerformance is highly dependent on pre-activation time.[2]
COMU H-Tyr-Aib-Aib-Phe-Leu-NH₂99.74% Purity0.26% (des-Aib)Highly efficient, especially with a double coupling for the Aib-Aib bond.[3]
Coupling of N-Methylated Amino Acids

N-methylated amino acids present a unique challenge due to both steric bulk and reduced nucleophilicity of the secondary amine. Halogenophosphonium reagents and HATU have shown particular promise in these couplings.

Coupling ReagentModel CouplingYieldRacemization/EpimerizationKey Observations
PyBroP Z-MeVal-MeVal-OMe98%1.1% DL epimerHighly efficient for coupling N-methylated amino acids.[4]
PyBOP Z-MeVal-MeVal-OMe58% (after 72h)18% DL epimerSignificantly less effective than PyBroP for this challenging coupling.[4]
HATU General N-Me amino acid couplingHighLowA reagent of choice for N-methylated amino acids, providing good yields.[5][6]
HCTU/HBTU General N-Me amino acid couplingLess Effective-Generally considered less effective than HATU for N-methylated residues.[5]
General Difficult/Hindered Couplings (e.g., β-branched amino acids)

For sequences containing multiple bulky residues or those prone to aggregation, the speed and efficiency of the coupling reagent are paramount.

Coupling ReagentModel PeptideCrude Purity (%)Racemization/EpimerizationKey Observations
HATU Acyl Carrier Protein (65-74)83.63 (2x1 min coupling)LowDemonstrates very high efficiency in rapid coupling protocols.[7]
HCTU Acyl Carrier Protein (65-74)79.86 (2x1 min coupling)LowA highly efficient and more economical alternative to HATU for fast synthesis.[7]
PyBOP General difficult couplingsHighLowA robust reagent that avoids carcinogenic byproducts, with efficiency comparable to BOP.[8]
COMU General difficult couplingsHighLowReactivity is comparable to HATU, with the advantage of being based on the non-explosive OxymaPure.[6]
DIC/Oxyma Z-Phg-Pro-NH₂90.0%1.0%Excellent racemization suppression.[2]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible results in peptide synthesis. Below are representative protocols for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: HATU-Mediated Coupling of a Hindered Amino Acid

This protocol provides a general guideline for the efficient incorporation of a sterically hindered amino acid onto a resin-bound peptide.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-protected hindered amino acid (3-4 equivalents relative to resin loading)

  • HATU (2.9-3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6-8 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% Piperidine in DMF for Fmoc deprotection

Procedure:

  • Resin Swelling and Deprotection: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine.

  • Activation of Amino Acid: In a separate vial, dissolve the Fmoc-protected hindered amino acid and HATU in DMF. Add DIPEA to the solution and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours. For particularly difficult couplings (e.g., Aib-Aib), the reaction time may be extended or a second coupling may be necessary.[1][3]

  • Monitoring and Washing: Monitor the completion of the reaction using a qualitative test (e.g., Kaiser or bromophenol blue test).[5] Once complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: COMU-Mediated Coupling of a Hindered Amino Acid

This protocol outlines the use of COMU, a third-generation uronium salt reagent known for its high efficiency and safety profile.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-protected hindered amino acid (3 equivalents)

  • COMU (3 equivalents)

  • DIPEA (6 equivalents)

  • DMF, peptide synthesis grade

  • 20% Piperidine in DMF

Procedure:

  • Resin Preparation: Swell the resin and perform Fmoc deprotection as described in the HATU protocol.

  • Washing: Wash the deprotected resin with DMF.

  • Coupling: In a separate vial, dissolve the Fmoc-amino acid, COMU, and DIPEA in DMF. Allow the mixture to pre-activate for 1-2 minutes.[9] Add the activated solution to the resin.

  • Reaction: Agitate the reaction mixture for 30-60 minutes. For hindered residues, extend the coupling time to 1 hour or perform a double coupling.[3][10] The progress of the reaction can often be monitored by a color change.[10]

  • Washing: Wash the resin with DMF to remove excess reagents.

Protocol 3: PyBOP-Mediated Coupling of a Hindered Amino Acid

This protocol details the use of PyBOP, a phosphonium-based reagent that is a safer alternative to the carcinogenic BOP reagent.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-protected amino acid (3-5 equivalents)

  • PyBOP (3-5 equivalents)

  • DIPEA (6-10 equivalents)

  • DMF, peptide synthesis grade

  • 20% Piperidine in DMF

Procedure:

  • Resin Preparation and Deprotection: Follow the standard procedure for resin swelling and Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF.

  • Activation and Coupling: In a separate vial, dissolve the Fmoc-amino acid and PyBOP in DMF. Add DIPEA to this solution and briefly vortex. Immediately add the activated amino acid solution to the resin.[11]

  • Reaction: Agitate the mixture at room temperature for 30-120 minutes. The reaction time may need to be extended for sterically hindered amino acids.[11]

  • Monitoring and Washing: Check for reaction completion with a Kaiser test. A negative result indicates a complete reaction. Wash the resin thoroughly with DMF and DCM.[8]

Visualizing the Process: Workflows and Pathways

To better understand the experimental and logical processes involved in coupling hindered amino acids, the following diagrams have been generated using Graphviz.

General Workflow for a Single SPPS Cycle start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Couple to Resin wash1->coupling activation Activate Fmoc-Amino Acid (Coupling Reagent + Base in DMF) activation->coupling wash2 Wash with DMF/DCM coupling->wash2 monitoring Monitor Completion (e.g., Kaiser Test) wash2->monitoring decision Complete? monitoring->decision recouple Recouple or Cap decision->recouple No next_cycle Proceed to Next Cycle decision->next_cycle Yes recouple->wash1

Caption: General workflow for a single coupling cycle in Solid-Phase Peptide Synthesis (SPPS).

Decision Pathway for Selecting a Coupling Reagent start Hindered Amino Acid to Couple type Type of Hindrance? start->type a_a_disub α,α-Disubstituted (e.g., Aib) type->a_a_disub Severe Steric Bulk n_methyl N-Methylated type->n_methyl Reduced Nucleophilicity b_branched β-Branched (e.g., Val, Ile) type->b_branched Moderate Steric Bulk reagent_a_a High-Power Reagent Needed (HATU, COMU) a_a_disub->reagent_a_a reagent_n_methyl Specialized Reagent Recommended (PyBroP, HATU) n_methyl->reagent_n_methyl reagent_b_branched High-Efficiency Reagent (HATU, HCTU, COMU, PyBOP) b_branched->reagent_b_branched racemization_check High Racemization Risk? reagent_a_a->racemization_check reagent_n_methyl->racemization_check reagent_b_branched->racemization_check reagent_low_rac Use Reagent with Low Racemization Profile (HATU, COMU, DIC/Oxyma) racemization_check->reagent_low_rac Yes standard_reagent Standard High-Efficiency Reagent is Suitable racemization_check->standard_reagent No optimize Optimize Conditions (Base, Temperature, Time) reagent_low_rac->optimize standard_reagent->optimize

Caption: Decision pathway for selecting a coupling reagent for hindered amino acids.

Conclusion

The successful incorporation of sterically hindered amino acids is a critical challenge in modern peptide synthesis. While standard coupling reagents often fall short, the development of advanced onium salt-based reagents has provided powerful tools to overcome these hurdles. For the most challenging couplings, such as those involving α,α-disubstituted and N-methylated amino acids, HATU, COMU, and specialized phosphonium reagents like PyBroP demonstrate superior performance, delivering higher yields and minimizing racemization. For more common β-branched residues, HCTU offers a cost-effective yet highly efficient alternative to HATU. The choice of reagent should be guided by the specific nature of the hindered residue, the overall peptide sequence, and considerations of cost and safety. By leveraging the data and protocols presented in this guide, researchers can make more informed decisions to optimize their synthetic strategies and successfully assemble complex, sterically hindered peptides.

References

The Impact of N-methyl-D-leucine on Peptide Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide drug development, aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability.[1] Among these modifications, the N-methylation of amino acids, particularly the use of N-methyl-D-leucine, has emerged as a powerful tool to modulate the conformational properties of peptides. This alteration can enhance binding affinity, increase proteolytic resistance, and improve membrane permeability.[1][2][3]

This guide provides a comparative analysis of the impact of N-methyl-D-leucine incorporation on peptide secondary structure, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

N-Methylation's Influence on Peptide Secondary Structure

N-methylation involves substituting the hydrogen atom on a backbone amide nitrogen with a methyl group. This seemingly minor alteration induces significant changes in the peptide's structure and function by introducing steric hindrance.[4] This steric constraint restricts the rotation around the Cα-N bond, reducing the peptide's backbone flexibility.[1]

The key impacts on secondary structure include:

  • Conformational Rigidity : The restriction of bond rotation can pre-organize a peptide into a bioactive conformation, which can lead to more favorable binding entropy upon interaction with its target receptor.[1] This rigidity can also stabilize specific secondary structures, such as β-turns.[5]

  • Cis/Trans Isomerization : The presence of an N-methyl group significantly increases the proportion of the cis amide bond conformation compared to the more common trans conformation found in non-methylated peptides.[3][6] This shift can dramatically alter the overall backbone trajectory.

  • Disruption of Hydrogen Bonding : By replacing the amide proton, N-methylation eliminates a hydrogen bond donor.[3] This prevents the formation of canonical α-helical or β-sheet structures that rely on backbone hydrogen bonds, often favoring the formation of alternative turn-like structures. While this can disrupt some secondary structures, it can also be used strategically to prevent aggregation.[7]

  • Impact of D-Configuration : The use of a D-amino acid, such as D-leucine, already introduces a significant perturbation to typical L-amino acid-based secondary structures like right-handed α-helices. Combining a D-amino acid with N-methylation further constrains the available conformational space, providing a unique tool for fine-tuning peptide shape and stability.[8][9]

Comparative Analysis of Structural Changes

The following table summarizes the observed effects of N-methylation on peptide conformation from various studies. While specific data for N-methyl-D -leucine is often embedded within broader studies on N-methylation and D-amino acid substitution, the principles demonstrated are directly applicable.

Peptide/SystemModificationExperimental TechniqueObserved Structural ImpactReference
Cyclic Pentaalanine PeptidesN-methylation at various positionsNMR SpectroscopyN-methylation led to high variability in conformations, with some analogs showing distinct β-turn geometries (Type II or Type VI).[5][5]
Teixobactin AnalogsN-methylation at various positionsAntimicrobial Assays, Structural ModelingN-methylation generally had a negative effect on antimicrobial activity, suggested to be due to conformational changes that block the formation of multimeric active structures by preventing key hydrogen bonds.[8][8]
Cyclic HexapeptidesSelective N-methylationNMR Spectroscopy, H/D ExchangeN-methylation rigidifies the peptide conformation, as evidenced by slower amide proton exchange. The resulting structures showed well-defined intramolecular hydrogen bonds.[10][10]
Odorrana schmackeri Peptide (B1OS)Addition of D-leucine vs. L-leucineCircular Dichroism (CD)Addition of D-leucine resulted in slightly lower α-helicity in a membrane-mimicking environment compared to the L-leucine analog, but still higher helicity than the parent peptide.[11][11]

Visualizing the Impact of N-Methylation

The following diagrams illustrate the conceptual and experimental workflows related to the study of N-methylated peptides.

A N-Methyl-D-Leucine Incorporation B Restricted Cα-N Bond Rotation A->B C Elimination of H-Bond Donor A->C D Increased Cis-Amide Population A->D F Enhanced Proteolytic Stability A->F G Improved Membrane Permeability A->G E Altered Secondary Structure (e.g., β-turns) B->E C->E D->E H Modified Receptor Binding & Selectivity E->H

Caption: Logical flow of N-methyl-D-leucine's effects on peptide properties.

cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_data Data Interpretation A Peptide Synthesis (with/without N-Me-D-Leu) B CD Spectroscopy A->B C NMR Spectroscopy A->C D X-Ray Crystallography A->D E Secondary Structure Content (% Helix, Sheet) B->E F 3D Structure & Dihedral Angles C->F G Atomic-Resolution Structure D->G

Caption: Experimental workflow for analyzing peptide conformational changes.

Experimental Protocols

Accurate characterization of the conformational changes induced by N-methyl-D-leucine incorporation requires robust biophysical techniques. Detailed protocols for the primary methods are provided below.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a widely used technique to assess the secondary structure content of peptides in solution.[6] It measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules, such as peptides.[6][12]

Methodology:

  • Sample Preparation :

    • Dissolve the synthesized peptide (both the N-methylated and the unmodified control) in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should be free of components that have high absorbance in the far-UV region.

    • Determine the precise peptide concentration using a quantitative amino acid analysis or by absorbance at 280 nm if aromatic residues are present. A typical concentration range is 0.1-0.2 mg/mL.

    • Prepare a matched buffer blank solution identical to the peptide solution but without the peptide.[6]

  • Data Acquisition :

    • Using a calibrated CD spectrometer, acquire a spectrum of the buffer blank in a 1 mm path length quartz cuvette from 190 nm to 260 nm.[6]

    • Rinse the cuvette thoroughly and acquire the spectrum of the peptide solution using the same instrument settings (e.g., bandwidth, scan speed, number of accumulations).

    • Record spectra at a controlled temperature (e.g., 25°C).

  • Data Processing and Analysis :

    • Subtract the buffer blank spectrum from the peptide sample spectrum to correct for background absorbance.[6]

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the following formula: MRE (deg cm² dmol⁻¹) = (Observed CD [mdeg]) / (10 * c * n * l) where c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length in cm.

    • Analyze the resulting MRE spectrum. Characteristic minima at ~222 nm and ~208 nm indicate α-helical content, while a minimum near 215-218 nm is characteristic of β-sheet structures.[12] Deconvolution algorithms can be used to estimate the percentage of each secondary structure type.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the high-resolution three-dimensional structure of peptides in solution.[6] It provides information on atomic-level connectivity, distances, and dynamics.

Methodology:

  • Sample Preparation :

    • Dissolve the peptide to a concentration of 1-5 mM in a suitable solvent (e.g., 90% H₂O/10% D₂O or a membrane-mimicking solvent like trifluoroethanol).

    • Adjust the pH to the desired value (e.g., pH 5.0-6.5) and add a small amount of a chemical shift reference standard (e.g., DSS or TSP).

  • Data Acquisition :

    • Acquire a series of 2D NMR experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher). Key experiments include:

      • TOCSY (Total Correlation Spectroscopy) : To identify amino acid spin systems.[13]

      • NOESY (Nuclear Overhauser Effect Spectroscopy) : To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. A strong NOE signal between the HN of residue i and the Hα of residue i+1 can indicate a cis-peptide bond, which is common with N-methylated residues.[6]

      • HSQC (Heteronuclear Single Quantum Coherence) : If isotopic labeling (¹³C, ¹⁵N) is used, this experiment correlates protons with their directly attached heteroatoms, aiding in resonance assignment.[14]

  • Data Processing and Analysis :

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Perform sequential resonance assignment to assign all proton signals to specific amino acids in the peptide sequence.[15]

    • Identify and quantify NOE cross-peaks to generate a list of interproton distance restraints.

    • Use molecular dynamics and simulated annealing software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental restraints.

    • Analyze the resulting structures to determine the backbone dihedral angles (φ, ψ), identify secondary structure elements, and characterize the conformation around the N-methyl-D-leucine residue.

X-Ray Crystallography

X-ray crystallography can provide an atomic-resolution structure of a peptide in its solid state, offering the most detailed view of its conformation.[6]

Methodology:

  • Crystallization :

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH values, temperatures, and peptide concentrations) using techniques like hanging drop or sitting drop vapor diffusion. This is often the most challenging and time-consuming step.

  • Data Collection :

    • Once suitable crystals are obtained, mount and flash-cool them in a cryo-protectant.

    • Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source) and collect the diffraction pattern on a detector.

  • Structure Determination and Refinement :

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem using methods like molecular replacement (if a homologous structure exists) or direct methods.

    • Build an initial atomic model of the peptide into the resulting electron density map.

    • Refine the model against the experimental data to improve its fit and geometry, resulting in a final high-resolution 3D structure.

References

D-Leucine vs. L-Leucine: A Comparative Guide to Enhancing Peptide Enzymatic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of therapeutic peptides in biological systems presents a significant hurdle. Peptides composed of naturally occurring L-amino acids are often rapidly degraded by proteases, limiting their bioavailability and therapeutic efficacy. A key strategy to overcome this is the substitution of L-amino acids with their D-isomers. This guide provides an objective comparison of the enzymatic stability of peptides containing D-leucine versus their native L-leucine counterparts, supported by experimental data and detailed protocols.

The fundamental reason for the enhanced stability of peptides with D-amino acids lies in the stereospecificity of proteases. These enzymes have evolved to recognize and cleave peptide bonds involving L-amino acids, which are the building blocks of most naturally occurring proteins.[1][2] The mirror-image configuration of D-amino acids, such as D-leucine, does not fit into the active site of these enzymes, thus rendering the peptide resistant to proteolytic degradation.[1][3] This increased resistance to enzymatic cleavage can significantly extend the in vivo half-life of peptide-based drugs.[2][3][4]

Data Presentation: Comparative Stability and Activity

The incorporation of D-leucine is a powerful strategy to bolster resistance against enzymatic degradation.[4] The following tables summarize quantitative data from studies comparing peptides with L-amino acid sequences to their D-amino acid-substituted counterparts.

Table 1: Proteolytic Stability of L-Peptide vs. D-Amino Acid Substituted Peptide

Peptide CompositionTreatment% Peptide Remaining
All L-amino acid peptideTrypsinSusceptible (Degraded)
D-amino acid substituted peptideTrypsinHighly Stable
All L-amino acid peptideFetal Calf Serum (FCS)Susceptible (Degraded)

Data adapted from a study on antimicrobial peptides where D-amino acid substitutions conferred significant resistance to trypsin and proteases present in fetal calf serum.[5]

Table 2: In Vitro Activity of Brevinin-1OS (B1OS) and its L- and D-Leucine Modified Analogues

PeptideMIC vs. S. aureus (µM)MIC vs. MRSA (µM)MIC vs. E. faecalis (µM)Hemolytic Activity (HC50, µM)
B1OS (Parent Peptide)326464>128
B1OS-L (L-Leucine added)248>128
B1OS-D-L (D-Leucine added)248>128

This table summarizes the key in vitro activity data for the antimicrobial peptide B1OS and its analogues modified with L- and D-leucine. The data shows that while both modifications significantly enhanced antimicrobial potency, the D-leucine variant often provides a superior therapeutic profile by maintaining high activity while potentially reducing toxicity.[4][6][7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating findings on peptide stability. Below are protocols for key experiments used to assess the enzymatic stability of peptides.

Protocol 1: In Vitro Serum Stability Assay using RP-HPLC

This protocol details a common method for evaluating the stability of a peptide in human serum.[8][9]

1. Materials and Reagents:

  • Peptide of interest (e.g., L-leucine and D-leucine versions)

  • Human Serum (pooled, commercial source)

  • Phosphate-Buffered Saline (PBS)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Quenching Solution (e.g., 10% TFA in ACN)

  • Incubator or water bath (37°C)

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

2. Procedure:

  • Peptide Stock Solution: Prepare a stock solution of the peptide in an appropriate solvent (e.g., DMSO or water) at a concentration of 1 mg/mL.

  • Incubation: In a microcentrifuge tube, mix human serum with pre-warmed PBS (e.g., 90 µL serum + 100 µL PBS). Add 10 µL of the peptide stock solution to the serum mixture to achieve the desired final concentration (e.g., 50 µg/mL).

  • Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.[8]

  • Enzyme Inactivation: Immediately add the aliquot to a tube containing an equal volume of quenching solution to stop the enzymatic reaction and precipitate serum proteins.[9]

  • Protein Precipitation: Vortex the tube vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Carefully collect the supernatant and analyze it by RP-HPLC. Use a suitable gradient of water/ACN with 0.1% TFA to separate the peptide from its degradation products.[9]

  • Data Analysis: Monitor the absorbance at an appropriate wavelength (e.g., 214 nm). Identify and integrate the peak area corresponding to the intact peptide at each time point. Calculate the percentage of intact peptide remaining relative to the amount at time zero to determine the degradation rate and half-life.[9]

Protocol 2: Trypsin Degradation Assay

This protocol is used to assess the stability of peptides against a specific protease, trypsin.[5]

1. Materials and Reagents:

  • Peptide of interest (L- and D-leucine versions)

  • Trypsin (sequencing grade)

  • Ammonium Bicarbonate Buffer (e.g., 50 mM, pH 8.0)

  • Reaction Quenching Solution (e.g., 10% TFA)

  • RP-HPLC system or Mass Spectrometer

2. Procedure:

  • Peptide Solution: Dissolve the peptide in the ammonium bicarbonate buffer to a final concentration of 1 mg/mL.

  • Enzyme Solution: Prepare a fresh solution of trypsin in the same buffer at a suitable enzyme-to-substrate ratio (e.g., 1:50 w/w).

  • Reaction: Add the trypsin solution to the peptide solution to initiate the digestion. Incubate the mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Analysis: Analyze the samples using RP-HPLC or mass spectrometry to quantify the amount of remaining intact peptide. The L-leucine peptide is expected to be degraded, while the D-leucine-containing peptide should remain largely intact.[5]

Visualizations

Diagrams illustrating the underlying principles and experimental workflows provide a clear conceptual framework for understanding the advantages of D-leucine incorporation.

G cluster_synthesis Peptide Synthesis cluster_assay Enzymatic Stability Assay SPPS Solid-Phase Peptide Synthesis (SPPS) Incorp Incorporate L-Leucine or D-Leucine SPPS->Incorp Cleave Cleavage & Purification Incorp->Cleave Purified Purified L- and D-Leucine Peptides Cleave->Purified Incubate Incubate Peptide with Protease Source (e.g., Serum) Quench Quench Reaction & Precipitate Proteins at Time Points Incubate->Quench Analyze RP-HPLC or LC-MS Analysis Quench->Analyze Data Data Analysis: Determine Half-Life (t½) Analyze->Data Purified->Incubate

Caption: Experimental workflow for peptide synthesis and enzymatic stability assessment.

G cluster_L L-Leucine Peptide cluster_D D-Leucine Peptide Protease Protease (Enzyme) L_Peptide L-Leu Protease->L_Peptide Recognizes & Binds D_Peptide D-Leu Protease->D_Peptide Steric Hindrance (No Recognition) Degradation Rapid Degradation L_Peptide->Degradation Leads to Stability Enhanced Stability D_Peptide->Stability Results in

Caption: Mechanism of protease resistance by D-leucine substitution.

G L_Leucine L-Leucine mTORC1 mTORC1 L_Leucine->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis EIF4EBP1->Protein_Synthesis Relieves Inhibition Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Caption: Simplified overview of the L-Leucine-mediated mTORC1 signaling pathway.

Conclusion

The substitution of L-leucine with D-leucine is a well-established and highly effective strategy for enhancing the enzymatic stability of therapeutic peptides. This modification protects the peptide backbone from degradation by proteases, thereby increasing its plasma half-life and potential for therapeutic efficacy.[3][4][10] While improving stability, it is crucial to assess the impact of this stereochemical change on the peptide's biological activity and toxicity profile, as demonstrated by the Brevinin-1OS example. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to design, synthesize, and evaluate D-leucine-containing peptides as more robust and viable drug candidates.

References

A Researcher's Guide to Confirming N-methyl-D-leucine Incorporation: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of non-standard amino acid incorporation, such as N-methyl-D-leucine, is critical for validating synthesis, ensuring biological activity, and meeting regulatory standards. This guide provides an objective comparison of key analytical methods, supported by experimental data and detailed protocols, to facilitate the robust confirmation of both N-methylation and D-stereochemistry within a peptide or protein sequence.

Overview of Analytical Strategies

Confirming the incorporation of N-methyl-D-leucine requires a multi-faceted analytical approach. No single technique can unambiguously determine the mass, sequence position, and stereochemistry of this modified residue. A comprehensive strategy typically involves:

  • Mass Spectrometry (MS): To confirm the correct mass of the modified peptide and to pinpoint the location of the N-methyl-leucine residue within the sequence.

  • Chiral Chromatography: Following hydrolysis of the peptide, to separate and identify the D- and L-enantiomers of N-methyl-leucine, thus confirming its stereochemistry.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide structural information, including direct evidence of the N-methyl group.

  • Edman Degradation: A classical sequencing method that can indicate the presence of an N-methylated amino acid at a specific position.

The selection of methods depends on the specific requirements of the analysis, such as the need for quantification, the amount of sample available, and the desired level of structural detail.

Comparison of Analytical Methods

The performance of each major analytical technique is summarized below. The choice of method will depend on the specific analytical question being addressed—be it positional confirmation, stereochemical verification, or absolute quantification.

Technique Primary Application Information Provided Sensitivity Limitations
LC-MS/MS Peptide sequencing and mass confirmation.Confirms mass of the modified residue (+14 Da for methylation) and its position in the sequence.[1][2]High (picomole to femtomole)Does not differentiate between D/L enantiomers. Cannot distinguish between isomeric residues like leucine and isoleucine without specialized fragmentation techniques (e.g., EThcD).[1][3]
Chiral HPLC Enantiomeric separation.Determines the ratio of D- and L-isomers after peptide hydrolysis.[4]Moderate to High (nanomole to picomole)Requires complete hydrolysis of the peptide, losing all positional information. Derivatization may be necessary.[4]
Chiral GC-MS Enantiomeric separation and identification.Determines the enantiomeric purity of constituent amino acids after hydrolysis and derivatization.[5]High (picomole)Requires hydrolysis and derivatization to make amino acids volatile. Potential for racemization during sample preparation.[5]
NMR Spectroscopy Structural elucidation.Provides direct evidence of the N-methyl group and its chemical environment. Can determine enantiomeric excess with chiral additives.[6][7]Low (micromole to millimole)Requires larger sample quantities and isotopically labeled samples for complex proteins.[8] Not suitable for routine sequencing.
Edman Degradation N-terminal sequencing.Can identify the position of an N-methylated amino acid by a characteristic shift in retention time of the PTH-derivative.[9]Moderate (picomole)Limited to ~30-50 residues from the N-terminus.[10] Will not work if the N-terminus is blocked.[10] Does not provide stereochemical information.

Visualizing the Workflow

A logical workflow is essential for efficiently confirming the incorporation of N-methyl-D-leucine. The process begins with analyzing the intact peptide to confirm mass and sequence, followed by hydrolysis and chiral analysis to determine stereochemistry.

Analytical_Workflow cluster_intact Intact Peptide Analysis cluster_hydrolysis Hydrolyzed Peptide Analysis cluster_results Confirmation start Peptide Sample (with suspected N-methyl-D-leucine) ms LC-MS/MS Analysis start->ms Primary Method edman Edman Degradation start->edman nmr NMR Spectroscopy start->nmr hydrolysis Acid Hydrolysis ms->hydrolysis Proceed if mass is correct res_mass Mass & Position Confirmed ms->res_mass edman->res_mass res_nmethyl N-Methyl Group Confirmed nmr->res_nmethyl hplc Chiral HPLC hydrolysis->hplc gcms Chiral GC-MS hydrolysis->gcms res_chiral D-Stereochemistry Confirmed hplc->res_chiral gcms->res_chiral

Caption: Workflow for confirming N-methyl-D-leucine incorporation.

The decision on which specific techniques to employ can be guided by the primary analytical goal.

Decision_Logic start Goal: Confirm N-methyl-D-leucine q_pos Is positional information required? start->q_pos q_chiral Is stereochemistry confirmation required? q_pos->q_chiral No ans_ms Use LC-MS/MS or Edman Degradation q_pos->ans_ms Yes q_struct Is detailed structural information needed? q_chiral->q_struct No ans_chiral Use Chiral HPLC or Chiral GC-MS (post-hydrolysis) q_chiral->ans_chiral Yes ans_nmr Use NMR Spectroscopy q_struct->ans_nmr Yes ans_combo Combine LC-MS/MS with Chiral HPLC q_struct->ans_combo No ans_ms->q_chiral ans_ms->ans_combo Primary Path ans_chiral->ans_combo

Caption: Decision logic for selecting the appropriate analytical method.

Detailed Experimental Protocols

Below are representative protocols for the primary techniques used to confirm N-methyl-D-leucine incorporation.

Protocol 1: Positional Confirmation via LC-MS/MS

This protocol confirms that a residue with the mass of N-methyl-leucine is present at the expected position in the peptide sequence.

  • Sample Preparation:

    • Dissolve the synthesized peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile) to a concentration of approximately 10-100 pmol/µL.

  • LC-MS Analysis (Full Scan):

    • Inject 1-5 µL of the sample onto a C18 reversed-phase HPLC column.

    • Elute with a gradient of acetonitrile in water (both containing 0.1% formic acid).

    • Acquire full scan mass spectra to identify the molecular ion ([M+H]+) of the peptide. Confirm that the observed mass corresponds to the theoretical mass of the peptide containing one N-methyl-leucine residue (mass of leucine + 14.01565 Da).

  • Tandem MS (MS/MS) Analysis:

    • Perform a data-dependent acquisition where the previously identified molecular ion is isolated and fragmented using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).[3][11]

    • Analyze the resulting fragmentation spectrum. The mass difference between adjacent b- or y-ions will reveal the mass of the amino acid at that position. A mass difference corresponding to N-methyl-leucine (127.10 Da) confirms its position in the sequence.

Protocol 2: Stereochemical Confirmation via Chiral HPLC

This protocol determines the enantiomeric purity of the incorporated N-methyl-leucine after hydrolysis. It is adapted from methods using a chiral derivatizing agent.[4]

  • Peptide Hydrolysis:

    • Place 50-100 µg of the peptide in a hydrolysis tube.

    • Add 200 µL of 6M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours to break all peptide bonds.

    • After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen or using a vacuum centrifuge.

  • Derivatization (Marfey's Method):

    • Re-dissolve the amino acid hydrolysate in 100 µL of 1M sodium bicarbonate.

    • Add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) in acetone.[4]

    • Incubate the mixture at 40°C for 1 hour in the dark.[4]

    • Neutralize the reaction with 100 µL of 2M HCl.

    • Dilute the sample with the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[4]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[4]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[4]

    • Gradient: A linear gradient suitable for separating the diastereomeric derivatives (e.g., 10% to 60% B over 30 minutes).[4]

    • Detection: UV at 340 nm.[4]

    • Analysis: Compare the retention time of the derivatized N-methyl-leucine from the sample to the retention times of derivatized N-methyl-D-leucine and N-methyl-L-leucine standards. The L-amino acid derivative typically elutes earlier than the D-amino acid derivative. Integration of the peak areas allows for quantification of the D/L ratio.

References

A Comparative Guide to NMR Analysis for Verifying the Stereochemistry of N-methyl-D-leucine in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical aspect of peptide-based therapeutics. The incorporation of N-methylated amino acids, such as N-methyl-D-leucine, is a common strategy to enhance proteolytic stability and cell permeability. However, this modification introduces a chiral center that must be rigorously verified. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods for the stereochemical analysis of N-methyl-D-leucine in peptides, supported by experimental data and detailed protocols.

NMR Spectroscopy: A Non-Invasive Approach to Stereochemical Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the three-dimensional structure of molecules in solution.[1][2] For distinguishing between diastereomers, such as a peptide containing N-methyl-D-leucine versus its N-methyl-L-leucine counterpart, NMR can be particularly insightful by probing the spatial relationships between atoms.

The primary NMR method for this purpose relies on the Nuclear Overhauser Effect (NOE), which detects protons that are close in space (typically < 5 Å), irrespective of their through-bond connectivity.[3][4][5] Experiments like 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are instrumental in this analysis. For medium-sized molecules like many peptides, ROESY is often preferred as it provides positive NOE signals regardless of the molecule's correlation time, avoiding the issue of near-zero NOEs that can occur in NOESY experiments.[1][3]

The stereochemistry at the α-carbon of the N-methyl-leucine residue dictates the relative spatial positioning of its side chain and the N-methyl group with respect to adjacent residues. This results in distinct patterns of NOE correlations and subtle but measurable differences in the chemical shifts of nearby protons.

NMR_Workflow cluster_synthesis Peptide Preparation cluster_nmr NMR Analysis cluster_verification Stereochemistry Verification Peptide Peptide Synthesis with N-methyl-D/L-leucine SamplePrep NMR Sample Preparation (1-5 mM in deuterated solvent) Peptide->SamplePrep Acquisition 2D ROESY/NOESY Data Acquisition SamplePrep->Acquisition Processing Data Processing & Analysis Acquisition->Processing Analysis Analysis of Key NOE Cross-Peaks Processing->Analysis Determination Stereochemical Determination Analysis->Determination

Caption: Workflow for NMR-based stereochemical analysis.
Key Differentiating NMR Observables

The most significant differences between the N-methyl-D-leucine and N-methyl-L-leucine containing peptides are observed in the chemical shifts of the N-methyl protons and the pattern of intra- and inter-residue NOEs.

NMR Parameter N-methyl-D-leucine Peptide (Expected) N-methyl-L-leucine Peptide (Expected) Rationale for Difference
¹H Chemical Shift (N-CH₃) Distinct chemical shiftDifferent distinct chemical shiftThe magnetic environment of the N-methyl group is highly sensitive to the local conformation, which is dictated by the stereochemistry at the Cα.
¹H Chemical Shift (CαH) Characteristic chemical shiftDifferent characteristic chemical shiftThe Cα proton's environment is directly affected by the orientation of the side chain and the peptide backbone, which differs between diastereomers.
Key ROESY/NOE Correlation Strong correlation between N-CH₃(i) and CαH(i-1)Weak or absent correlation between N-CH₃(i) and CαH(i-1)A D-amino acid configuration can favor a conformation where the N-methyl group (residue i) is spatially proximate to the α-proton of the preceding residue (i-1).
Key ROESY/NOE Correlation Weak or absent correlation between CαH(i) and CαH(i-1)Strong correlation between CαH(i) and CαH(i-1)The L-configuration may orient the respective α-protons closer to each other, depending on the secondary structure.

Experimental Protocols

Protocol 1: 2D ROESY for N-methylated Peptides[1][2]

This protocol outlines the key steps for acquiring 2D ROESY data to probe the stereochemistry of N-methyl-D-leucine.

  • Sample Preparation:

    • Dissolve 1-5 mg of the purified, lyophilized peptide in 500 µL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a 90% H₂O/10% D₂O mixture).[2] The final peptide concentration should be between 1-5 mM.[1][2]

    • Add an internal standard, such as DSS or TMSP, for accurate chemical shift referencing.[1]

  • Data Acquisition:

    • Acquire a 2D ROESY spectrum on an appropriately equipped NMR spectrometer (e.g., 600 MHz).

    • Use a mixing time suitable for the peptide size, typically in the range of 150-300 ms.[1][2]

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio, allowing for the detection of weak but structurally important NOE cross-peaks.

  • Data Processing and Analysis:

    • Process the 2D data using NMR software (e.g., TopSpin, NMRPipe).

    • Assign the proton resonances using a combination of 1D ¹H and 2D TOCSY experiments.

    • Carefully analyze the ROESY spectrum for key cross-peaks, such as those between the N-methyl protons of the N-methyl-D-leucine residue and protons on adjacent amino acids.

    • Compare the observed NOE patterns with those expected for both the D- and L-configurations to determine the stereochemistry.

Comparison with Alternative Methods

While NMR is a powerful tool, other methods are also employed for stereochemical analysis, primarily based on chromatography after chemical derivatization.

CDA_Workflow cluster_hydrolysis Sample Preparation cluster_derivatization Derivatization & Analysis cluster_result Stereochemistry Verification Hydrolysis Peptide Acid Hydrolysis Derivatization Derivatization with Chiral Reagent (e.g., Marfey's) Hydrolysis->Derivatization Analysis LC-MS Analysis Derivatization->Analysis Comparison Compare Retention Times with D/L Standards Analysis->Comparison Determination Stereochemical Assignment Comparison->Determination

Caption: Workflow for stereochemical analysis using a CDA.
Chiral Derivatization Followed by LC-MS

A common alternative involves hydrolyzing the peptide into its constituent amino acids. The resulting amino acid mixture is then reacted with a chiral derivatizing agent (CDA), such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA).[6] This reaction converts the enantiomeric amino acids into diastereomers, which can then be separated and identified by reverse-phase HPLC, often coupled with mass spectrometry (LC-MS).[6]

Protocol 2: Summarized Marfey's Method

  • Peptide Hydrolysis: The peptide is completely hydrolyzed into its constituent amino acids, typically by heating in 6N HCl.

  • Derivatization: The amino acid hydrolysate is reacted with Marfey's reagent under basic conditions. This forms diastereomeric derivatives.

  • LC-MS Analysis: The derivatized mixture is injected onto an HPLC system with a standard C18 column. The diastereomers will have different retention times, allowing for their separation and quantification.

  • Comparison: The retention times are compared to those of derivatized D- and L-N-methyl-leucine standards to assign the stereochemistry.

Feature NMR Spectroscopy (ROESY/NOESY) Chiral Derivatization with LC-MS Chiral Chromatography (GC/HPLC)
Sample Integrity Non-destructiveDestructive (peptide is hydrolyzed)Destructive (peptide is hydrolyzed)
Information Provided 3D structure, conformation, stereochemistry in the context of the intact peptide.Stereochemistry of individual amino acids after peptide destruction.Stereochemistry of individual amino acids after peptide destruction.
Requirement for Standards Not strictly required for relative stereochemistry, but helpful for confirmation.Requires authentic D- and L-N-methyl-leucine standards for comparison.Requires authentic D- and L-amino acid standards.
Sensitivity Lower (mM concentration range)High (pM to nM range)High
Throughput LowHighHigh
Primary Advantage Provides structural information in solution for the intact peptide.High sensitivity and reliability for absolute configuration.Well-established with high separation efficiency.
Primary Limitation Lower sensitivity; can be complex for large peptides.Destroys the peptide, losing all conformational information.Requires specialized chiral columns and sample derivatization.

Conclusion

NMR spectroscopy, particularly 2D ROESY, stands out as the premier non-destructive method for verifying the stereochemistry of N-methyl-D-leucine within the context of the intact peptide. It provides invaluable conformational data that is lost in destructive methods. However, for applications requiring high sensitivity or high throughput for absolute stereochemical assignment, methods involving peptide hydrolysis followed by chiral derivatization and LC-MS analysis, such as Marfey's method, are superior alternatives. The choice of method should be guided by the specific information required, the amount of sample available, and the desired experimental throughput. For a comprehensive structural understanding, a combination of NMR and a destructive chromatographic method can provide orthogonal and confirmatory data.

References

Enhancing Peptide Stability: A Comparative Guide to Fmoc-N-Me-D-Leu-OH and Other Non-Canonical Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hampered by their susceptibility to proteolytic degradation, leading to a short in vivo half-life. The incorporation of non-canonical amino acids (ncAAs) is a powerful strategy to overcome this limitation. This guide provides a comprehensive comparison of Fmoc-N-Me-D-Leu-OH, a cornerstone for synthesizing peptides with enhanced stability, against other classes of ncAAs. We will delve into their mechanisms of action, present comparative data on their impact on peptide stability, and provide detailed experimental protocols for assessing these properties.

The Challenge of Peptide Instability

Native peptides, composed of L-amino acids, are readily recognized and cleaved by proteases, enzymes that are ubiquitous in biological systems. This rapid degradation necessitates frequent administration at high doses, limiting their therapeutic efficacy. Non-canonical amino acids introduce structural modifications that sterically hinder protease recognition and cleavage, thereby enhancing the peptide's stability and pharmacokinetic profile.

Fmoc-N-Me-D-Leu-OH: A Dual-Action Approach to Stability

Fmoc-N-Me-D-Leu-OH is a synthetic amino acid derivative that combines two powerful strategies for enhancing peptide stability:

  • D-Stereochemistry: Proteases are highly stereospecific and primarily recognize L-amino acids. The incorporation of a D-amino acid, such as D-Leucine, creates a peptide bond that is resistant to cleavage by most endogenous proteases.[1][2]

  • N-Methylation: The substitution of the amide proton with a methyl group on the peptide backbone provides steric hindrance, further shielding the peptide bond from enzymatic attack.[3][4] This modification also reduces the number of hydrogen bond donors, which can improve membrane permeability.[5]

The synergistic effect of both D-stereochemistry and N-methylation in Fmoc-N-Me-D-Leu-OH makes it a highly effective building block for creating robust and long-lasting peptide therapeutics.

Comparative Analysis of Non-Canonical Amino Acids for Peptide Stability

While Fmoc-N-Me-D-Leu-OH offers a potent solution, various other ncAAs are employed to enhance peptide stability. The choice of ncAA depends on the specific requirements of the peptide, including its sequence, target, and desired pharmacokinetic profile.

Non-Canonical Amino Acid TypeMechanism of Stability EnhancementIllustrative Half-Life (t½) in Human SerumKey Considerations
L-Peptide (Control) -~0.8 hours[4]Susceptible to rapid proteolytic degradation.
D-Amino Acid Substitution (e.g., Fmoc-D-Leu-OH) Steric hindrance due to unnatural stereochemistry, preventing protease recognition.[1][2]Significantly Increased (e.g., >24 hours for full D-amino acid substitution)[2]Can alter peptide conformation and biological activity. May require optimization of the position of substitution.
N-Methylated Amino Acid (e.g., Fmoc-N-Me-L-Leu-OH) Steric hindrance at the peptide backbone, shielding the amide bond from cleavage.[3][4]~18 hours[4]Can impact secondary structure and receptor binding. Coupling during synthesis can be more challenging.
Fmoc-N-Me-D-Leu-OH Combines the steric hindrance of both D-stereochemistry and N-methylation for enhanced protection.Expected to be significantly longer than single modifications.Offers a high degree of stability. May have a more pronounced effect on conformation.
Cα-Methylated Amino Acid (e.g., Aib) Conformational restriction of the peptide backbone, reducing accessibility to proteases.[5]Varies depending on the peptide, but generally increased.Induces helical or turn conformations, which can be beneficial or detrimental to activity.
β-Amino Acid Elongated backbone structure alters the peptide bond spacing, making it a poor substrate for proteases.Can lead to a substantial increase in stability.Significantly alters the peptide backbone geometry, which can impact receptor recognition.

Note: The half-life data presented is illustrative and can vary significantly depending on the peptide sequence, the specific ncAA used, its position in the sequence, and the experimental conditions.

Experimental Protocols

Accurate assessment of peptide stability is crucial for the development of peptide therapeutics. The following are detailed protocols for commonly used in vitro stability assays.

Protocol 1: In Vitro Peptide Stability Assay in Human Serum/Plasma using RP-HPLC

This assay measures the disappearance of the intact peptide over time when incubated in human serum or plasma.

Materials:

  • Lyophilized peptide of interest

  • Human serum or plasma (commercially available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade

  • Quenching solution (e.g., 10% TFA in ACN)

  • Thermomixer or incubator set to 37°C

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

Procedure:

  • Peptide Stock Solution: Prepare a stock solution of the peptide in an appropriate solvent (e.g., water or DMSO) at a concentration of 1 mg/mL.

  • Incubation:

    • Pre-warm the human serum or plasma to 37°C.

    • In a microcentrifuge tube, add 95 µL of the pre-warmed serum/plasma.

    • Add 5 µL of the peptide stock solution to the serum/plasma to achieve a final peptide concentration of 50 µg/mL.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time Points: Withdraw 10 µL aliquots from the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours). The 0-minute time point should be taken immediately after adding the peptide.

  • Quenching: Immediately add the 10 µL aliquot to a tube containing 90 µL of the quenching solution to stop the enzymatic degradation.

  • Protein Precipitation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the serum/plasma proteins.

  • RP-HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject a suitable volume (e.g., 20 µL) onto the RP-HPLC system.

    • Elute the peptide using a gradient of ACN in water with 0.1% TFA.

    • Monitor the absorbance at a suitable wavelength (typically 214 nm or 280 nm).

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.

    • Plot the percentage of intact peptide remaining versus time to determine the degradation profile and calculate the half-life (t½).

Protocol 2: Conformational Analysis of Peptides using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the three-dimensional structure of peptides in solution, which is crucial for understanding the structural consequences of incorporating ncAAs.

Materials:

  • Purified lyophilized peptide (1-5 mg)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture of H₂O/D₂O)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the peptide in the chosen deuterated solvent to a final concentration of 1-5 mM.

  • NMR Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to check for sample purity and initial conformational assessment.

    • Acquire two-dimensional (2D) NMR spectra, such as:

      • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which provides information about the peptide's conformation and secondary structure.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software.

    • Assign the proton resonances to specific amino acids in the peptide sequence.

    • Analyze the NOE/ROE cross-peaks to determine inter-proton distances.

    • Use the distance restraints derived from the NOE/ROE data, along with other experimental parameters (e.g., coupling constants), to calculate a three-dimensional structure of the peptide using molecular modeling software.

Visualizing the Impact of Non-Canonical Amino Acids

The following diagrams illustrate the principles behind the enhanced stability conferred by ncAAs.

Proteolytic_Degradation cluster_0 L-Peptide cluster_1 Protease L-Peptide L-Amino Acid Chain Protease Active Site L-Peptide->Protease Recognition & Binding Cleaved Peptide Degraded Fragments Protease->Cleaved Peptide Cleavage

Figure 1. Enzymatic degradation of a standard L-peptide.

Stability_Mechanisms cluster_0 Protected Peptides cluster_1 Protease cluster_2 Result D-Peptide D-Amino Acid Protease Active Site D-Peptide->Protease Steric Hindrance (Stereochemistry) N-Me-Peptide N-Methylated Amino Acid N-Me-Peptide->Protease Steric Hindrance (Backbone) N-Me-D-Peptide N-Methylated D-Amino Acid N-Me-D-Peptide->Protease Dual Steric Hindrance Stable_Peptide Intact Peptide

Figure 2. Mechanisms of protease resistance by ncAAs.

Experimental_Workflow start Peptide Synthesis (with ncAA) incubation Incubation in Human Serum (37°C) start->incubation sampling Aliquoting at Time Points incubation->sampling quenching Quench Reaction sampling->quenching precipitation Protein Precipitation quenching->precipitation analysis RP-HPLC or LC-MS Analysis precipitation->analysis data_analysis Data Analysis (Half-life Calculation) analysis->data_analysis

References

A Comparative Guide to Assessing the Purity of Crude Peptides Containing Fmoc-N-Me-D-Leu-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of peptide purity is paramount to ensure reliable experimental outcomes and therapeutic efficacy. This guide provides an objective comparison of the primary analytical techniques for determining the purity of crude synthetic peptides, with a specific focus on the challenges presented by peptides incorporating the modified amino acid Fmoc-N-Me-D-Leu-OH. The presence of the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, N-methylation, and a D-amino acid introduces unique analytical complexities.

The principal methods for peptide purity analysis are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS), often used in combination as LC-MS.[1] While HPLC is the primary method for quantifying purity, MS is essential for confirming the molecular identity of the synthesized peptide.[2][3]

Primary Analytical Techniques: A Head-to-Head Comparison

The choice between standalone HPLC with UV detection and a hyphenated LC-MS system depends on the specific analytical goal. HPLC-UV is a robust tool for routine purity checks, while LC-MS provides comprehensive characterization.[4]

ParameterReversed-Phase HPLC (RP-HPLC)Mass Spectrometry (MS)
Primary Function Separation and QuantificationIdentification and Structural Confirmation
Information Provided Percentage purity, presence of impuritiesMolecular weight, sequence information (MS/MS)
Typical Detection UV Absorbance (214 nm for peptide bonds)Mass-to-charge ratio (m/z)
Strengths High resolution, accurate quantificationHigh sensitivity, definitive identification
Limitations Cannot definitively identify unknown peaksNot inherently quantitative without standards
Best For Determining the percentage of the target peptideConfirming the correct product was synthesized

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible and accurate results. Below are standard protocols for the analysis of crude peptides containing Fmoc-N-Me-D-Leu-OH.

Protocol 1: Purity Assessment by RP-HPLC

This protocol outlines a general method for determining the purity of a crude peptide using RP-HPLC with UV detection.[5]

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the lyophilized crude peptide.

    • Dissolve the peptide in a suitable solvent, such as 0.1% Trifluoroacetic Acid (TFA) in water or a water/acetonitrile mixture, to a final concentration of 1 mg/mL.[4]

    • Vortex thoroughly to ensure complete dissolution.

    • Centrifuge the sample at high speed (e.g., 14,000 x g) for 5 minutes to pellet any insoluble material.[4]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm).[6]

    • Mobile Phase A: 0.1% TFA in deionized water.[7]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[7]

    • Gradient: A typical starting gradient is a linear progression from 5% to 65% of Mobile Phase B over 30 minutes. This may require optimization based on the peptide's hydrophobicity.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-45°C.[4]

    • Detection: Primary UV wavelength at 214 nm to detect the peptide backbone.[4] A secondary wavelength of 254 nm or 301 nm can be used to detect the Fmoc group.[8][9]

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the percentage purity by dividing the peak area of the main product by the total peak area of all detected species and multiplying by 100.[10]

Protocol 2: Identity Confirmation by LC-MS

This protocol provides a general workflow for confirming the molecular weight of the target peptide.

  • Sample Preparation:

    • Prepare the sample as described in the RP-HPLC protocol, but use a volatile mobile phase modifier like formic acid instead of TFA if possible, as TFA can cause signal suppression in ESI-MS.[6] A typical solvent is 50% acetonitrile/water with 0.1% formic acid.[10]

  • LC-MS Conditions:

    • Column: C18 stationary phase, often with a smaller internal diameter (e.g., 2.1 mm).[4]

    • Mobile Phase A: 0.1% (v/v) Formic Acid in water.[4]

    • Mobile Phase B: 0.1% (v/v) Formic Acid in acetonitrile.[4]

    • Gradient: Use a gradient similar to the analytical HPLC method as a starting point.

    • Ionization Source: Electrospray Ionization (ESI) is common for peptides.[1]

    • Mass Analyzer: Acquire MS1 survey scans to detect the mass-to-charge ratio of the intact peptide.

  • Data Analysis:

    • Process the raw data to obtain the mass spectrum.

    • Compare the observed monoisotopic mass with the calculated theoretical mass of Fmoc-N-Me-D-Leu-OH to confirm its identity.[5] Tandem MS (MS/MS) can be used for further structural confirmation by analyzing fragmentation patterns.[11]

Visualizing the Workflow and Comparison

To better understand the process, the following diagrams illustrate the analytical workflow and the logical comparison between these key techniques.

Peptide Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Crude Crude Peptide Sample (Fmoc-N-Me-D-Leu-OH) Dissolve Dissolve in 0.1% TFA/Water Crude->Dissolve Centrifuge Centrifuge Dissolve->Centrifuge HPLC RP-HPLC Analysis Centrifuge->HPLC MS Mass Spectrometry Centrifuge->MS Purity Calculate % Purity HPLC->Purity Identity Confirm Molecular Weight MS->Identity Final_Report Final Purity & Identity Report Purity->Final_Report Quantitative Result Identity->Final_Report Qualitative Result

Workflow for assessing crude peptide purity.

Comparison of Analytical Techniques cluster_HPLC RP-HPLC cluster_MS Mass Spectrometry cluster_LCMS Combined Power: LC-MS Title Analysis of Fmoc-N-Me-D-Leu-OH HPLC_Node High-Performance Liquid Chromatography MS_Node Mass Spectrometry LCMS_Node Liquid Chromatography-Mass Spectrometry HPLC_Provides Provides: - Quantitative Purity (%) - Retention Time Data - Detection of Impurities HPLC_Node->HPLC_Provides yields HPLC_Node->LCMS_Node integrates with MS_Provides Provides: - Molecular Weight Confirmation - Structural Information (MS/MS) - Impurity Identification MS_Node->MS_Provides yields MS_Node->LCMS_Node integrates with LCMS_Provides Synergistic Approach: - Separates components (LC) - Identifies components (MS) - Correlates purity with identity LCMS_Node->LCMS_Provides enables

Logical comparison of primary analytical methods.

Alternative and Complementary Techniques

While HPLC and MS are the workhorses of peptide analysis, other techniques can provide valuable, complementary information.

  • Amino Acid Analysis (AAA): This method is used to determine the net peptide content by hydrolyzing the peptide into its constituent amino acids and quantifying them.[2] It provides an accurate measure of the total amount of peptide in a sample, which can range from 70-90% in lyophilized products due to the presence of water and counter-ions like TFA.[2][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For complex structural characterization, including the unambiguous confirmation of N-methylation and stereochemistry (D vs. L isomers), NMR is a powerful tool.[13] However, it is generally less suited for routine purity assessment due to lower throughput and sensitivity compared to HPLC.

References

A Head-to-Head Comparison: Thermal vs. Base-Mediated Fmoc Cleavage for Sensitive Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in Solid-Phase Peptide Synthesis (SPPS). The choice of cleavage method can significantly impact the purity, yield, and integrity of the final peptide, especially for sequences containing sensitive amino acids prone to side reactions. This guide provides an objective comparison of the two primary methods for Fmoc cleavage—traditional base-mediated deprotection and the more recent thermal approach—supported by experimental data to inform the selection of the most suitable method for your research.

Unveiling the Mechanisms: A Tale of Two Chemistries

The fundamental difference between the two methods lies in their chemical mechanisms. Base-mediated cleavage relies on a base-induced elimination reaction, while thermal cleavage proceeds through a base-free elimination pathway.

Base-Mediated Fmoc Cleavage: This widely used method employs a secondary amine, most commonly piperidine, to abstract the acidic proton on the fluorenyl group's C9 position. This initiates a β-elimination cascade, releasing the free amine, dibenzofulvene (DBF), and carbon dioxide. The secondary amine also acts as a scavenger for the liberated DBF, preventing its reaction with the newly deprotected N-terminus of the peptide.

Thermal Fmoc Cleavage: This alternative approach avoids the use of bases altogether. By heating the Fmoc-protected peptide in a high-boiling point solvent like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP), the Fmoc group is cleaved through an E1cB or en-type elimination mechanism.[1] This process also yields the free amine, DBF, and carbon dioxide, but without the introduction of an external base, it circumvents base-induced side reactions.[1][2]

cluster_base Base-Mediated Cleavage cluster_thermal Thermal Cleavage Base_Start Fmoc-Protected Peptide Base_Step1 Addition of Base (e.g., 20% Piperidine in DMF) Base_Start->Base_Step1 Base_Step2 Proton Abstraction at C9 Base_Step1->Base_Step2 Base_Step3 β-Elimination Base_Step2->Base_Step3 Base_End Deprotected Peptide + DBF-Base Adduct Base_Step3->Base_End Thermal_Start Fmoc-Protected Peptide Thermal_Step1 Heating in Solvent (e.g., DMSO at 120°C) Thermal_Start->Thermal_Step1 Thermal_Step2 E1cB or en-type Elimination Thermal_Step1->Thermal_Step2 Thermal_End Deprotected Peptide + Dibenzofulvene (DBF) Thermal_Step2->Thermal_End

Caption: Comparative workflow of base-mediated versus thermal Fmoc cleavage.

The Challenge of Sensitive Sequences

Certain amino acid sequences are notoriously susceptible to side reactions during Fmoc deprotection, leading to impurities that are often difficult to separate from the target peptide. The most common of these are:

  • Aspartimide Formation: Peptides containing aspartic acid, particularly the Asp-Gly sequence, are prone to the formation of a cyclic aspartimide intermediate under basic conditions. This can lead to racemization at the aspartic acid residue and the formation of β- and α-aspartyl peptides, as well as piperidide adducts.

  • Racemization: Cysteine and histidine are particularly susceptible to racemization during base-mediated deprotection.

  • Diketopiperazine Formation: At the dipeptide stage, especially with proline as one of the first two residues, base-mediated Fmoc deprotection can lead to the formation of a diketopiperazine, resulting in chain termination.

Performance Under Pressure: A Data-Driven Comparison

The choice between thermal and base-mediated Fmoc cleavage often hinges on the presence of sensitive sequences in the peptide. The following table summarizes key performance parameters based on available experimental data.

ParameterThermal CleavageBase-Mediated Cleavage (20% Piperidine in DMF)Base-Mediated Cleavage (Alternative Bases)
Cleavage Time 10-20 minutes[2]5-20 minutesVaries (e.g., 2% DBU can be faster)
Temperature 100-120°C[1]Room TemperatureRoom Temperature
Key Side Reactions Partial cleavage of Boc group on sensitive residues (e.g., Trp(Boc))[2]Aspartimide formation, racemization, diketopiperazine formationVaries by base; DBU can increase aspartimide formation, while piperazine may reduce it[3]
Cleavage Efficiency >95% for many substrates[1]Generally highGenerally high
Purity (Sensitive Seq.) Potentially higher due to absence of base-induced side reactionsCan be significantly reduced by side productsCan be improved with optimized base/additive combinations (e.g., piperazine/HOBt)[3]
Scavenger Required NoYes (the base itself)Yes (for non-nucleophilic bases like DBU)

Quantitative Comparison of Side Product Formation in an Asp-Gly Sequence

Deprotection MethodModel Peptide% Aspartimide Formation% Racemization (D-Asp)Reference
20% Piperidine in DMFVKDGYIHigh (not quantified)High (not quantified)[1]
2% DBU in DMFThiopeptide-5.0%[4]
20% Piperidine in DMFThiopeptide-16.1%[4]
Thermal (120°C in DMSO)Not reported for Asp-GlyNot reportedNot reported-

Note: A direct quantitative comparison of thermal cleavage on a sensitive Asp-Gly sequence was not found in the reviewed literature. However, the absence of a base in the thermal method is expected to eliminate base-catalyzed aspartimide formation and racemization.

Visualizing the Experimental Approach

To objectively compare these two methods, a parallel synthesis and analysis workflow is essential.

G cluster_thermal Thermal Cleavage Arm cluster_base Base-Mediated Cleavage Arm start Synthesize Fmoc-Peptide-Resin (with sensitive sequence) split Split Resin start->split thermal_cleavage Thermal Fmoc Deprotection split->thermal_cleavage Arm 1 base_cleavage Base-Mediated Fmoc Deprotection split->base_cleavage Arm 2 thermal_coupling Couple Next Amino Acid thermal_cleavage->thermal_coupling cleavage_from_resin Cleave Peptide from Resin thermal_coupling->cleavage_from_resin base_coupling Couple Next Amino Acid base_cleavage->base_coupling base_coupling->cleavage_from_resin analysis Analyze Crude Peptide (HPLC, MS) cleavage_from_resin->analysis comparison Compare Purity, Yield, and Side Products analysis->comparison

Caption: Experimental workflow for comparing thermal and base-mediated Fmoc cleavage.

Experimental Protocols

Protocol 1: Standard Base-Mediated Fmoc Deprotection

This protocol describes a typical manual Fmoc deprotection using piperidine.

Materials:

  • Fmoc-peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Reaction vessel with a sintered glass filter

  • Shaker or nitrogen bubbling system

Procedure:

  • Resin Swelling: Swell the Fmoc-peptide-resin in DMF for 15-30 minutes.

  • Pre-wash: Wash the resin with DMF (3 x 1 min).

  • First Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin). Agitate for 1-3 minutes at room temperature. Drain the solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution and agitate for 5-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Final Wash: Wash the resin with DCM (3 x 1 min) and dry under vacuum if the synthesis is to be paused. Otherwise, proceed to the next coupling step.

  • (Optional) Monitoring: The completion of the deprotection can be monitored by performing a Kaiser test on a few resin beads after the washing steps. A positive test (blue beads) indicates the presence of a free primary amine.

Protocol 2: Thermal Fmoc Deprotection

This protocol is based on a general procedure for thermal Fmoc cleavage.[1]

Materials:

  • Fmoc-peptide-resin

  • Dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP)

  • Microwave synthesizer or a heating block with a temperature controller

  • Reaction vessel suitable for heating

  • DMF

  • DCM

Procedure:

  • Resin Swelling: Swell the Fmoc-peptide-resin in the chosen solvent (DMSO or NMP) for 15-30 minutes.

  • Heating: Heat the resin slurry to 100-120°C for 10-20 minutes with stirring. If using a microwave synthesizer, set the appropriate temperature and time. Caution: Heating in a closed vessel will cause a pressure increase due to the release of CO2. Ensure the reaction vessel is designed to handle the expected pressure.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Washing: Drain the solvent and wash the resin thoroughly with DMF (5-7 times) to remove the dibenzofulvene.

  • Final Wash: Wash the resin with DCM (3 x 1 min) and dry under vacuum if the synthesis is to be paused. Otherwise, proceed to the next coupling step.

  • (Optional) Monitoring: The progress of the reaction can be monitored by taking small aliquots of the supernatant and analyzing for the presence of dibenzofulvene by UV spectroscopy or HPLC.

Conclusion and Recommendations

The choice between thermal and base-mediated Fmoc cleavage is highly dependent on the specific peptide sequence being synthesized.

Base-mediated deprotection remains the standard and most widely used method due to its efficiency at room temperature and the vast body of literature supporting its use. For non-sensitive sequences, it is a reliable and robust method. For sensitive sequences, the use of alternative bases like piperazine, often with additives such as HOBt, can mitigate side reactions, although they may not be completely eliminated.[3]

Thermal deprotection presents a compelling alternative, particularly for sequences that are highly susceptible to base-induced side reactions like aspartimide formation and racemization.[1] By operating in a base-free environment, it offers a cleaner deprotection for these challenging peptides. However, researchers must consider the potential for high temperatures to affect other protecting groups, such as the partial cleavage of Boc groups on tryptophan residues.[2]

Recommendation: For the synthesis of peptides with known sensitivity to base-catalyzed side reactions, particularly those containing Asp-Gly or C-terminal cysteine, a preliminary small-scale comparison of thermal and an optimized base-mediated protocol is highly recommended. This empirical approach will provide the most definitive data for selecting the optimal Fmoc deprotection strategy for your specific target peptide, ensuring the highest possible purity and yield.

References

Safety Operating Guide

Proper Disposal Procedures for N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine, a derivative of the amino acid leucine, is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While this compound is not classified as hazardous under OSHA's Hazard Communication Standard, it is essential to follow established laboratory waste disposal protocols.[1] The toxicological properties of many research chemicals have not been exhaustively studied, and therefore, prudent handling and disposal are necessary.

Summary of Key Compound Data

For easy reference, the following table summarizes essential information for this compound.

PropertyValueSource
CAS Number 103478-63-3--INVALID-LINK--[2][3], --INVALID-LINK--[4]
Molecular Formula C22H25NO4--INVALID-LINK--[2][3]
Appearance White to off-white solid--INVALID-LINK--[2][3]
Primary Hazard Not classified as hazardous--INVALID-LINK--[1]
Solubility Soluble in DMSO--INVALID-LINK--[2][3]

Experimental Protocols for Disposal

The appropriate disposal method for this compound depends on its physical state (solid or liquid) and any solvents or other chemicals mixed with it.

Disposal of Solid this compound

For the disposal of the pure, solid compound:

  • Consult Institutional Guidelines: Before proceeding, always consult your institution's Environmental Health and Safety (EHS) office for specific procedures regarding non-hazardous chemical waste.

  • Original Container: If possible, leave the chemical in its original, clearly labeled container.

  • Segregation: Do not mix with other waste streams unless explicitly instructed to do so by your EHS office.

  • Non-Hazardous Solid Waste Stream: In many institutions, non-hazardous solid chemicals can be disposed of in a designated solid waste stream. This may involve placing the sealed container directly into a marked dumpster for chemical waste.[5] Never dispose of chemical waste in general laboratory trash cans. [5]

Disposal of Liquid Waste Containing this compound

For solutions containing the compound, such as those dissolved in DMSO:

  • Solvent Hazard: The disposal method will be primarily determined by the hazards of the solvent. DMSO is a common laboratory solvent and may have specific disposal requirements.

  • Aqueous Solutions: For dilute aqueous solutions that are considered non-hazardous, some institutions may permit disposal down the sanitary sewer. However, this requires explicit approval from the EHS office and the local wastewater treatment facility.[6][7]

  • Organic Solvents: Solutions in organic solvents must be collected in a designated hazardous waste container for organic waste. Ensure the container is properly labeled with all constituents.

  • Waste from Fmoc Deprotection: If the waste is generated from the deprotection of the Fmoc group, it will likely contain reagents such as piperidine or DBU in a solvent like DMF.[8][9][10][11][12] This waste stream is considered hazardous and must be collected in a designated container for halogenated or non-halogenated organic waste, as appropriate.

Disposal of Empty Containers

Empty containers that held this compound should be managed as follows:

  • Triple Rinsing: If the container held a hazardous substance, it would require triple rinsing with a suitable solvent, and the rinsate collected as hazardous waste.[13] While this compound is not classified as hazardous, it is good practice to rinse the container.

  • Defacing Labels: Before disposing of the empty container in the regular trash or glass recycling, completely remove or deface the chemical label to prevent confusion.[5]

  • Consult Local Regulations: Always follow your institution's specific procedures for the disposal of empty chemical containers.[5][6]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Identify Waste: N-(((9H-fluoren-9-yl)methoxy)carbonyl) -N-methyl-D-leucine waste_type Is the waste solid or liquid? start->waste_type solid_waste Solid Waste (Pure Compound) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solution) waste_type->liquid_waste Liquid consult_sds Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines solid_waste->consult_sds solvent_check What is the solvent? liquid_waste->solvent_check is_hazardous Is the waste considered hazardous by regulations? consult_sds->is_hazardous non_hazardous_solid Dispose in Designated Non-Hazardous Solid Chemical Waste Stream is_hazardous->non_hazardous_solid No hazardous_waste Collect in Labeled Hazardous Waste Container is_hazardous->hazardous_waste Yes end End of Process non_hazardous_solid->end hazardous_waste->end aqueous Aqueous Solution solvent_check->aqueous Water organic Organic Solvent solvent_check->organic Organic (e.g., DMSO) ehs_approval Obtain EHS approval for sanitary sewer disposal aqueous->ehs_approval organic->hazardous_waste ehs_approval->hazardous_waste No sewer_disposal Dispose down sanitary sewer (with approval) ehs_approval->sewer_disposal Yes sewer_disposal->end

Caption: Disposal decision workflow.

References

Essential Safety and Operational Guide for Handling N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine, an amino acid derivative widely used in peptide synthesis and drug development.[1] Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. While specific toxicity data for this exact compound is limited, it should be handled with the care accorded to all laboratory chemicals, treating it as a potential skin and eye irritant.[2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid Form) Safety glasses with side shields or chemical splash goggles.[2]Nitrile or latex gloves (double gloving recommended).[2]Laboratory coat.[2]N95 or higher-rated respirator if weighing outside a ventilated enclosure.[2][3]
Dissolving and Solution Handling Chemical splash goggles.[2]Nitrile or latex gloves.[2]Laboratory coat.[2]Generally not required if handled in a fume hood.[2]
Reaction Setup and Monitoring Chemical splash goggles.[2]Nitrile or latex gloves.[2]Laboratory coat.[2]Generally not required if handled in a fume hood.[2]
Spill Cleanup Chemical splash goggles and face shield.[2]Heavy-duty nitrile or butyl rubber gloves.[2]Chemical-resistant apron or gown over a laboratory coat.[2]Air-purifying respirator with organic vapor cartridges.[2]
Waste Disposal Safety glasses with side shields or chemical splash goggles.[2]Nitrile or latex gloves.[2]Laboratory coat.[2]Generally not required.[2]

Operational and Handling Plan

Engineering Controls:

  • Ventilation: Always handle the solid form of this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust.[3]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn. An emergency eyewash station and safety shower must be accessible.[3]

  • Weighing (Solid): Perform all weighing operations within a chemical fume hood or a balance enclosure to avoid dust creation.[3] Use a spatula for transferring the solid.[3]

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent while stirring to prevent splashing. This should be done within a fume hood, especially when using volatile solvents like Dimethylformamide (DMF).[3]

  • Reaction: Conduct all reactions within a fume hood and ensure all glassware is properly secured.[2]

  • Cleanup: Decontaminate work surfaces with a suitable cleaning agent (e.g., 70% ethanol) followed by a water wipe-down after handling.[2] Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).[2] Always wash hands thoroughly with soap and water after removing PPE.[2]

First Aid Measures

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[3][4]

  • Skin Contact: Remove all contaminated clothing and wash the affected area immediately with soap and plenty of water.[4][5] If skin irritation occurs, seek medical advice.[4]

  • Eye Contact: Rinse cautiously with water for several minutes, including under the eyelids.[4][5] Remove contact lenses if present and easy to do so.[4][5] Continue rinsing and seek medical attention if irritation persists.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water.[5][6] Seek medical attention if you feel unwell.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[2]

  • Waste Collection: Collect waste material in suitable, closed containers labeled for chemical waste.[7]

  • Disposal: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.

Experimental Protocol: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key building block in solid-phase peptide synthesis (SPPS).[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group is stable under acidic conditions but is readily removed by a base, a key step in the iterative process of peptide chain elongation.[8]

Methodology:

  • Resin Swelling: The peptide-resin is swelled in a suitable solvent, typically DMF, for 30-60 minutes.[3]

  • Fmoc Deprotection: The Fmoc group is removed by treating the resin with a solution of 20% piperidine in DMF.[9] This reaction is typically allowed to proceed for 5-20 minutes.

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct, which is a byproduct of the deprotection reaction.[9]

  • Confirmation (Optional): A Kaiser test can be performed to confirm the presence of a free primary amine, indicating successful Fmoc removal.[3]

  • Amino Acid Coupling: The next Fmoc-protected amino acid is then coupled to the newly freed amine, extending the peptide chain.

Below is a diagram illustrating the general workflow for handling this compound.

General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling cluster_disposal Waste Management prep_ppe Don Appropriate PPE prep_setup Ensure Access to Safety Equipment prep_ppe->prep_setup handle_weigh Weigh Solid Compound prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react cleanup_decon Decontaminate Work Area handle_react->cleanup_decon disp_collect Collect in Labeled Container handle_react->disp_collect cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_dispose Dispose via Chemical Waste Stream disp_collect->disp_dispose

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine
Reactant of Route 2
Reactant of Route 2
N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine

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